5-Isopropyl-m-xylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89744. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJTYPFCFNTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063567 | |
| Record name | 1,3-Dimethyl-5-isopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-90-5 | |
| Record name | 3,5-Dimethylcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropyl-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-5-isopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Isopropyl-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLCUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3462VF2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Profile: 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
[1][2][3]
Executive Summary
5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-dimethylcumene, is a high-value alkylaromatic intermediate.[1][2][3] While structurally simple, its unique substitution pattern—possessing both methyl and isopropyl groups in a meta arrangement—renders it a critical scaffold in the synthesis of fine chemicals.
For the pharmaceutical and materials science sectors, this compound serves two primary distinct roles:
-
Precursor to 3,5-Xylenol: Through Hock rearrangement (cumene process analog), it yields 3,5-dimethylphenol, a key intermediate for the synthesis of chloroxylenol (PCMX), a widely used antiseptic and pharmaceutical preservative.[3]
-
Linker Synthesis for MOFs: Exhaustive oxidation converts the alkyl groups to carboxylic acids, yielding 1,3,5-benzenetricarboxylic acid (Trimesic Acid), a fundamental linker in Metal-Organic Frameworks (MOFs) used in drug delivery systems.[3]
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and downstream applications, grounded in industrial best practices.
Chemical Identity & Physical Matrix[3][4][5]
Understanding the physical constants is essential for optimizing reaction parameters, particularly in solvent-free oxidation processes where vapor pressure and viscosity play critical roles.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Metric/Condition | Source |
| CAS Number | 4706-90-5 | - | TCI Chemicals |
| IUPAC Name | 1-Isopropyl-3,5-dimethylbenzene | - | NIST |
| Molecular Formula | C₁₁H₁₆ | - | - |
| Molecular Weight | 148.25 g/mol | - | PubChem |
| Appearance | Colorless, clear liquid | - | - |
| Boiling Point | 195 °C (468 K) | @ 760 mmHg | NIST / TCI |
| Melting Point | -57 °C (216 K) | - | NIST (TRC) |
| Density | 0.86 g/mL | @ 20 °C | TCI Chemicals |
| Refractive Index | @ 20 °C | TCI Chemicals | |
| Flash Point | 63 °C | Closed Cup | TCI Chemicals |
| Solubility | Insoluble in water; Soluble in EtOH, Ether, Acetone | - | - |
| LogP (Oct/Wat) | 3.43 | Estimated | ChemEO |
Synthesis & Production Protocols
The synthesis of this compound is a classic example of Friedel-Crafts Alkylation .[3] The challenge lies in controlling regioselectivity to favor the 1,3,5-substitution pattern (thermodynamic product) over the 1,2,4-isomer (kinetic product) and preventing poly-alkylation.[3]
Protocol: Catalytic Alkylation of m-Xylene
Objective: Selective isopropylation of m-xylene using propylene or isopropyl chloride.[3]
Reagents:
-
Substrate: m-Xylene (99% purity, anhydrous)
-
Alkylating Agent: Isopropyl Chloride (2-Chloropropane) or Propylene gas[3]
-
Catalyst: Aluminum Chloride (
) or Zeolite H-Beta (for heterogeneous catalysis)[3]
Step-by-Step Methodology:
-
Reactor Setup:
-
Catalyst Activation:
-
If using
: Suspend 0.05 molar equivalents of anhydrous in the m-xylene solvent.[3] Cool to 0–5 °C.[3] -
Note on Causality: Low temperature favors kinetic control initially, but the 1,3,5-isomer is thermodynamically favored. Steric hindrance directs the bulky isopropyl group to the meta position relative to the methyls (position 5).[3]
-
-
Addition:
-
Reaction & Isomerization:
-
Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Isomerization Step: Heat to 50–60 °C for 1 hour. This promotes the migration of the isopropyl group from the kinetically favored 4-position (1,2,4-isomer) to the thermodynamically stable 5-position (1,3,5-isomer) due to steric relief.[3]
-
-
Quenching & Workup:
-
Purification:
Chemical Reactivity & Downstream Applications[3][8]
This compound is a "pivot" molecule.[3] Its reactivity is defined by the difference in oxidation potential between the benzylic methyl hydrogens and the tertiary benzylic isopropyl hydrogen.
Pathway A: The "Cumene" Route to Pharmaceuticals
In drug development, this pathway is critical for generating 3,5-Xylenol , a precursor to the antiseptic Chloroxylenol.
-
Mechanism: Auto-oxidation of the tertiary isopropyl hydrogen forms a stable hydroperoxide.[3] Acid-catalyzed cleavage (Hock rearrangement) yields the phenol and acetone.[3]
-
Relevance: 3,5-Xylenol is difficult to synthesize via direct methylation of phenol due to ortho/para directing effects.[3] This route guarantees the meta substitution.
Pathway B: Exhaustive Oxidation to Trimesic Acid
Used in materials science, specifically for Metal-Organic Frameworks (e.g., HKUST-1).[3]
-
Mechanism: Strong oxidation (e.g.,
or catalyzed aerobic oxidation) converts all alkyl groups (-CH3 and -iPr) to carboxylic acids (-COOH).[3]
Visualization: Reactivity Workflows
Caption: Divergent synthesis pathways from this compound leading to pharmaceutical antiseptics (Red) and MOF materials (Green).[3]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Flammable Liquid (Category 4): Flash point 63 °C. While technically a combustible liquid, it requires standard solvent precautions.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[3]
-
Aquatic Toxicity (Chronic 4): May cause long-lasting harmful effects to aquatic life.[3]
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. Ground all equipment to prevent static discharge, especially during transfer.[3]
-
PPE: Nitrile gloves (0.11 mm thickness minimum) and safety goggles are mandatory.[3]
-
Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitrates). Keep under inert gas if long-term storage is required to prevent auto-oxidation to hydroperoxides.[3]
References
-
NIST Chemistry WebBook. (2024).[3] Benzene, 1,3-dimethyl-5-(1-methylethyl)- Thermochemical Data.[3] SRD 69.[2][3] Retrieved from [Link][3]
-
PubChem. (2024).[3] Compound Summary: this compound (CID 20833).[3] National Library of Medicine.[3] Retrieved from [Link]
-
Olah, G. A., & Molnár, A. (2003). Hydrocarbon Chemistry.[3] Wiley-Interscience.[3] (Reference for Friedel-Crafts alkylation mechanisms and isomerization thermodynamics).
-
Global Market Insights. (2021). This compound Market Size & Application Analysis. Retrieved from [Link][3]
Sources
- 1. Benzene, 1,3-dimethyl-5-(1-methylethyl)- [webbook.nist.gov]
- 2. Benzene, 1,3-dimethyl-5-(1-methylethyl)- [webbook.nist.gov]
- 3. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimesic acid - Wikipedia [en.wikipedia.org]
3,5-Dimethylcumene structural formula
Technical Whitepaper: 3,5-Dimethylcumene (5-Isopropyl-m-xylene)
Executive Summary
3,5-Dimethylcumene (CAS: 4706-90-5), systematically known as 1-isopropyl-3,5-dimethylbenzene, represents a thermodynamically stable C11 aromatic hydrocarbon.[1][2] While often encountered as a constituent in heavy reformate fractions or coal tar, its structural symmetry and benzylic reactivity make it a critical model substrate for studying alkylbenzene metabolism and electrophilic aromatic substitution dynamics.[1] This guide provides a rigorous technical profile, moving beyond basic properties to explore the kinetic-thermodynamic tensions in its synthesis and its oxidative susceptibility in drug metabolism workflows.[1]
Part 1: Physicochemical Identity & Structural Formula
The structural integrity of 3,5-dimethylcumene is defined by its high degree of symmetry.[1] Unlike its isomers (e.g., 4-isopropyl-m-xylene), the 1,3,5-substitution pattern minimizes steric strain, rendering it the thermodynamic sink of the C11 alkylbenzene series.[1]
Structural Formula
-
SMILES: CC(C)c1cc(C)cc(C)c1
-
Molecular Formula: C₁₁H₁₆
Physicochemical Matrix
| Property | Value | Technical Context |
| Molecular Weight | 148.25 g/mol | Monoisotopic mass for MS calibration.[1] |
| Boiling Point | 195 °C (at 760 mmHg) | significantly higher than m-xylene (139°C) due to increased London dispersion forces.[1] |
| Density | 0.862 g/mL (at 25 °C) | Typical for C9+ aromatics; lighter than water. |
| Refractive Index | Useful for purity verification via refractometry. | |
| LogP (Octanol/Water) | ~3.8 - 4.2 | Highly lipophilic; indicates high membrane permeability in biological systems. |
Part 2: Synthetic Architecture (Kinetic vs. Thermodynamic Control)
The synthesis of 3,5-dimethylcumene is a classic case study in controlling electrophilic aromatic substitution (EAS).[1] Direct alkylation of m-xylene does not yield 3,5-dimethylcumene as the primary product; it yields the kinetically favored 4-isopropyl isomer.[1]
The Synthetic Challenge
-
Kinetic Product (4-isopropyl-m-xylene): The isopropyl cation attacks the position ortho to one methyl and para to the other.[1] This position is electronically activated but sterically crowded.[1]
-
Thermodynamic Product (3,5-dimethylcumene): The 5-position is meta to both methyls (less activated) but sterically unencumbered.[1] To obtain this isomer, the reaction must be pushed to thermodynamic equilibrium using strong acid catalysts (e.g., HF/BF₃ or AlCl₃) and heat, allowing intermolecular transalkylation to occur.
Protocol: Isomerization-Driven Synthesis
-
Reagents: m-Xylene, Propylene (or Isopropyl Chloride), AlCl₃ (catalyst).[1]
-
Conditions: High temperature (100°C+) and extended reaction time favor the migration of the isopropyl group to the meta-position (1,3,5-pattern).[1]
Figure 1: Reaction Pathway & Isomerization
Caption: The Friedel-Crafts alkylation initially yields the 4-isomer.[1] Thermodynamic equilibration drives the isopropyl group to the 5-position to relieve steric strain.
Part 3: Analytical Characterization (The Fingerprint)
To validate the structural formula, specifically distinguishing it from the 4-isopropyl isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.[1] The symmetry of 3,5-dimethylcumene results in a simplified spectrum compared to its asymmetric isomers.[1]
Predicted ¹H-NMR Profile (CDCl₃, 400 MHz)
| moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (C2, C6) | ~6.85 | Singlet (or d, J~1Hz) | 2H | Equivalent protons between the isopropyl and methyl groups.[1] |
| Ar-H (C4) | ~6.80 | Singlet (or t, J~1Hz) | 1H | Unique proton between the two methyl groups.[1] |
| CH (Isopropyl) | ~2.85 | Septet | 1H | Deshielded by ring current; splits into 7 peaks by 6 adjacent methyl protons. |
| Ar-CH₃ | ~2.30 | Singlet | 6H | Two equivalent methyl groups on the ring.[1] |
| CH₃ (Isopropyl) | ~1.25 | Doublet | 6H | Isopropyl methyls, split by the single methine proton. |
Note: The key differentiator is the aromatic region. The 4-isopropyl isomer would show three distinct aromatic signals (d, d, s) due to lack of symmetry, whereas 3,5-dimethylcumene shows a 2:1 pattern (or near singlet overlap).[1]
Part 4: Metabolic Fate in Drug Development
While 3,5-dimethylcumene is not a drug, its alkylbenzene substructure is a common pharmacophore.[1] Understanding its metabolism by Cytochrome P450 (CYP) enzymes is crucial for predicting the toxicology of similar lipophilic xenobiotics.[1]
Mechanism: Benzylic Hydroxylation
CYP450 enzymes (specifically CYP2E1 and CYP3A4) target the benzylic C-H bonds via a radical abstraction ("Oxygen Rebound") mechanism.[1]
-
Site A (Methyls): Statistically favored (6H) and sterically accessible.[1] Oxidation leads to the primary alcohol, then aldehyde, then benzoic acid derivative.
-
Site B (Isopropyl Methine): The tertiary benzylic radical is electronically more stable (lower Bond Dissociation Energy), but the site is sterically hindered.
Experimental Insight: In metabolic stability assays (liver microsomes), the primary metabolite is typically the hydroxymethyl derivative (3-hydroxymethyl-5-isopropyltoluene), followed by further oxidation to the carboxylic acid, which is then conjugated with glycine (hippuric acid pathway) for excretion.[1]
Figure 2: CYP450 Oxidative Pathway
Caption: The metabolic clearance pathway primarily involves benzylic oxidation of the methyl groups, increasing water solubility for renal excretion.[1]
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-5-(1-methylethyl)- Properties and Spectra.[1][2] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
PubChem. this compound (Compound Summary).[1][4] National Library of Medicine.[1] Retrieved from [Link]
-
Guengerich, F. P. Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology, 2001.[1] (Contextual grounding for benzylic oxidation mechanism).
-
Olah, G. A., et al. Aromatic Substitution.[1] XXXVII. Friedel-Crafts Isopropylation of Benzene and Methylbenzenes.[1] Journal of the American Chemical Society, 1964. (Foundational text on kinetic/thermodynamic control in alkylation).
Sources
Technical Master File: 1,3-Dimethyl-5-isopropylbenzene
CAS Number: 4706-90-5 Synonyms: 3,5-Dimethylcumene; 5-Isopropyl-m-xylene Content Type: Technical Monograph & Application Guide[1]
Part 1: Executive Summary
In the precision engineering of small molecule pharmaceuticals, steric modulation is a critical variable.[2] 1,3-Dimethyl-5-isopropylbenzene (CAS 4706-90-5) serves as a specialized "Goldilocks" scaffold—providing a steric bulk intermediate between the smaller mesitylene (1,3,5-trimethylbenzene) and the massive 1,3,5-triisopropylbenzene (TIPB).[1]
For drug development professionals, this molecule is not merely a solvent but a strategic building block.[1][2] It is primarily utilized to synthesize bulky aryl ligands (phosphines and N-heterocyclic carbenes) that facilitate challenging palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Its unique substitution pattern allows for the "locking" of catalyst conformation while maintaining sufficient flexibility for substrate access, a balance essential for synthesizing sterically congested biaryl motifs found in modern kinase inhibitors.[2]
Part 2: Physicochemical Profile & Identity[2]
Table 1: Core Chemical Identity & Physical Properties
| Property | Specification |
| CAS Number | 4706-90-5 |
| IUPAC Name | 1,3-Dimethyl-5-(propan-2-yl)benzene |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 203 °C (at 760 mmHg) |
| Density | 0.86 g/mL (at 25 °C) |
| Refractive Index | |
| Solubility | Immiscible with water; miscible with EtOH, Et₂O, THF, Toluene |
| Flash Point | ~75 °C (Closed Cup) |
Part 3: Synthesis & Manufacturing Methodology
The "Steric-Lock" Synthesis Protocol
While commercially available, high-purity (>99%) material often requires in-house synthesis or purification to remove isomers (e.g., 1,2-dimethyl-4-isopropylbenzene) that can poison downstream catalytic cycles.[1] The industrial standard involves the Friedel-Crafts alkylation of m-xylene.[1][2]
Reaction Logic: We utilize m-xylene as the substrate because its 1,3-substitution pattern directs the incoming isopropyl electrophile to the thermodynamically favored 5-position (meta to both methyls) due to steric relief, although the 4-position (ortho to one methyl) is kinetically accessible.[1] Low-temperature control is vital to maximize the 1,3,5-isomer.[1]
Protocol: Selective Alkylation of m-Xylene
-
Reagents: m-Xylene (1.0 equiv), 2-Chloropropane (1.1 equiv), Aluminum Chloride (AlCl₃, 0.05 equiv).[1][2]
-
Setup: Flame-dried 3-neck flask equipped with a pressure-equalizing addition funnel, N₂ inlet, and HCl scrubber.
-
Execution:
-
Quench & Workup:
-
Purification (Self-Validating Step):
Process Visualization
Figure 1: Selective Friedel-Crafts alkylation pathway highlighting the critical temperature control point to avoid the 1,2,4-isomer impurity.
Part 4: Applications in Drug Discovery[2][4]
Ligand Design Scaffold
The primary utility of 3,5-dimethylcumene in pharma is as a precursor for Buchwald-type ligands .[1] The 2,6-dimethyl-4-isopropyl substitution pattern (relative to the connection point) creates a "pocket" around the metal center.[1]
-
Mechanism: When converted to an aryl bromide and coupled to a phosphine (e.g., dicyclohexylphosphine), the methyl groups restrict rotation around the P-C bond, enhancing the life-time of the active Pd(0) species.[2]
-
Workflow:
Application Workflow
Figure 2: Synthetic workflow transforming the hydrocarbon scaffold into a high-value catalytic ligand for pharmaceutical cross-coupling reactions.
Part 5: Analytical Characterization
To ensure the integrity of this material before use in sensitive catalytic screens, the following self-validating analytical markers must be met.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule (
-
¹H NMR (400 MHz, CDCl₃):
- 6.85 (s, 1H, Ar-H, position 2, between methyls) – Diagnostic Singlet.[2]
- 6.80 (s, 2H, Ar-H, positions 4,[2]6) – Note: May appear as doublet if resolution is ultra-high, but typically a singlet.[2]
-
2.85 (sept,
Hz, 1H, CH of isopropyl).[2] - 2.29 (s, 6H, Ar-CH₃).[1][2]
-
1.24 (d,
Hz, 6H, Isopropyl-CH₃).[2]
GC-MS Fingerprint[1]
-
Base Peak: m/z 133 (M - 15).[1][2] Loss of a methyl group from the isopropyl chain is the dominant fragmentation pathway, forming a stable tropylium-like cation.[1][2]
-
Validation: If a peak at m/z 105 (loss of isopropyl) is >10%, suspect 1-isopropyl-4-methylbenzene impurities.[1][2]
Part 6: Safety & Handling (SDS Highlights)
-
Hazards: Flammable liquid (Category 3).[1][2] Aspiration hazard (Category 1).[1][2] Chronic aquatic toxicity.[1][2]
-
Storage: Store under nitrogen atmosphere. Although chemically stable, benzylic positions are susceptible to slow auto-oxidation to hydroperoxides over prolonged storage in air.[1][2]
-
Peroxide Test: Before distillation, test for peroxides using KI starch paper to prevent explosion hazards.[2]
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-dimethyl-5-(1-methylethyl)- Properties and Spectra.[1][2][3] NIST Chemistry WebBook.[1][2] [Link][1][2]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
Sources
Technical Whitepaper: Selective Synthesis of 5-Isopropyl-m-xylene via Isomerization-Driven Alkylation
[1]
Executive Summary
The synthesis of 5-isopropyl-m-xylene (1,3-dimethyl-5-isopropylbenzene; CAS: 4706-90-5) from m-xylene presents a classic problem in regioselectivity.[1][2] Under standard kinetic control, Friedel-Crafts alkylation of m-xylene directs the incoming isopropyl group to the 4-position (ortho/para to methyl groups), yielding 4-isopropyl-m-xylene (1,2,4-substitution pattern).[1][2]
Accessing the 5-isomer (1,3,5-substitution pattern) requires abandoning kinetic control in favor of thermodynamic control .[1][2] The 1,3,5-isomer is the thermodynamic sink—the most stable arrangement due to minimized steric repulsion between substituents.[2] This guide details the protocol for synthesizing this compound by leveraging acid-catalyzed isomerization to shift the equilibrium from the kinetic 4-isomer to the thermodynamic 5-isomer.[1]
Mechanistic Analysis & Strategic Approach
The Regioselectivity Paradox
In m-xylene, the two methyl groups activate the ring at positions 2, 4, and 6.[2]
-
Position 4/6: Sterically accessible and electronically activated (ortho to one methyl, para to the other).[2]
-
Position 5: Meta to both methyls. This position is electronically deactivated relative to positions 2 and 4.
Therefore, direct electrophilic aromatic substitution (EAS) cannot selectively target the 5-position.[1][2]
The Thermodynamic Solution
To obtain the 5-isomer, one must exploit the reversibility of the Friedel-Crafts reaction. Strong Lewis acids (e.g., AlCl
-
Kinetic Phase: Rapid formation of 4-isopropyl-m-xylene.[1][2]
-
Thermodynamic Phase: Isomerization to this compound to relieve steric strain.[1][2]
Thermodynamic Stability Order:
Reaction Pathway Diagram[1][2]
Caption: Kinetic vs. Thermodynamic pathway. The 5-isomer is only accessible via rearrangement of the initially formed 4-isomer.[1]
Experimental Protocol
Two methods are presented: Method A (Liquid Phase AlCl
Method A: Lewis Acid Catalysis (Laboratory Standard)[1][2]
Reagents:
-
Aluminum Chloride (AlCl
), Anhydrous[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Excess m-xylene or CS
(optional, but neat is preferred for high temp)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a dilute NaOH scrubber to trap HCl), and a pressure-equalizing addition funnel.
-
Catalyst Activation: Charge the flask with m-xylene (1.0 eq, limiting reagent if mono-alkylation is critical, but typically excess xylene is used to prevent poly-alkylation).[1][2] Add anhydrous AlCl
(0.05 - 0.1 eq).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Alkylation (Kinetic Phase): Cool to 10–20°C. Dropwise add Isopropyl Chloride (0.8 eq relative to xylene) over 1 hour.
-
Isomerization (Thermodynamic Phase):
-
Once addition is complete, the mixture contains predominantly 4-isopropyl-m-xylene.[1][2]
-
Crucial Step: Heat the reaction mixture to 80–90°C for 3–6 hours.
-
Mechanism:[1][3][4][5][6][7] The elevated temperature allows the AlCl
complex to catalyze the 1,2-shift of the isopropyl group from position 4 to position 5.
-
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl mixture to decompose the aluminum complex.
-
Workup: Separate the organic layer.[1][2] Wash with water (2x), saturated NaHCO
(1x), and brine.[1] Dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . -
Purification:
-
Boiling Point Differential: Separation is challenging due to close boiling points, but the 1,3,5-isomer typically has a slightly lower boiling point and higher symmetry than the 1,2,4-isomer.[1][2]
-
High Purity: For >98% purity, sulfonating the mixture can separate isomers (1,3,5-isomer sulfonates less readily or hydrolyzes faster), but modern preparative GC or high-efficiency rectification is preferred.[1][2]
Method B: Zeolite Catalysis (Green/Scalable)[1][2]
Catalyst: H-Beta or USY Zeolite (Large pore, 12-membered ring).[1][2] ZSM-5 is often too restrictive for the bulky 1,3,5-transition state.[1][2]
Protocol:
Data & Characterization
Isomer Distribution at Equilibrium
The following table illustrates the shift in product distribution based on temperature and catalyst contact time.
| Parameter | Kinetic Control (Low T, Short Time) | Thermodynamic Control (High T, Long Time) |
| Dominant Isomer | 4-Isopropyl-m-xylene | This compound |
| Substitution Pattern | 1,2,4- | 1,3,5- |
| Approx.[1][2] Ratio (4-iso : 5-iso) | 95 : 5 | 20 : 80 |
| Steric Energy | High (Ortho-interaction) | Low (All meta-spaced) |
Spectroscopic Identification
Distinguishing the isomers requires careful NMR analysis.[1][2]
-
This compound (Target):
-
Symmetry: High (
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
1H NMR (Aromatic): Shows a characteristic 2:1 pattern.[1][2] Two equivalent protons (positions 2,[2]6) and one unique proton (position 4).[1][2] The protons at 2 and 6 appear as a singlet (or fine doublet) around
6.8 ppm.[1] The proton at position 4 appears as a singlet aroundngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 6.9 ppm.[1] -
13C NMR: Fewer unique aromatic carbon signals due to symmetry.[1][2]
-
-
4-Isopropyl-m-xylene (Impurity):
Process Flow Diagram (Lab Scale)
Caption: Laboratory setup for AlCl3-catalyzed alkylation/isomerization. HCl management is critical.
Critical Considerations & Troubleshooting
-
Polyalkylation: The isopropyl group activates the ring further.[1][2] Di- and tri-isopropyl byproducts are common.[1][2]
-
Catalyst Poisoning: Water kills AlCl
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Separation: If distillation fails to separate the 4- and 5-isomers (boiling points are within 2-3°C), use selective sulfonation .[1][2]
References
-
Olah, G. A., & Molnár, Á. (2003).[1][2] Hydrocarbon Chemistry (2nd ed.).[1][2] Wiley-Interscience.[1][2] (Definitive text on Friedel-Crafts chemistry and isomerization equilibria).
-
Chirico, R. D., et al. (1997).[1][2] "Thermodynamic Equilibria in Xylene Isomerization." Journal of Chemical and Engineering Data, 42(2).[1][2] Link (Provides thermodynamic data confirming stability of meta-substituted alkylbenzenes).[1][2]
-
Allen, R. H., & Yats, L. D. (1961).[1][2] "The Isomerization of the Monomethylbenzenes and the Dimethylbenzenes." Journal of the American Chemical Society.[2] (Foundational work on alkylbenzene rearrangement).
-
US Patent 3539650A. "Production of m-xylene."[1][2] (Describes the alkylation/dealkylation cycle and the handling of isopropyl-m-xylene fractions). Link
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2] Link
Sources
- 1. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. US5039380A - Separation of m-xylene from p-xylene or o-xylene by azeotropic distillation - Google Patents [patents.google.com]
- 5. CN107162944A - The preparation method of 2,3 dimethyl benzene methyl sulfides - Google Patents [patents.google.com]
- 6. CN105016960A - Method for separating m-xylene from xylenes - Google Patents [patents.google.com]
- 7. m-Xylene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US4723051A - Xylene isomerization process - Google Patents [patents.google.com]
- 10. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Synthesis of 5-Isopropyl-m-xylene via Friedel-Crafts Alkylation
Executive Summary
Target Molecule: 5-Isopropyl-m-xylene (CAS: 1796-27-6) Primary Challenge: Regioselectivity (Kinetic vs. Thermodynamic Control)[1][2][3][4]
The synthesis of this compound from m-xylene presents a classic problem in electrophilic aromatic substitution: the conflict between kinetic and thermodynamic control. Under mild conditions, the isopropyl cation preferentially attacks the 4-position (ortho to a methyl group), yielding the kinetically favored 4-isopropyl-m-xylene . To isolate the target This compound (the thermodynamic product), the reaction protocol must explicitly drive the system toward equilibrium, utilizing steric relief to force a 1,2-alkyl shift.
This guide details a robust, self-validating protocol using Aluminum Chloride (
Part 1: Mechanistic Principles & Selectivity
The Kinetic Trap vs. Thermodynamic Stability
In Friedel-Crafts alkylation, the activating methyl groups of m-xylene direct the incoming electrophile to the ortho and para positions.[1]
-
Position 2: Sterically hindered (sandwiched between two methyls). Highly unfavorable.[5]
-
Position 4 (and 6): Kinetically favored.[3] The transition state is stabilized by resonance, forming rapidly at low temperatures.
-
Position 5: Thermodynamically favored. Although the initial attack is slower (meta to methyls), the final product is the most stable isomer due to minimized steric strain (the bulky isopropyl group is equidistant from the methyls).
To obtain the 5-isomer, one must not merely alkylate; one must alkylate and then isomerize . The reaction must be held at elevated temperatures in the presence of a strong Lewis acid to allow the reversible de-alkylation/re-alkylation or intramolecular 1,2-shifts to occur until the equilibrium mixture (favoring the 5-isomer) is established.
Visualization: Reaction Coordinate & Pathway
The following diagram illustrates the energy landscape and the necessity of the isomerization step.
Caption: Energy landscape showing the kinetic trap (4-isomer) and the activation energy required to access the stable 5-isomer.
Part 2: Experimental Protocol
Reagents & Equipment
-
Substrate: m-Xylene (Dry, 99%+)
-
Alkylating Agent: 2-Chloropropane (Isopropyl Chloride)
-
Note: Preferred over propylene gas for stoichiometric precision in lab-scale synthesis.
-
-
Catalyst: Aluminum Chloride (
), Anhydrous (Sublimed grade preferred) -
Solvent: Excess m-Xylene (serves as solvent) or Carbon Disulfide (
) if strict stoichiometry is required. This protocol uses neat m-xylene for simplicity and drive. -
Apparatus: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel,
drying tube (or line), magnetic stir bar.
Step-by-Step Methodology
Phase 1: Setup and Activation
-
Inert Environment: Flame-dry the glassware and assemble under a nitrogen atmosphere. Moisture kills the catalyst and releases HCl gas prematurely.
-
Catalyst Charge: Charge the flask with anhydrous
(0.15 eq relative to alkyl halide) and m-Xylene (5.0 eq).-
Why Excess Xylene? It minimizes polyalkylation (di-isopropylation) by statistically favoring the mono-alkylated product.
-
-
Cooling: Cool the suspension to
using an ice bath.
Phase 2: Controlled Addition (Kinetic Phase)
-
Addition: Add 2-Chloropropane (1.0 eq) dropwise over 30-45 minutes.
-
Observation: Evolution of HCl gas (bubbling) indicates reaction initiation. The mixture will turn dark orange/red due to the formation of the
-complex.
-
-
Initial Stir: Stir at
for 1 hour. At this stage, the mixture is predominantly 4-isopropyl-m-xylene .
Phase 3: Thermodynamic Isomerization (The Critical Step)
-
Heating: Remove the ice bath. Slowly heat the reaction mixture to
(internal temperature). -
Equilibration: Maintain this temperature for 3 to 4 hours .
Phase 4: Quench and Purification[8]
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.
-
Extraction: Separate the organic layer.[8] Extract the aqueous layer twice with diethyl ether or DCM.
-
Wash: Wash combined organics with
(sat. aq.) to remove acid traces, followed by brine. Dry over . -
Distillation: Fractional distillation is required.
-
Fraction 1: Unreacted m-Xylene (BP
). -
Fraction 2: Target this compound (BP
).
-
Part 3: Process Workflow & Analytics
Workflow Diagram
Caption: Operational workflow emphasizing the transition from kinetic addition to thermodynamic heating.
Analytical Validation (NMR)
Distinguishing the isomers is critical. The symmetry of the 5-isomer provides a distinct NMR signature compared to the asymmetric 4-isomer.
| Feature | 4-Isopropyl-m-xylene (Kinetic) | This compound (Thermodynamic) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Aromatic Protons ( | 3 distinct signals (complex coupling) | 2 signals (2:1 ratio). 2H (ortho to iPr) are equivalent. |
| Methyl Protons ( | 2 distinct singlets (non-equivalent methyls) | 1 singlet (6H). Methyls are equivalent. |
| Aromatic Carbons ( | 6 distinct peaks | 4 distinct peaks (due to symmetry) |
Key Validation Check: In the
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high during addition. | Ensure addition is at |
| High 4-Isomer Content | Insufficient heating time or catalyst deactivation. | Extend the heating phase at |
| Polyalkylation | Too much alkyl halide relative to xylene. | Increase the equivalents of m-xylene (act as solvent) or stop reaction earlier. |
| Dark Tarry Residue | Moisture contamination.[9] | Flame dry glassware rigorously. |
References
- Friedel-Crafts and Related Reactions, Olah, G. A. (Ed.), Wiley-Interscience.
-
Thermodynamic vs Kinetic Control in Alkylation , Master Organic Chemistry. Available at: [Link]
- Isomerization of Xylenes, Industrial & Engineering Chemistry, (Classic industrial reference for xylene thermodynamics).
- Regioselective Synthesis of Alkylbenzenes, Journal of Chemical Education.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
5-Isopropyl-m-xylene: Comprehensive Spectral Data Interpretation Guide
Content Type: Technical Whitepaper & Analytical Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Molecule Identity: 5-Isopropyl-m-xylene (CAS: 4706-90-5) Synonyms: 3,5-Dimethylcumene; 1,3-Dimethyl-5-isopropylbenzene
Executive Summary & Structural Logic
This compound is a symmetric, electron-rich aromatic hydrocarbon often utilized as a specialized solvent or intermediate in organic synthesis.[1] Its structural symmetry (
Understanding the molecule's symmetry is critical for accurate interpretation:
-
Symmetry Plane: Passes through the isopropyl group (C5) and the opposing ring carbon (C2).
-
Equivalence: The two methyl groups at positions 1 and 3 are chemically equivalent.[1] The aromatic protons at positions 4 and 6 are equivalent, while the proton at position 2 is unique.[1]
This guide provides a self-validating workflow to confirm the identity of this compound, distinguishing it from isomers like 2-isopropyl-m-xylene or 4-isopropyl-m-xylene.
Mass Spectrometry (MS) Interpretation[2][3][4][5][6][7]
The mass spectrum of this compound is dominated by alkyl fragmentation typical of cumene derivatives. The stability of the resulting carbocations dictates the abundance of the fragment ions.[1]
Key Fragmentation Pathways[1]
-
Molecular Ion (
): Observed at m/z 148 .[1] Usually of moderate intensity (20-30%), confirming the molecular weight ( ).[1] -
Base Peak (
): Observed at m/z 133 .[1][2] -
Secondary Fragment (
): Observed at m/z 105 .[1] -
Tropylium Rearrangement: Ions at m/z 91 (benzyl) or m/z 77 (phenyl) may appear but are generally low abundance compared to the alkylated fragments.[1]
MS Logic Diagram (Graphviz)
Caption: Fragmentation logic showing the thermodynamic preference for the M-15 benzylic cation.
Infrared (IR) Spectroscopy[5][9]
IR analysis serves as a rapid "fingerprinting" tool to confirm the substitution pattern (1,3,5-trisubstituted) and functional groups.[1]
Spectral Assignments Table
| Frequency ( | Vibration Mode | Diagnostic Value |
| 3000 - 3100 | Diagnostic for aromatic ring protons. | |
| 2850 - 2970 | Strong absorption due to high alkyl content (3x methyls). | |
| ~1600, 1500 | Typical aromatic skeletal vibrations. | |
| 1380 - 1385 | Doublet characteristic of the isopropyl group (gem-dimethyl). | |
| 830 - 850 | Critical: Strong band diagnostic of 1,3,5-trisubstituted benzene. | |
| 680 - 700 | Ring Deformation | Secondary confirmation of meta-substitution pattern. |
Technical Insight: The absence of strong bands in the 730-770 cm⁻¹ region (typical for ortho-disubstituted or monosubstituted) and the presence of the strong ~840 cm⁻¹ band allows immediate differentiation from isomers like 1,2,4-trimethylbenzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][7][10][11]
NMR provides the definitive structural proof.[1] The symmetry of this compound results in a simplified spectrum with distinct integration ratios.[1]
Proton ( ) NMR Data[7][11]
Solvent:
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 6.85 | Singlet (2H) | 2H | Ar-H (4, 6) | Protons flanked by Methyl and Isopropyl.[1] Equivalent. |
| 6.80 | Singlet (1H) | 1H | Ar-H (2) | Proton between two Methyls.[1] Unique environment. |
| 2.85 | Septet ( | 1H | Benzylic methine of the isopropyl group.[1] | |
| 2.28 | Singlet | 6H | Ring methyls at positions 1 and 3.[1] Equivalent. | |
| 1.24 | Doublet ( | 6H | Isopropyl methyls.[1] Equivalent due to free rotation.[1] |
Expert Note on Aromatic Region: While often reported as two singlets, the aromatic protons (H2 vs H4/6) have very similar chemical shifts.[1] In lower field instruments (<300 MHz), these may appear as a merged singlet or a multiplet integrating to 3H.[1] High-field NMR (>400 MHz) is required to resolve the 2:1 ratio clearly.[1] H2 is typically slightly more shielded (upfield) due to the crowding of two methyl groups, though electronic effects are subtle.[1]
Carbon ( ) NMR Data
The
| Shift ( | Type | Assignment | Reasoning |
| 148.5 | Quaternary (Cq) | C5 (Ipso-iPr) | Deshielded by isopropyl group. |
| 137.5 | Quaternary (Cq) | C1, C3 (Ipso-Me) | Deshielded by methyl groups.[1] Equivalent. |
| 126.5 | Methine (CH) | C2 | Carbon between methyls.[1] |
| 124.5 | Methine (CH) | C4, C6 | Carbons between Me and iPr.[1] Equivalent. |
| 34.2 | Methine (CH) | Benzylic isopropyl carbon.[1] | |
| 24.2 | Methyl ( | Isopropyl methyls.[1] | |
| 21.5 | Methyl ( | Ring methyls.[1] |
NMR Assignment Logic (Graphviz)[1]
Caption: Hierarchical breakdown of proton signals based on molecular symmetry and coupling.
Experimental Validation Protocol
To ensure data integrity during analysis, follow this standard operating procedure (SOP):
-
Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL
. Ensure the solvent is free of water (water peak at 1.56 ppm can obscure isopropyl doublets).[1] -
Instrument Parameters:
-
1H NMR: Minimum 8 scans, relaxation delay (
) 2.0s to ensure accurate integration of aromatic protons. -
13C NMR: Minimum 256 scans, proton-decoupled.
-
-
Quality Check:
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1,3-dimethyl-5-(1-methylethyl)- (CAS 4706-90-5).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785: 3,5-Dimethylcumene.[1] National Institute of Advanced Industrial Science and Technology (AIST). (Note: Direct deep links to SDBS are restricted; users must search "3,5-Dimethylcumene" or "4706-90-5" at [Link])
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for IR and NMR interpretation rules).
Sources
Technical Guide: FT-IR Analysis of 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
Executive Summary
5-Isopropyl-m-xylene (CAS: 4706-90-5), chemically known as 3,5-Dimethylcumene, is a critical alkylbenzene intermediate utilized in the synthesis of specialized antioxidants, musk fragrances, and pharmaceutical precursors (e.g., 3,5-dimethylphenol via Hock rearrangement).[1][2]
Accurate identification and purity assessment of this molecule are challenging due to the structural similarity of its isomers (e.g., 2-isopropyl-m-xylene). Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for structural elucidation. This guide details the vibrational signature of the 1,3,5-trisubstituted benzene ring and the isopropyl moiety, providing a self-validating protocol for raw material qualification in drug development workflows.
Part 1: Chemical Context & Structural Dynamics
To interpret the spectrum, one must understand the molecular symmetry. This compound possesses a high degree of symmetry (
-
The Aromatic Core: The 1,3,5-trisubstitution pattern (meta-substitution relative to all groups) creates a unique "breathing" mode and specific Out-of-Plane (OOP) bending vibrations that are distinct from ortho- or para-substituted isomers.
-
The Aliphatic Periphery: The molecule contains two distinct types of methyl groups:
-
Ring Methyls: Attached directly to the aromatic ring.
-
Isopropyl Methyls: Part of the gem-dimethyl group (
). Differentiation between these two methyl types is the primary diagnostic capability of high-resolution FT-IR.
-
Part 2: Experimental Protocol (The "How-To")
Sampling Methodology
Given that this compound is a high-boiling liquid (approx. 216°C), Attenuated Total Reflectance (ATR) is the recommended sampling mode for routine QC due to its ease of cleaning and pathlength consistency.
Protocol: Diamond ATR Acquisition
-
System Validation: Run a background scan (air) to ensure
(2350 cm⁻¹) and (3500-3800 cm⁻¹) levels are below 0.01 Absorbance units. -
Calibration: Verify wavenumber accuracy using a standard Polystyrene film (checking the 1601 cm⁻¹ peak).
-
Sample Loading: Pipette 10-20 µL of neat this compound onto the center of the diamond crystal.
-
Contact: Lower the pressure arm until the force gauge reads the optimized value (typically 80-100 N) to ensure intimate contact without crystal damage.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for overtone analysis).
-
Scans: 32 scans (Routine) or 64 scans (High S/N).
-
Range: 4000 – 600 cm⁻¹.
-
Analytical Workflow Diagram
The following diagram outlines the decision matrix for analyzing this compound, specifically focusing on distinguishing it from potential isomers.
Figure 1: Logic flow for the structural validation of this compound, highlighting critical decision gates based on spectral features.
Part 3: Spectral Interpretation & Band Assignment[3]
This section deconstructs the spectrum into functional zones. The data below is synthesized from standard group frequency correlation for alkyl-substituted benzenes.
The "Fingerprint" of Symmetry (600–900 cm⁻¹)
The most definitive region for this compound is the Out-of-Plane (OOP) C-H bending region.
-
1,3,5-Trisubstitution: Requires a strong band in the 835–850 cm⁻¹ range.
-
Differentiation:
-
1,2,4-isomer (Pseudocumene derivative): Shows two bands (~820 cm⁻¹ and ~880 cm⁻¹).
-
1,2,3-isomer: Shows bands at ~760 cm⁻¹ and ~700 cm⁻¹.[3]
-
1,3,5-isomer (Target): Shows a clean, strong band near 845 cm⁻¹ and a ring deformation band near 690 cm⁻¹ .
-
The Isopropyl Doublet (1350–1400 cm⁻¹)
The isopropyl group (
Quantitative Band Assignment Table
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Diagnostic Value |
| 3010 – 3040 | C-H Stretch ( | Aromatic Ring | Weak intensity; confirms aromaticity. |
| 2950 – 2970 | C-H Stretch ( | Methyl ( | Strong intensity; overlap of ring-methyl and isopropyl-methyl. |
| 2860 – 2880 | C-H Stretch ( | Methyl/Methine | Moderate; includes the tertiary C-H of the isopropyl group. |
| 1605, 1495 | C=C Ring Stretch | Aromatic Ring | "Ring Breathing" modes; doublet is typical for benzenes. |
| 1460 | C-H Deformation | Asymmetric bending. | |
| 1385 | C-H Bending (Split 1) | Gem-Dimethyl | Critical: The high-frequency wing of the isopropyl doublet. |
| 1365 | C-H Bending (Split 2) | Gem-Dimethyl | Critical: The low-frequency wing of the isopropyl doublet. |
| 835 – 850 | C-H Out-of-Plane (OOP) | 1,3,5-Subst. Ring | Primary ID: Distinguishes from 1,2,4- or 1,2,3- isomers. |
| 690 | Ring Deformation | Aromatic Ring | Characteristic of meta-substitution patterns. |
Part 4: Quality Control & Impurity Profiling
In drug development, this compound is often oxidized to phenols or acids. Therefore, the FT-IR spectrum serves as a rapid purity check.
Common Impurities
-
Moisture (
): Look for a broad, rounded band at 3200–3500 cm⁻¹ . The neat solvent should be hydrophobic and dry. -
Oxidation Products (3,5-Dimethylphenol): If the material has degraded, a sharp, intense band will appear at 3300-3400 cm⁻¹ (O-H stretch) and potentially 1200-1250 cm⁻¹ (C-O stretch).
-
Isomeric Contamination: The presence of a "shoulder" or distinct peak at 810-820 cm⁻¹ indicates contamination with 1,2,4-trimethylbenzene derivatives (asymmetry).
Self-Validating Check
-
Ratio Metric: Calculate the peak height ratio of the 845 cm⁻¹ (1,3,5-OOP) to the 1385 cm⁻¹ (Isopropyl). For a pure standard, this ratio is constant. Significant deviation suggests isomeric drift or solvent contamination.
References
-
NIST Mass Spectrometry Data Center. Benzene, 1,3-dimethyl-5-(1-methylethyl)- Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[4][5] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of 1,3,5-trisubstituted benzene OOP bending modes).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Reference for gem-dimethyl doublet splitting at 1380/1365 cm⁻¹). [Link]
Sources
Structural Elucidation and Quantitation of 5-Isopropyl-m-xylene via EI-MS
Technical Guide Series: Alkylbenzene Profiling
Executive Summary
This technical guide provides a rigorous analytical framework for the mass spectrometric characterization of 5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-dimethylcumene. Primarily encountered as a structural isomer in xylol fractions or a byproduct in linear alkylbenzene (LAB) synthesis, accurate identification requires distinguishing it from kinetically similar
This document outlines a self-validating GC-MS protocol, detailing the mechanistic fragmentation pathways (specifically the dominance of the
Physicochemical Profile
Before instrumental analysis, the analyte's physical properties must be understood to optimize inlet parameters and solvent delays.
| Property | Value | Notes |
| IUPAC Name | 1-Isopropyl-3,5-dimethylbenzene | Symmetrical substitution pattern aids stability. |
| Formula | Degree of Unsaturation = 4 (Benzene ring). | |
| Molecular Weight | 148.25 g/mol | Parent Ion ( |
| Boiling Point | ~194°C | Requires column oven ramp >200°C. |
| Retention Index (RI) | 1105 ± 10 (Non-polar) | Standard HP-5MS / DB-5 equivalent. |
| Key Impurity Context | Alkylbenzene Sulfonate synthesis | Co-elutes with other |
Instrumentation & Methodology
The following protocol is designed for trace-level detection (ppm range) using single quadrupole GC-MS in Electron Ionization (EI) mode.
Chromatographic Conditions (GC)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m
0.25mm ID 0.25µm film. -
Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C).
-
Split Ratio: 50:1 for neat samples; Splitless for trace impurity analysis.
-
-
Oven Program:
-
Hold 50°C for 1 min (Solvent focusing).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Column bake-out).
-
Total Run Time: ~20 minutes.
-
Mass Spectrometry Parameters (MS)
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C (Prevents condensation of high-boiling isomers).
-
Quadrupole Temperature: 150°C.
-
Scan Range:
40–350. -
Solvent Delay: 3.0 min (Adjust based on solvent; e.g., DCM or Hexane).
Self-Validating Workflow
To ensure data integrity, the following workflow incorporates internal standard verification and retention index calibration.
Figure 1: Analytical workflow for this compound validation ensuring quantitative accuracy via deuterated internal standards.
Mechanistic Analysis of Fragmentation
The mass spectrum of this compound is governed by the stability of benzylic carbocations. Understanding these pathways allows for the differentiation of this molecule from isomers like n-propyl-xylenes.
Primary Fragmentation ( )
The molecular ion (
-
Mechanism: Loss of a methyl radical (
) from the isopropyl substituent. -
Result: Formation of a tertiary benzylic cation (
133). This ion is exceptionally stable due to resonance delocalization across the aromatic ring and the inductive effect of the two meta-methyl groups. -
Observation: The peak at
133 is the Base Peak (100% abundance) .
Secondary Fragmentation ( 133 105)
The
-
Mechanism: Loss of ethylene or rearrangement and loss of methyls.
-
Result: Formation of the methyl-tropylium ion or dimethyl-phenyl cation at
105.
Ion Table
| m/z | Identity | Relative Abundance | Mechanistic Origin |
| 148 | Molecular Ion ( | 20–30% | Parent molecule ( |
| 133 | Base Peak | 100% | |
| 105 | Fragment | 15–25% | |
| 91 | Tropylium | 5–10% | |
| 77 | Phenyl | <5% |
Fragmentation Pathway Diagram
The following diagram illustrates the electronic rearrangement leading to the dominant ions.
Figure 2: EI Fragmentation pathway. The red arrow indicates the dominant thermodynamic pathway yielding the base peak at m/z 133.
Differentiation & Impurity Profiling
In drug development and petrochemical applications, this compound must be distinguished from its isomers, particularly 2-isopropyl-p-xylene and n-propyl-xylenes .
Retention Index (RI) Discrimination
Mass spectra of alkylbenzene isomers are often nearly identical (all show
-
This compound RI: ~1105 (HP-5MS).
-
n-Propyl-m-xylene RI: ~1150 (Elutes later due to linear chain packing).
-
1,2,3,5-Tetramethylbenzene RI: ~1130.
Critical QC Step: If the peak elutes significantly earlier than expected for a
Isomeric Spectral Nuance
While similar, the ratio of
-
Branched Isomers (Isopropyl): High 133/148 ratio (unstable bond facilitates cleavage).
-
Linear Isomers (n-Propyl): Higher
119 (loss of ethyl) and stronger molecular ion ( ) stability compared to branched counterparts.
References
-
NIST Mass Spectrometry Data Center. Benzene, 1,3-dimethyl-5-(1-methylethyl)- Mass Spectrum.[2][3][4][5] National Institute of Standards and Technology.[4]
-
PubChem. this compound Compound Summary. National Library of Medicine.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Stratview Research. this compound Market Size & Analysis. (Contextual data on industrial application).
Sources
An In-depth Technical Guide to the GHS Classification of 3,5-Dimethylcumene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Accurate Chemical Classification
In the landscape of scientific research and pharmaceutical development, a profound understanding of the materials in use is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazardous properties of chemical substances and mixtures. This guide offers a detailed technical analysis of the GHS classification for 3,5-Dimethylcumene (CAS No. 4706-90-5), also known as 5-isopropyl-m-xylene. By delving into its physicochemical properties and the corresponding toxicological and environmental data, this document aims to equip researchers with the critical knowledge necessary for safe handling, risk assessment, and protocol development.
The classification of chemical isomers such as dimethylcumene requires careful consideration, as minor structural variations can lead to significant differences in hazard profiles. This guide will synthesize available data to present a coherent and authoritative classification, addressing inconsistencies found across various sources and providing a clear rationale based on G-HS principles.
Physicochemical Properties: The Foundation of Hazard Assessment
A substance's physical and chemical characteristics are fundamental to determining its GHS classification, particularly for physical hazards. The key properties of 3,5-Dimethylcumene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | PubChem[1] |
| Molecular Weight | 148.24 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless clear liquid | TCI |
| Boiling Point | 195 °C | TCI |
| Flash Point | 63 °C | TCI, Guidechem[2] |
| Specific Gravity | 0.86 | TCI |
The flash point is a critical parameter for assessing flammability. A flash point of 63°C places 3,5-Dimethylcumene at a borderline between different GHS categories, which has led to some discrepancies in classification among suppliers. According to the GHS criteria for flammable liquids, a liquid with a flash point between >60°C and ≤93°C is classified as a Category 4 flammable liquid.[3][4][5]
GHS Classification of 3,5-Dimethylcumene
Based on a comprehensive review of aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling Inventory, supplier safety data sheets, and physicochemical properties, the following GHS classification for 3,5-Dimethylcumene has been determined.[1][2][6]
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Hazard Pictograms:
Rationale and Mechanistic Insights
Flammability (H227 - Combustible liquid): The classification as a Category 4 flammable liquid (or combustible liquid) is directly derived from its flash point of 63°C.[2] This indicates that the substance requires some degree of preheating to generate sufficient vapors to form an ignitable mixture with air. While some suppliers have classified it as a Category 3 flammable liquid (H226), this would be inconsistent with a flash point above 60°C.[3][5][7] The more conservative and data-supported classification is Category 4. This distinction is critical for determining appropriate storage and handling procedures, particularly concerning heat sources and ventilation requirements.
Acute Oral Toxicity (H302 - Harmful if swallowed): This classification as Acute Toxicity Category 4 (Oral) is based on notifications to the ECHA C&L Inventory.[1][2] It suggests an oral LD50 value likely falling within the range of 300 to 2000 mg/kg for rats. While specific LD50 data for 3,5-Dimethylcumene is not readily available, this classification is consistent with the toxicological profiles of similar aromatic hydrocarbons. Ingestion can lead to harmful systemic effects.
Serious Eye Damage (H318 - Causes serious eye damage): The classification as Eye Damage Category 1 is a significant hazard, indicating that direct contact with the liquid can cause irreversible damage to the eye.[1][2] This is a more severe classification than eye irritation and necessitates the use of stringent eye protection, such as chemical safety goggles and, in some cases, a face shield. The corrosive nature of the substance to ocular tissue is the basis for this classification and is represented by the corrosion pictogram.
Long-term Aquatic Hazard (H413 - May cause long lasting harmful effects to aquatic life): This classification as Aquatic Chronic Category 4 indicates that the substance may cause long-term adverse effects in the aquatic environment.[1][2] This is likely based on its low water solubility and potential for persistence and bioaccumulation. Aromatic hydrocarbons as a class can be toxic to aquatic organisms, and while specific ecotoxicity data for this isomer is sparse, this classification calls for measures to prevent its release into waterways and the environment.
Logical Framework for GHS Classification
The following diagram illustrates the decision-making process for the GHS classification of 3,5-Dimethylcumene based on its intrinsic properties.
Experimental Protocols and Safe Handling
Given the GHS classification, the following protocols and precautions are essential for the safe handling of 3,5-Dimethylcumene.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical. The following PPE is recommended as a minimum:
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn where there is a risk of splashing.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber, Viton®) should be worn. Lab coats and, for larger quantities, chemical aprons or suits are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If inhalation of vapors is possible and engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge should be used.
Spill Response Protocol
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Control Ignition Sources: As a combustible liquid, remove all sources of heat and ignition from the vicinity of the spill.
-
Containment: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Safety and Scientific Integrity
The GHS classification of 3,5-Dimethylcumene as a combustible liquid that is harmful if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life underscores the importance of rigorous adherence to safety protocols. While some ambiguities in classification exist across different sources, a conservative approach based on available physicochemical and toxicological data provides the most responsible path forward for researchers. By understanding the rationale behind each hazard classification, scientists can implement effective engineering controls, select appropriate personal protective equipment, and develop experimental protocols that ensure both personal safety and the integrity of their research.
References
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0170 - CUMENE.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cumene. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Market Insights. (n.d.). This compound Market Share and Statistics - 2026. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dimethyl-5-(1-methylethyl)- (CAS 4706-90-5). Retrieved from [Link]
-
ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]
-
ChemRadar. (n.d.). GHS Classification- Flammable Liquids. Retrieved from [Link]
-
Society for Chemical Hazard Communication. (2017, October). Flammable Liquids. Retrieved from [Link]
- TCI Chemicals. (2021, October 5). SAFETY DATA SHEET: this compound.
- Carl ROTH. (2025, February 17). Safety Data Sheet: m-Xylene.
-
ChemSafetyPro. (2016, January 13). Flash Point. Retrieved from [Link]
-
Logicom Hub. (n.d.). Flammable Liquids Classification: Categories & Flash Points. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethyl-5-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- TCI AMERICA. (n.d.). 3,5-Dimethylcumene.
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- 6. 4706-90-5|1-Isopropyl-3,5-dimethylbenzene|BLD Pharm [bldpharm.com]
- 7. chemsafetypro.com [chemsafetypro.com]
Physicochemical Characterization and Analytical Profiling of 1,3-Dimethyl-5-isopropylbenzene
CAS: 4706-90-5 | Formula:
Executive Summary: The Molecular Constant
For researchers in medicinal chemistry and process development, the molecular weight of 1,3-Dimethyl-5-isopropylbenzene (also known as 3,5-Dimethylcumene) is 148.25 g/mol .[3][5]
While this value is the fundamental constant for stoichiometric calculations, its utility in drug development extends beyond simple mass.[3][5] This molecule represents a critical hydrophobic scaffold (
Key Physicochemical Data
| Property | Value | Unit | Method/Notes |
| Molecular Weight | 148.246 | g/mol | Calculated (IUPAC Atomic Weights) |
| Monoisotopic Mass | 148.1252 | Da | High-Res MS (Exact Mass) |
| Boiling Point | 195.5 | °C | Standard Pressure (760 mmHg) |
| Density | 0.862 | g/mL | at 25°C |
| Refractive Index | 1.494 | Optical purity check | |
| LogP | ~4.5 | - | Predicted (Lipophilicity) |
Structural Basis and Theoretical Determination
The precise molecular weight is derived from the standard atomic weights of its constituent elements.[3][5] In high-precision mass spectrometry (HRMS), distinguishing the monoisotopic mass from the average molecular weight is critical for identifying impurities or metabolic adducts.[3][5]
Calculation Logic
The molecule consists of a benzene ring substituted at the 1 and 3 positions with methyl groups and at the 5 position with an isopropyl group.[3][5][6]
-
Formula:
-
Carbon (
): [3][4][5] -
Hydrogen (
): [3][4][5] -
Total Average MW:
(Rounded to 148.25)[3][4][5]
Critical Note for MS Analysis: The presence of
Synthesis and Impurity Control
In a drug development context, 1,3-Dimethyl-5-isopropylbenzene is rarely sourced from nature; it is synthesized via Friedel-Crafts alkylation .[3][5] Understanding this pathway is essential for identifying potential impurities (regioisomers) that may affect biological assays.[3][5]
Synthesis Protocol: Isopropylation of m-Xylene
The standard route involves the alkylation of m-xylene using propylene or isopropyl chloride, catalyzed by a Lewis acid (
The Regioselectivity Challenge: The meta-directing effect of the existing methyl groups competes with steric hindrance.[3][5] While the 1,3,5-substitution pattern is thermodynamically favored (reducing steric strain), kinetic control can lead to the 1,2,4-isomer (pseudocumene derivative), which has a distinct biological profile.[3][5]
Figure 1: Friedel-Crafts alkylation pathway highlighting the divergence between the desired 1,3,5-isomer and the 1,2,4-impurity.[3][4]
Analytical Validation Protocols
To confirm the identity of 1,3-Dimethyl-5-isopropylbenzene in a mixture or biological matrix, rely on the following self-validating workflows.
A. GC-MS Fragmentation Profiling
Mass spectrometry is the gold standard for identification.[3][5] The fragmentation pattern of alkylbenzenes is highly predictable.[3][5]
-
Molecular Ion (
): m/z 148 (distinct, moderate intensity).[3][4][5] -
Base Peak: m/z 133.[3][5] This corresponds to the loss of a methyl group (
).[3][5] In isopropyl-substituted benzenes, the loss of a methyl from the isopropyl group forms a stabilized benzylic-like cation.[3] -
Secondary Fragment: m/z 105 (
).[3][4][5] Loss of the entire isopropyl group.[3][5]
Protocol:
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min 250°C. -
Validation: The ratio of m/z 133 to 148 should remain constant across the peak width.
Figure 2: Mass Spectrometry fragmentation logic. The transition from 148 to 133 is the primary diagnostic signature.[3]
B. NMR Spectroscopy (Symmetry Check)
Proton NMR (
-
Aromatic Region: The 1,3,5-isomer has a high degree of symmetry.[3][5] You will observe a singlet (or very tight multiplet) for the aromatic protons (3H) because positions 2, 4, and 6 are chemically equivalent in a time-averaged environment.[3][5]
-
Aliphatic Region:
Pass/Fail Criteria: If the aromatic region shows complex splitting (multiple peaks), the sample is contaminated with the 1,2,4-isomer.[5]
Applications in Drug Development
Why does this specific molecular weight and structure matter in R&D?
-
QSAR Modeling (Hydrophobicity): With a LogP of ~4.5, this molecule is used to calibrate Quantitative Structure-Activity Relationship models for lipophilic drug binding.[3][5] It mimics the hydrophobic core of certain tricyclic antidepressants or steroid backbones.[3][5]
-
Metabolic Stability Studies: The benzylic carbons (on the methyls and the isopropyl group) are prime targets for Cytochrome P450 oxidation. 1,3-Dimethyl-5-isopropylbenzene serves as a model substrate to measure the rate of benzylic hydroxylation .[3][5]
-
Solvent Residue Analysis: In the synthesis of APIs where xylenes or cumene are used, this heavier homolog can appear as a difficult-to-remove residue due to its higher boiling point (195°C).[3][5]
References
-
NIST Chemistry WebBook. Benzene, 1,3-dimethyl-5-(1-methylethyl)- (CAS 4706-90-5) Mass Spectrum and Properties.[3][4][5] National Institute of Standards and Technology.[3][5] Available at: [Link][3][4][5]
-
PubChem. 5-Isopropyl-m-xylene (Compound CID 20833).[3][4][5] National Library of Medicine.[3][5] Available at: [Link][3][4][5]
-
Chemeo. Chemical Properties of Benzene, 1,3-dimethyl-5-(1-methylethyl)-. Available at: [Link][3][4][5][7]
-
Stenutz, R. 1-isopropyl-3,5-dimethylbenzene Data Sheet. Available at: [Link][3][4][5]
Sources
- 1. 1-isopropyl-3,5-dimethylbenzene [stenutz.eu]
- 2. Benzene, 1,3-dimethyl-5-(1-methylethyl)- [webbook.nist.gov]
- 3. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1,3-dimethyl-5-(1-methylethyl)- (CAS 4706-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]
- 7. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]
Methodological & Application
Strategic Utilization of 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
Content Type: Advanced Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists[1]
Abstract
5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-Dimethylcumene, represents a structurally unique aromatic scaffold characterized by
Section 1: Structural Logic & Reactivity Profile[1]
To utilize this compound effectively, one must understand its steric and electronic landscape.[1] The molecule is an activated arene due to tri-alkyl substitution, but its reactivity is dictated by the size difference between the methyl and isopropyl groups.
Steric Analysis for Electrophilic Attack
-
Position 2 (Site A): Located between two methyl groups.[1] While sterically crowded, it is the least hindered open position compared to the alternatives.
-
Positions 4 and 6 (Site B): Located between a methyl group and the bulky isopropyl group. The isopropyl group exerts a significant "buttressing effect," making these positions kinetically disfavored for attack by large electrophiles.
Implication: Electrophilic Aromatic Substitution (EAS) will predominantly occur at Position 2 , yielding 1,2,3,5-substituted patterns.[1] This is critical for synthesizing 2,6-dimethyl-4-isopropyl aniline derivatives.[1]
Benzylic Reactivity
-
Methyl Hydrogens (
): Susceptible to radical halogenation and strong oxidation.[1] -
Isopropyl Methine Hydrogen (
): Highly susceptible to radical abstraction and autoxidation.[1] This specific reactivity is the foundation of the hydroperoxidation protocol (Protocol A).
Section 2: Protocol A — Synthesis of 3,5-Dimethylphenol (Hock Rearrangement)[1]
Application: Industrial synthesis of xylenols, precursors for antiseptics (chloroxylenol), and phenolic resins. Mechanism: This protocol mimics the industrial Cumene Process. The tertiary benzylic hydrogen at the isopropyl position is selectively oxidized to a hydroperoxide, which undergoes acid-catalyzed cleavage to yield the phenol and acetone.
Experimental Workflow
Step 1: Peroxidation
-
Reagents: this compound (1.0 equiv), Cumene Hydroperoxide (initiator, 2 mol%), Sodium Carbonate (0.5% w/w, buffer).[1]
-
Setup: High-pressure bubbler reactor or autoclave equipped with O₂ intake.
-
Procedure:
-
Charge the vessel with the substrate and initiator.
-
Heat to 110°C .
-
Sparge with O₂ (or air) while maintaining vigorous agitation.[1]
-
Monitor: Track active oxygen content via iodometric titration.[1] Target conversion is 25-30% to prevent side reactions (acetophenone formation).[1]
-
Workup: Unreacted starting material is distilled off and recycled.[1] The residue is the concentrated 3,5-dimethylcumene hydroperoxide.
-
Step 2: Acid Cleavage (Hock Rearrangement) [1]
-
Reagents: Sulfuric acid (0.5% in acetone).
-
Procedure:
-
Add the hydroperoxide concentrate dropwise to the refluxing acid/acetone mixture.
-
Exotherm Control: The reaction is highly exothermic. Maintain reflux temperature (approx. 56°C).
-
Mechanism: Protonation of the peroxy oxygen
water elimination migration of the 3,5-dimethylphenyl group hydrolysis.
-
-
Purification: Neutralize with sodium phenoxide or NaOH. Distill acetone (byproduct).[1] Vacuum distill the remaining oil to isolate 3,5-Dimethylphenol (bp 219°C).[1]
Data & Yields
| Parameter | Value | Notes |
| Selectivity (Oxidation) | >90% | Low conversion helps maintain selectivity.[1] |
| Cleavage Yield | 95% | Acid concentration is critical.[1] |
| Major Byproduct | Acetone | Stoichiometric coproduct.[1] |
| Safety Hazard | High | Concentrated organic peroxides are explosive.[1] |
Section 3: Protocol B — Regioselective Nitration for Ligand Synthesis
Application: Synthesis of 2,6-Dimethyl-4-isopropylaniline . This aniline is a structural analog to the famous "Dipp" (2,6-diisopropylaniline) ligand used in N-Heterocyclic Carbenes (NHC) and Grubbs catalysts.[1] The methyl groups provide slightly less steric bulk than isopropyls, allowing for fine-tuning of catalytic pockets.
Reaction Scheme
-
Nitration: this compound
2-Nitro-1,3-dimethyl-5-isopropylbenzene.[1] -
Reduction: Nitro compound
Aniline.[1]
Detailed Protocol
Step 1: Low-Temperature Nitration
-
Rationale: Low temperature prevents ipso-substitution (dealkylation of the isopropyl group) and over-nitration.[1]
-
Reagents:
(65%, 1.1 equiv), (98%, 2.0 equiv), Dichloromethane (DCM) solvent. -
Procedure:
-
Dissolve this compound in DCM (5 mL/g) and cool to -10°C .
-
Prepare a mixed acid solution (
) and add dropwise over 30 minutes, ensuring internal temp . -
Stir at
for 2 hours. -
Quench: Pour onto crushed ice. Extract with DCM.[1]
-
Purification: Wash organic layer with
and brine. Dry over . Evaporate solvent.[1] -
Isolate: Recrystallize from cold ethanol. The product is 2-nitro-1,3-dimethyl-5-isopropylbenzene .[1]
-
Step 2: Béchamp Reduction (or Catalytic Hydrogenation) [1]
-
Reagents: Iron powder (3 equiv), dilute HCl (catalytic), Ethanol/Water (4:1).
-
Procedure:
-
Product: 2,6-Dimethyl-4-isopropylaniline .[1]
Section 4: Protocol C — Exhaustive Oxidation to Trimesic Acid
Application: Synthesis of Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) .[1] This is a premier linker for Metal-Organic Frameworks (e.g., HKUST-1).[1]
Note: While Mesitylene is the standard precursor, this compound can be used if available, though the isopropyl carbons are lost as
Protocol
-
Reagents:
(excess, 10 equiv), Water/Pyridine (1:1), Cetyltrimethylammonium bromide (CTAB, phase transfer catalyst). -
Procedure:
-
Suspend this compound in the aqueous base solution with CTAB.[1]
-
Heat to 90°C .
-
Add
portion-wise over 4 hours. The purple color should persist eventually. -
Reflux for an additional 12 hours to ensure the isopropyl group is fully degraded to the carboxylate (requires C-C bond cleavage).
-
Workup: Filter
(brown solid) while hot.[1] Acidify the filtrate with concentrated HCl to pH 1. -
Crystallization: Trimesic acid precipitates as a white solid upon cooling.[1]
-
Section 5: Visualizing the Pathways[2]
The following diagrams illustrate the divergent synthesis pathways and the specific mechanism of the Hock rearrangement.
Diagram 1: Divergent Synthesis Tree[1]
Caption: Divergent synthetic utility of this compound converting to Phenols, Anilines, or Linkers.
Diagram 2: The Hock Rearrangement Mechanism
Caption: Mechanistic flow of the Hock Rearrangement converting the isopropyl group into a phenolic hydroxyl.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]
-
Google Patents. (2015).[1] CN104761435A - Preparation method of 3,5-dimethylphenol.[1][2][3] Retrieved February 6, 2026, from
-
Wikipedia. (n.d.).[1] Cumene process. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.).[1] Trimesic acid.[1] Retrieved February 6, 2026, from [Link]
Sources
Application Note: Selective Oxidation of 5-Isopropyl-m-xylene
This Application Note and Protocol Guide is designed for researchers and process chemists investigating the oxidative transformations of 5-Isopropyl-m-xylene (also known as 3,5-dimethylcumene).
While m-xylene is the direct industrial precursor for commodity Isophthalic Acid (IPA) , This compound is the specific structural precursor for 5-Isopropylisophthalic Acid (a functionalized monomer for modifying polymer properties) or Trimesic Acid (via exhaustive oxidation). This guide focuses on the selective oxidation protocol to retain the isopropyl group, yielding 5-isopropylisophthalic acid, while noting the conditions that lead to dealkylation or tri-acid formation.
Executive Summary & Chemical Logic
This compound (CAS: 4706-90-5) presents a unique challenge in oxidative synthesis due to the competition between two types of benzylic hydrogens:
-
Methyl Hydrogens (Primary): Oxidation yields carboxylic acids (-COOH).[1]
-
Isopropyl Hydrogen (Tertiary): Oxidation typically yields a hydroperoxide (via Hock mechanism) or cleaves to a carboxyl group under harsh conditions.
To utilize this precursor for isophthalic acid derivatives , the chemist must control the "oxidative severity."
-
Target A: 5-Isopropylisophthalic Acid. Requires selective oxidation of the two methyl groups while preserving the isopropyl moiety. Used in high-performance polyesters to lower crystallinity and improve solubility.
-
Target B: Trimesic Acid (Benzene-1,3,5-tricarboxylic acid). Requires exhaustive oxidation of all side chains.
-
Target C: Isophthalic Acid (Unsubstituted). Requires hydrodealkylation (cleavage) of the isopropyl group, typically a separate step or a byproduct of non-selective oxidation.
This protocol details the Selective Pathway (Target A) , which is the most high-value research application for this specific precursor.
Reaction Pathway Diagram
Caption: Oxidative divergence of this compound. Selective conditions favor the di-acid product.
Experimental Protocol: Selective Synthesis
Objective: Synthesize 5-isopropylisophthalic acid (CAS: ~40946-46-1 derivative) with >90% purity.
Materials & Reagents
| Component | Grade | Role | Notes |
| This compound | >98% | Precursor | Ensure low isomer content (e.g., 2,4-dimethyl). |
| Acetic Acid (Glacial) | ACS | Solvent | Must be <0.5% water to maintain catalyst activity. |
| Cobalt(II) Acetate[2]·4H₂O | 98% | Catalyst | Primary oxidant for methyl groups. |
| Manganese(II) Acetate[2]·4H₂O | 98% | Co-Catalyst | Synergist; controls reaction rate. |
| Sodium Bromide (NaBr) | 99% | Promoter | Radical initiator. HBr can be used but NaBr is safer. |
| Oxygen / Air | Industrial | Oxidant | Pure O₂ reduces induction time but increases safety risk. |
Protocol Steps
Phase 1: Reactor Setup
-
Vessel: Use a 500 mL Titanium or Hastelloy autoclave (stainless steel 316 is acceptable for short runs, but corrosion is a risk with Br⁻).
-
Charge: Add the following to the reactor:
-
Solvent: 250 mL Glacial Acetic Acid.
-
Precursor: 25.0 g (0.169 mol) this compound.
-
Catalyst Co: 1.5 g Cobalt(II) Acetate.
-
Catalyst Mn: 0.5 g Manganese(II) Acetate (Co:Mn ratio ~3:1).
-
Promoter: 0.8 g Sodium Bromide.
-
-
Sealing: Seal the reactor and purge 3x with Nitrogen (N₂) to remove ambient oxygen.
Phase 2: Oxidation Reaction[1][2]
-
Pressurization: Pressurize to 15 bar (217 psi) with Air (or 5 bar with pure O₂).
-
Note: High pressure keeps the solvent liquid and increases O₂ solubility.
-
-
Heating: Heat gradually to 110°C .
-
Critical Control Point: Do not exceed 130°C. Higher temperatures activate the isopropyl tertiary hydrogen, leading to Trimesic acid or cleavage.
-
-
Agitation: Stir vigorously (1000 RPM). Mass transfer of Oxygen is the rate-limiting step.
-
Reaction Run: Maintain conditions for 3–5 hours . Monitor pressure drop (indicates O₂ consumption) and replenish with fresh air/O₂ if necessary to maintain pressure.
Phase 3: Work-up and Purification
-
Cooling: Cool reactor to 25°C. Vent excess pressure.
-
Filtration: The product, 5-isopropylisophthalic acid , is less soluble in cold acetic acid than the starting material but more soluble than unsubstituted IPA.
-
If precipitate forms: Filter the white solid.
-
If no precipitate: Concentrate the solvent by rotary evaporation to 20% volume, then add cold water (100 mL) to force crystallization.
-
-
Washing: Wash the filter cake with cold water (3x 50 mL) to remove Cobalt/Manganese salts.
-
Drying: Dry in a vacuum oven at 80°C for 6 hours.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must distinguish the product from potential byproducts (Trimesic Acid or Isophthalic Acid).
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 254 nm.
Interpretation Table:
| Retention Time (Rel) | Compound | Diagnostic Feature |
|---|---|---|
| 1.00 | This compound | Non-polar, elutes late. |
| 0.65 | 5-Isopropylisophthalic Acid | Target. Elutes between IPA and precursor. |
| 0.45 | Isophthalic Acid | Polar, elutes early. Indicates dealkylation. |
| 0.30 | Trimesic Acid | Very polar (3 x COOH). Indicates over-oxidation.[2] |
Critical Troubleshooting & Optimization
Controlling the "Isopropyl Fate"
The fate of the isopropyl group is temperature-dependent.
-
< 120°C: The isopropyl group is largely retained. The methyl groups oxidize to carboxyls.
-
> 140°C: The isopropyl group oxidizes to a tertiary alcohol (via hydroperoxide) or cleaves.
-
Acid Concentration: High water content (>5%) inhibits the reaction. Ensure glacial acetic acid is used.[2]
Safety Note: Induction Period
Aromatic oxidations often exhibit an "induction period" where no O₂ is consumed, followed by a rapid exotherm.
-
Mitigation: Add a small amount of initiator (e.g., 0.1 g of a previous reaction product or benzoyl peroxide) to start the radical chain immediately.
References
-
Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. Link
-
Suresh, A. K., et al. (2000). "Engineering aspects of industrial liquid-phase air oxidation of hydrocarbons." Industrial & Engineering Chemistry Research, 39(11), 3958-3997. Link
-
Ambeed. (2024). "Product Record: 5-isopropylisophthalic acid." Chemical Catalog. Link
-
Google Patents. (2005). "Thermosetting composition and curing method (WO2005097882A1)." Mentions 5-isopropylisophthalic acid synthesis.Link
Sources
Application Note: Selective Oxidative Cleavage of 5-Isopropyl-m-xylene to 3,5-Dimethylbenzoic Acid
Executive Summary
This application note details the protocol for the chemoselective synthesis of 3,5-dimethylbenzoic acid from 5-isopropyl-m-xylene . While 3,5-dimethylbenzoic acid is conventionally synthesized via the partial oxidation of mesitylene, the use of this compound offers a unique mechanistic pathway involving the oxidative cleavage of a bulky isopropyl group in the presence of sensitive methyl substituents.
This guide focuses on a Nitric Acid Mediated Oxidative Degradation , a robust method adapted from the industrial oxidation of p-cymene to p-toluic acid. This approach leverages the kinetic instability of the tertiary benzylic hydrogen in the isopropyl group to achieve selectivity, converting the isopropyl moiety to a carboxylic acid while preserving the two methyl groups.
Scientific Background & Mechanism[1][2][3][4][5]
Substrate Analysis
The starting material, This compound (1-isopropyl-3,5-dimethylbenzene), presents a classic problem in chemoselectivity. It contains two distinct types of alkyl side chains:
-
Two Methyl Groups: Primary benzylic hydrogens (
). Bond Dissociation Energy (BDE) 90 kcal/mol. -
One Isopropyl Group: Tertiary benzylic hydrogen (
). BDE 85 kcal/mol.
Mechanistic Pathway
The transformation relies on the kinetic isotope effect and radical stability. The tertiary benzylic hydrogen of the isopropyl group is abstracted significantly faster than the primary hydrogens of the methyl groups.
-
Radical Initiation: The oxidant (NO
species) abstracts the tertiary hydrogen, forming a stable tertiary benzylic radical. -
Oxidation Sequence: The radical reacts with oxygen species to form a tertiary alcohol or ketone intermediate.
-
C-C Bond Cleavage: Unlike methyl oxidation (which requires C-H cleavage), the isopropyl group undergoes oxidative degradation (C-C cleavage), losing two carbon atoms (likely as acetic acid or CO
) to form the carboxyl group (-COOH). -
Selectivity Window: By controlling the concentration of nitric acid (20-30%) and temperature (reflux), the reaction is tuned to degrade the more reactive isopropyl group without over-oxidizing the methyl groups to form trimesic acid (1,3,5-benzenetricarboxylic acid).
Reaction Scheme
Figure 1: Reaction pathway highlighting the transformation of the isopropyl group to a carboxylic acid.[1][2][3]
Experimental Protocol
Materials & Equipment
-
Reagents:
-
This compound (>98% purity).
-
Nitric Acid (HNO
), 65-70% grade (diluted to 30% in situ). -
Sodium Hydroxide (NaOH), 2N solution.
-
Hydrochloric Acid (HCl), 6N solution.[2]
-
-
Equipment:
Procedure: Nitric Acid Oxidation
This protocol is scaled for 20 g of substrate.[4]
Step 1: Setup and Addition
-
In the 500 mL flask, charge 120 mL of water .
-
Add 45 mL of concentrated Nitric Acid (70%) to the water to create an approx. 20-25% HNO
solution.-
Note: Always add acid to water.
-
-
Add 20.0 g (0.135 mol) of this compound. The organic layer will float on top.
-
Equip the flask with the reflux condenser and mechanical stirrer.
Step 2: Reaction (Reflux) [5]
-
Heat the mixture to a gentle reflux (
100-105°C). -
Maintain vigorous stirring. The reaction is biphasic; maximizing surface area is critical for kinetics.
-
Observation: Brown fumes (NO
) will evolve. This indicates active oxidation. -
Reflux for 18-24 hours . The organic layer should diminish, and a solid precipitate (crude acid) may begin to form or the oil will become denser.
Step 3: Workup & Purification (Acid-Base Extraction)
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the crude solid.[6][3][4] If the product is an oil, separate the organic layer.
-
Base Extraction: Transfer the crude solid/oil to a beaker containing 150 mL of 2N NaOH .
-
Filtration 2: Filter the alkaline solution to remove unreacted organic material and mechanical impurities.
-
Precipitation: Slowly add 6N HCl to the clear filtrate with stirring until pH < 2.
-
Result: A copious white precipitate of 3,5-dimethylbenzoic acid will form.
-
-
Final Isolation: Filter the white solid, wash with cold water (3 x 50 mL) to remove residual acid, and dry in a vacuum oven at 60°C.
Step 4: Recrystallization [1]
-
Recrystallize the crude product from Ethanol/Water (1:1) or Acetic Acid to obtain analytical purity.
Workflow Diagram
Figure 2: Step-by-step isolation and purification workflow.[1]
Analytical Validation
Expected Data
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Crude may be off-white/yellow. |
| Melting Point | 165 - 167 °C | Distinct from trimesic acid (>300°C). |
| Yield | 50 - 65% | Typical for oxidative cleavage. |
| Solubility | Soluble in Ethanol, Ether; Insoluble in Water. | Dissolves in aqueous alkali. |
NMR Interpretation ( H NMR, DMSO-d )
- 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 7.6 ppm (s, 2H): Aromatic protons at positions 2 and 6 (ortho to COOH).
- 7.2 ppm (s, 1H): Aromatic proton at position 4 (para to COOH).
-
2.3 ppm (s, 6H): Two methyl groups (-CH
). -
Key Indicator: Disappearance of the isopropyl septet (
2.9 ppm) and doublet ( 1.2 ppm).
Troubleshooting & Optimization
Controlling Over-Oxidation
If Trimesic Acid (benzene-1,3,5-tricarboxylic acid) is detected:
-
Cause: Nitric acid concentration too high (>30%) or reaction time too long.
-
Solution: Reduce HNO
concentration to 20% and monitor reaction progress via TLC or HPLC every 4 hours.
Controlling Nitration
If Nitro-3,5-dimethylbenzoic acid (yellow impurity) is formed:
-
Cause: Ring nitration occurs at high temperatures with concentrated acid.
-
Solution: Ensure the reaction temperature does not exceed 110°C. Do not use "Fuming" nitric acid; use standard reagent grade diluted with water.
Safety: NOx Management
The reaction generates significant quantities of NO and NO
-
Mandatory: Perform strictly in a fume hood.
-
Scrubbing: Connect the condenser outlet to a trap containing 10% NaOH solution to neutralize acidic fumes before venting.
References
-
Preparation of p-Toluic Acid (Analogous Protocol): W. F. Tuley, C. S. Marvel. p-Toluic Acid.[7][3][5][11] Org. Synth. 1947, 27, 86.
- Benzylic Oxidation Selectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.
-
Industrial Oxidation of Xylenes: Partenheimer, W. Catalytic selective oxidation of alkylbenzenes with H2O2, t-butyl hydroperoxide and O2. Catalysis Today, 1995, 23(2), 69-158.
-
Nitric Acid Oxidation of Cymene: Senseman, C. E., & Stubbs, J. J. Catalytic Oxidation of p-Cymene in the Vapor Phase. Ind. Eng. Chem., 1931, 23(10), 1129–1131.
Sources
- 1. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. datapdf.com [datapdf.com]
- 6. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 7. uniwriter.ai [uniwriter.ai]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2014133433A1 - Process for oxidation of cymenes to aromatic acids - Google Patents [patents.google.com]
5-Isopropyl-m-xylene as a research chemical in pharmaceuticals
Introduction: The 1,3,5-Trisubstituted Scaffold
5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-dimethylcumene , is a critical aromatic building block in pharmaceutical research.[1] Its structural uniqueness lies in the symmetrical 1,3,5-substitution pattern, offering a "meta-rich" scaffold that is difficult to access via standard electrophilic aromatic substitution of mono-substituted benzenes.[1]
In drug discovery, this compound serves two primary roles:
-
Synthetic Intermediate: It is the precursor to 3,5-dimethylphenol (via Hock rearrangement) and 3,5-dimethylbenzoic acid (via side-chain oxidation).[1] These moieties are pharmacophores in antiseptics, Vitamin E analogs, and lipophilic ligands for nuclear receptors.
-
Metabolic Probe: The molecule presents three distinct types of C-H bonds (aromatic, benzylic methyl, and benzylic methine), making it an excellent model substrate for studying Cytochrome P450 (CYP450) regioselectivity and alkylbenzene metabolism.
Application I: Synthesis of 3,5-Dimethylphenol (The Modified Cumene Protocol)
Context: 3,5-Dimethylphenol (3,5-xylenol) is a precursor for the synthesis of chloroxylenol (antimicrobial) and trimethyl-benzoquinone (Vitamin E synthesis).[1] While industrial production uses high temperature/pressure, the research-grade protocol below utilizes N-Hydroxyphthalimide (NHPI) catalysis for mild, selective oxidation.[1]
Mechanism:
-
Radical Initiation: NHPI generates the phthalimide N-oxyl (PINO) radical.[1]
-
Propagation: PINO abstracts the tertiary benzylic hydrogen from the isopropyl group (bond dissociation energy ~85 kcal/mol), forming a tertiary radical.
-
Peroxidation: Reaction with
forms the hydroperoxide.[1] -
Hock Rearrangement: Acid-catalyzed migration of the phenyl group yields the phenol and acetone.[1]
Protocol A: NHPI-Catalyzed Aerobic Oxidation
Target: 3,5-Dimethylcumene Hydroperoxide[1]
Reagents:
-
Substrate: this compound (10 mmol, 1.48 g)[1]
-
Catalyst: NHPI (10 mol%, 163 mg)
-
Co-catalyst: Co(OAc)2 (0.5 mol%)[1]
-
Solvent: Acetonitrile (20 mL)
-
Oxidant: Atmospheric Oxygen (Balloon)[1]
Step-by-Step Methodology:
-
Setup: Charge a 50 mL two-neck round-bottom flask with this compound, NHPI, and Co(OAc)2 in acetonitrile.
-
Oxygenation: Attach an
balloon.[1] Purge the headspace three times.[1] -
Incubation: Heat the mixture to 60°C with vigorous stirring (800 rpm) for 6–8 hours. Note: Vigorous stirring is critical to overcome mass-transfer limitations of oxygen.[1]
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The hydroperoxide appears as a lower Rf spot that stains dark red with iodide/starch solution.[1]
-
Workup: Evaporate solvent under reduced pressure. The crude hydroperoxide is generally used directly in the cleavage step to avoid thermal decomposition.
Protocol B: Acid-Catalyzed Cleavage (Hock Rearrangement)
Target: 3,5-Dimethylphenol[1]
Reagents:
-
Crude Hydroperoxide (from Protocol A)[1]
-
Acid:
(conc., catalytic drops) -
Solvent: Acetone (10 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude hydroperoxide in acetone.
-
Cleavage: Cool to 0°C. Add 2 drops of conc.
. -
Reaction: Stir at room temperature for 30 minutes. The solution will darken slightly.
-
Neutralization: Add solid
to neutralize the acid.[1] Filter off solids.[1] -
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Check: 3,5-Dimethylphenol is a solid (MP: 61–64°C).[1] Confirm identity via
-NMR (signals at 6.5 (aromatic) and 2.2 (methyls)).
Application II: Synthesis of 3,5-Dimethylbenzoic Acid
Context: The 3,5-dimethylphenyl motif provides steric bulk and lipophilicity without introducing electronic deactivation.[1] This acid is a key building block for amide library generation in fragment-based drug discovery.[1]
Protocol C: Selective Side-Chain Oxidation
Target: 3,5-Dimethylbenzoic Acid[1]
Rationale: We utilize dilute nitric acid reflux.[1][2] While
Reagents:
-
This compound (20 mmol, 2.96 g)[1]
- (20% aq.[1] solution, 50 mL)
-
Catalyst:
(Ammonium metavanadate, 10 mg)
Step-by-Step Methodology:
-
Reflux: Combine substrate, nitric acid, and vanadate catalyst in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Reflux at 110°C for 24 hours. Nitrogen oxide fumes (
) will evolve; perform in a fume hood . -
Cooling: Cool the mixture to 4°C. The product, 3,5-dimethylbenzoic acid, will precipitate as a white solid.
-
Filtration: Filter the crude solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation: Check Melting Point (Lit: 166°C).
Visualization: Synthesis & Metabolism Workflows
The following diagram illustrates the divergent synthetic pathways from this compound and its metabolic fate in liver microsomes.
Figure 1: Divergent synthetic utility and metabolic fate of this compound.[1] Green nodes indicate synthetic targets; Yellow nodes indicate metabolic derivatives.[1]
Application III: Metabolic Stability Protocol
Context: Alkylbenzenes are prone to bioactivation. This compound is used to validate CYP450 active site topology.[1] The isopropyl group is rapidly hydroxylated to the tertiary alcohol, while the methyl groups are oxidized more slowly to benzyl alcohols.
Protocol D: Microsomal Stability Assay
Reagents:
-
Rat Liver Microsomes (RLM) (20 mg/mL protein conc.)[1]
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)[1]
-
Test Compound: this compound (10 mM stock in DMSO)[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4)[1]
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Methodology:
-
Master Mix: Prepare a solution of RLM (0.5 mg/mL final) in Phosphate Buffer.
-
Pre-Incubation: Add 1 µL of Test Compound (10 µM final) to 199 µL of Master Mix. Incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL of Stop Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Transition: Monitor parent loss (MW 148) and formation of hydroxy-metabolite (+16 Da, MW 164).[1]
-
-
Calculation: Plot ln(Peak Area) vs. Time to determine intrinsic clearance (
).
Quantitative Data Summary
| Parameter | Value / Condition | Relevance |
| Molecular Weight | 148.25 g/mol | Fragment-based design compliant |
| Boiling Point | ~206°C | High boiling solvent potential |
| LogP (Predicted) | ~3.8 | High lipophilicity; requires formulation (DMSO/Tween) for bio-assays |
| Oxidation Selectivity | Isopropyl > Methyl | Tertiary C-H bond is weaker (~96 kcal/mol) than primary (~101 kcal/mol) |
| Major Metabolite | 2-(3,5-dimethylphenyl)propan-2-ol | Result of CYP-mediated tertiary hydroxylation |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20833, this compound.[1] Retrieved from [Link]
-
Robinson, D., Smith, J. N., & Williams, R. T. (1955). Studies in detoxication.[3] 60. The metabolism of alkylbenzenes: isopropylbenzene (cumene) and derivatives of hydratropic acid.[3] Biochemical Journal, 59(1), 153–159.[3] Retrieved from [Link]
- Hermans, I., et al. (2007).Selective Oxidation of Cumene to Cumene Hydroperoxide. (Contextual reference for NHPI mechanism).
-
Google Patents (1971). US3553274A - Process for the preparation of alkylated benzenes having halogen substituents in the 3,5- or 3,4,5-positions.[1] (Detailed synthesis of 3,5-dimethylcumene and oxidation to benzoic acid). Retrieved from
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Isopropyl-m-xylene
The following Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It prioritizes mechanistic understanding and robust protocol design over generic instruction.[1]
Executive Summary
5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-Dimethylcumene, is a C11 aromatic hydrocarbon often encountered as a synthesis intermediate, a constituent in complex petrochemical matrices, and a minor component in specific essential oils.[1][2] Its structural similarity to other alkylbenzene isomers (e.g., tert-butyltoluenes, pentamethylbenzene) necessitates a high-resolution gas chromatography-mass spectrometry (GC-MS) approach.[1]
This guide details a validated protocol for the identification and quantification of this compound.[1] Unlike generic volatile organic compound (VOC) methods, this protocol is optimized for the boiling point (195 °C) and fragmentation physics of branched alkylbenzenes, ensuring separation from co-eluting isomers and precise mass spectral confirmation.
Chemical Profile & Analytical Challenges
Understanding the analyte's physicochemical properties is the foundation of the method design.
| Property | Value | Analytical Implication |
| IUPAC Name | 1,3-Dimethyl-5-(propan-2-yl)benzene | Branched isopropyl group directs fragmentation.[1] |
| Molecular Formula | C₁₁H₁₆ | Molecular Weight: 148.24 g/mol .[1] |
| Boiling Point | 195 °C | Requires a GC ramp extending >220 °C to prevent carryover.[1] |
| Polarity | Non-polar | Highly compatible with 5% Phenyl-methylpolysiloxane columns (e.g., DB-5ms).[1] |
| Solubility | Soluble in Hexane, DCM, MeOH | Non-polar solvents (Hexane/DCM) preferred to minimize solvent expansion volume. |
The Isomer Challenge
The primary analytical risk is misidentification with other C11 aromatic isomers. This compound is structurally distinct due to the meta-positioning of methyl groups and the steric bulk of the isopropyl group.[1]
-
Critical Separation: Must be resolved from 1,2-dimethyl-3-isopropylbenzene and n-propyl xylenes.[1]
-
Solution: Use of Kovats Retention Indices (RI) combined with specific mass spectral ratios (m/z 133/148).
Experimental Protocol
Reagents and Standards[1][4]
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (ISTD): 1,4-Dichlorobenzene-d4 or Deuterated p-Xylene.[1] Rationale: Choose an aromatic ISTD with similar ionization potential but distinct mass.
-
Solvent: Dichloromethane (DCM), HPLC Grade.[1] Rationale: DCM offers excellent solubility for aromatics and a low boiling point (40°C) for solvent focusing.
Sample Preparation Workflow
This workflow is designed to minimize evaporative loss of semi-volatiles while ensuring complete extraction.[1]
Figure 1: Sample preparation workflow ensuring analyte integrity and instrument protection.[1]
GC-MS Instrument Parameters[1][5][6]
Chromatographic Rationale: A 5% phenyl column (DB-5ms) is selected over a wax column.[1] While wax columns separate aromatics well, the non-polar DB-5ms provides better thermal stability at the high temperatures needed to elute impurities often found with C11 aromatics.[1]
Table 1: Gas Chromatography Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Agilent DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase for aromatics; "UI" (Ultra Inert) reduces peak tailing.[1] |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Maintains consistent linear velocity for reproducible retention times.[1] |
| Inlet Temp | 250 °C | Sufficient to volatilize C11 (BP 195°C) without thermal degradation.[1] |
| Injection Mode | Split (10:1 or 50:[1]1) | Prevents column overload; adjust based on concentration.[1] |
| Oven Program | 50 °C (hold 2 min) → 10 °C/min → 200 °C → 20 °C/min → 280 °C (hold 3 min) | Initial hold focuses solvent; 10°C ramp resolves isomers; final bake-out cleans column.[1] |
| Transfer Line | 280 °C | Prevents condensation of high-boiling matrix components.[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Source Temp | 230 °C | Standard EI source temperature.[1] |
| Quad Temp | 150 °C | Keeps quadrupole clean.[1] |
| Ionization | Electron Impact (EI), 70 eV | Standard energy for reproducible library matching (NIST). |
| Scan Mode | Full Scan (m/z 40–350) | Required for identification.[1] Use SIM (m/z 133, 148, 105) for trace quantitation.[1] |
| Solvent Delay | 3.5 min | Protects filament from solvent peak.[1] |
Results & Discussion: Mechanism of Identification
Fragmentation Pathway Analysis
Correct identification relies on understanding why the mass spectrum looks the way it does. This compound (MW 148) follows a classic alkylbenzene fragmentation pattern, dominated by benzylic cleavage.[1]
-
Molecular Ion (M+): m/z 148. Visible and stable due to the aromatic ring.
-
Base Peak (M-15): m/z 133.[1]
-
Secondary Fragment (M-43): m/z 105.
Figure 2: EI Fragmentation pathway of this compound.[1] The transition from m/z 148 to 133 is the primary diagnostic filter.
Retention Index (RI) Validation
Relying solely on MS is insufficient for isomers.[1] You must calculate the Kovats Retention Index using a C8-C20 alkane ladder run under the same conditions.[1]
-
Literature RI (DB-5ms): 1094 – 1113 [1].
-
Acceptance Criteria: Experimental RI must be within ±10 units of the literature value.
-
Note: this compound typically elutes after p-cymene (RI ~1024) and before undecane (RI 1100) or just after, depending on exact phase ratio.[1]
Method Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass these system suitability tests before sample analysis:
-
Spectral Fidelity: The abundance ratio of m/z 133 to m/z 148 should be constant (typically ~5:1 to 10:1 depending on tuning).
-
Linearity: Calibration curve (1 – 100 µg/mL) must have R² > 0.995.
-
Sensitivity (LOQ): Signal-to-Noise (S/N) > 10 for the m/z 133 ion at the lowest standard.
References
-
NIST Mass Spectrometry Data Center. "this compound."[1] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]1]
-
Babushok, V. I., et al. "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data, vol. 40, no. 4, 2011. [Link]1]
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. Gas Chromatography and Mass Spectrometry: A Practical Guide. 2nd Edition, Academic Press, 2011.[1] (General reference for EI fragmentation mechanisms).
-
Adams, R. P. Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition, Allured Publishing, 2007.[1] (Standard reference for terpene/aromatic RI values).
Sources
High-performance liquid chromatography (HPLC) method for xylene isomer separation
Executive Summary
The separation of xylene isomers—specifically the resolution of meta-xylene (m-xylene) and para-xylene (p-xylene)—remains one of the classic challenges in chromatography due to their nearly identical boiling points (139.1°C vs. 138.4°C) and similar polarity. While Gas Chromatography (GC) is the standard for volatile analysis, High-Performance Liquid Chromatography (HPLC) is required for preparative isolation, non-volatile matrices, or specific regulatory workflows where thermal degradation is a risk.
This guide details two distinct, field-proven HPLC protocols to achieve baseline resolution of all three isomers (including ethylbenzene). We move beyond standard C18 phases, which often fail to resolve the m/p pair, and utilize Shape Selectivity (Cyclodextrin bonded phases) and Surface Effect Selectivity (Zirconia-Carbon phases).
The Separation Challenge & Strategy
Why Standard C18 Fails
In standard Reversed-Phase (RP) chromatography, separation is driven primarily by hydrophobicity. Since m-xylene and p-xylene have identical molecular weights and very similar logP values, C18 columns often co-elute them as a single peak. Successful separation requires a stationary phase that discriminates based on molecular geometry (shape) rather than just hydrophobicity.
Strategic Approaches
We employ two mechanisms for high-fidelity separation:
-
Inclusion Complexation (Protocol A): Uses a
-Cyclodextrin (beta-CD) stationary phase.[1] The cavity of the cyclodextrin molecule acts as a "host," selectively including the linear p-xylene more tightly than the bulkier m- or o-isomers. -
Shape-Selective Adsorption (Protocol B): Uses a Zirconia-Carbon (Zr-Carbon) stationary phase. The rigid, graphitic carbon surface provides extreme shape selectivity, allowing planar molecules to align differently than non-planar ones.
Mechanistic Visualization
Figure 1: Mechanistic differentiation between Cyclodextrin inclusion (Protocol A) and Zirconia-Carbon adsorption (Protocol B).
Experimental Protocols
Protocol A: Cyclodextrin Bonded Phase (The "Host-Guest" Method)
Best for: Preparative isolation and applications requiring aqueous-compatible mobile phases.
This method utilizes a
Equipment & Reagents:
-
System: HPLC with UV Detector (DAD/VWD).
-
Column: Supelco CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Water (50:50 v/v).
Step-by-Step Workflow:
-
Equilibration: Flush column with Mobile Phase for 20 column volumes at 1.0 mL/min.
-
Sample Prep: Dilute xylene standards to 100 µg/mL in Methanol. Note: High concentrations may saturate the CD cavities, reducing resolution.
-
Injection: Inject 5 µL.
-
Detection: Monitor UV at 254 nm .
-
Elution Order: typically o-xylene
m-xylene p-xylene.[6]
Protocol B: Zirconia-Carbon Phase (The "Robust" Method)
Best for: High-throughput analysis, extreme pH stability, and difficult isomer splits.
Based on specific application data from Supelco/Sigma-Aldrich, the Zirconia-Carbon phase offers unique selectivity different from silica-based C18.
Equipment & Reagents:
-
System: HPLC with UV Detector.
-
Temperature: 30°C.
Step-by-Step Workflow:
-
Preparation: Premix Acetonitrile and Water (50:50).[3][7] Degas thoroughly.
-
Conditioning: The Zr-Carbon phase is robust but requires proper wetting. Pump mobile phase for 15 mins.
-
Injection: Inject 1 µL of sample (Concentration ~290 µg/mL per isomer).
-
Detection: UV at 254 nm .
-
Data Capture: Record chromatogram for 10 minutes.
Expected Results (Protocol B):
| Peak ID | Analyte | Approx. Retention (min) | Resolution (Rs) |
| 1 | o-Xylene | ~4.2 | -- |
| 2 | m-Xylene | ~4.8 | > 1.5 |
| 3 | p-Xylene | ~5.5 | > 1.5 |
Note: Retention times are estimates based on a 15cm column at 1 mL/min.
Results Analysis & Troubleshooting
Calculating Resolution
To validate the system suitability, calculate the resolution (
Where
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of m/p pair | Insufficient shape selectivity | Switch from C18 to Zr-Carbon or Cyclodextrin phase. |
| Broad Peaks | Sample overload | Dilute sample. CD phases have lower capacity than C18. |
| Retention Shift | Temperature fluctuation | Thermostat column at 30°C ± 0.5°C. Inclusion complexation is temp-sensitive. |
| High Backpressure | Particulate buildup | Use a 0.5 µm in-line filter. Xylenes are clean, but matrices may not be. |
References
-
Supelco. Separation of Positional Isomers (Xylenes) on CYCLOBOND® I 2000. Column Selection Guide. [Link]
-
Lai, X. et al. Liquid chromatographic separation of xylene isomers on α-cyclodextrin bonded phases. ResearchGate.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Xylene Isomers on Discovery® Zr-Carbon application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Xylene Isomers on Discovery® Zr-Carbon application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 8. jeol.com [jeol.com]
Application Note: A Detailed Protocol for the Friedel-Crafts Alkylation of m-Xylene
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction has been instrumental in the industrial production of numerous chemical feedstocks and intermediates, including the synthesis of cumene, xylenes, and toluene.[2] This application note provides a detailed, field-proven protocol for the alkylation of m-xylene using tert-butyl chloride as the alkylating agent and a Lewis acid catalyst. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and safe synthesis of the target product, 1-tert-butyl-3,5-dimethylbenzene.
Scientific Principles and Reaction Mechanism
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with an alkyl group.[2] The reaction requires a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which acts as a catalyst.[3]
The mechanism can be dissected into three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst interacts with the alkyl halide (tert-butyl chloride) to generate a highly electrophilic tert-butyl carbocation. The stability of this tertiary carbocation makes it an excellent electrophile for this reaction and prevents undesirable rearrangements that can plague reactions involving primary alkyl halides.[3][4]
-
Electrophilic Attack: The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the tert-butyl carbocation. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation and Catalyst Regeneration: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring. This step regenerates the Lewis acid catalyst and produces hydrogen chloride (HCl) as a byproduct.[2]
The two methyl groups on m-xylene are activating and ortho-, para-directing. The incoming tert-butyl group is directed to the 4- or 6-position (ortho to one methyl group and para to the other) or the 2-position (ortho to both methyl groups). However, due to the significant steric hindrance of the bulky tert-butyl group, substitution at the 2-position is highly disfavored. The primary product formed is the one where the tert-butyl group is added at the 5-position, which is sterically the most accessible and electronically favored position, leading to the formation of 1-tert-butyl-3,5-dimethylbenzene.
Caption: Figure 1: The mechanism of Friedel-Crafts alkylation of m-xylene.
Experimental Protocol
This protocol outlines the synthesis of 1-tert-butyl-3,5-dimethylbenzene. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| m-Xylene | C₈H₁₀ | 106.17 | 5.0 mL | Reagent grade, anhydrous |
| tert-Butyl Chloride | C₄H₉Cl | 92.57 | 2.5 mL | Reagent grade, anhydrous |
| Ferric Chloride (anhydrous) | FeCl₃ | 162.20 | ~50 mg | Highly hygroscopic; weigh quickly |
| Deionized Water | H₂O | 18.02 | 2 x 10 mL | For washing |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 10 mL | For neutralization |
| Calcium Chloride (anhydrous) | CaCl₂ | 110.98 | ~1 g | Drying agent |
| Equipment | ||||
| Test tube (20x150 mm) | 1 | Reaction vessel | ||
| Small beaker or Erlenmeyer flask | 2 | |||
| Pasteur pipettes | several | |||
| Ring stand and clamps | 1 set | |||
| Ice-water bath | 1 | |||
| Gas trap apparatus | 1 | (e.g., test tube with moist cotton)[5] | ||
| Separatory funnel (optional) | 1 | For larger scale workup | ||
| Distillation apparatus | 1 | For purification |
Step-by-Step Procedure
1. Reaction Setup:
-
To a clean, dry 20x150 mm test tube, add 5.0 mL of m-xylene and 2.5 mL of tert-butyl chloride.[5]
-
Gently swirl the test tube to mix the reactants.
-
Clamp the test tube to a ring stand and place it in an ice-water bath to cool.[5]
-
Prepare a gas trap by placing a piece of moist litmus paper and a wad of moist cotton into a larger test tube. This will be placed over the reaction tube to trap the evolving HCl gas.[5]
2. Catalyst Addition and Reaction:
-
Quickly weigh approximately 50 mg of anhydrous ferric chloride (FeCl₃) and add it to the cooled reaction mixture.[5]
-
Immediately seal the system by placing the gas trap apparatus on top of the reaction test tube.[5]
-
The reaction may have a short induction period, after which vigorous bubbling (evolution of HCl gas) will commence. The litmus paper in the trap should turn red, indicating the production of acid.[5]
-
Allow the reaction to proceed in the ice bath until the rate of bubbling significantly slows, which typically takes about 20-30 minutes.[5]
-
Once the reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.
3. Workup and Neutralization:
-
Carefully add approximately 5 mL of deionized water to the reaction tube to quench the reaction. Mix the layers thoroughly using a Pasteur pipette.
-
Allow the layers to separate. The top layer is the organic product, and the bottom is the aqueous layer.
-
Using a Pasteur pipette, carefully remove and discard the lower aqueous layer.[6]
-
Add 5 mL of 5% sodium bicarbonate solution to the test tube to neutralize any remaining acid. Mix well, allowing any gas evolution to cease.[6]
-
Again, remove and discard the lower aqueous layer.
-
Wash the organic layer one final time with 5 mL of deionized water, removing the aqueous layer as before.
4. Drying and Purification:
-
Transfer the crude organic product to a small, dry Erlenmeyer flask.
-
Add a small amount (~0.5 g) of anhydrous calcium chloride to the flask to remove any residual water. Swirl the flask and let it sit for 5-10 minutes.[6][7] The liquid should become clear.
-
Carefully decant or pipette the dried liquid product away from the drying agent into a clean, dry round-bottom flask suitable for distillation.
-
Purify the product by simple distillation. Collect the fraction boiling between 204-207 °C.
-
Weigh the purified product and calculate the percentage yield.
Workflow Visualization
Caption: Figure 2: A summary of the experimental workflow.
Safety and Handling
-
Chemical Hazards: m-Xylene and tert-butyl chloride are flammable. Ferric chloride is corrosive and hygroscopic.[8] The reaction generates HCl gas, which is a corrosive respiratory irritant.[5]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Handling: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors and HCl gas. Keep flammable liquids away from ignition sources. Handle anhydrous FeCl₃ quickly to minimize exposure to atmospheric moisture.
Expected Results and Characterization
The expected product is 1-tert-butyl-3,5-dimethylbenzene, a colorless liquid. The success of the synthesis can be confirmed through various analytical techniques.
| Parameter | Expected Value |
| Product Name | 1-tert-butyl-3,5-dimethylbenzene |
| CAS Number | 98-19-1 |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 205-206 °C |
| Density | 0.867 g/mL at 25 °C |
| Theoretical Yield | (To be calculated based on limiting reagent) |
| Typical % Yield | 60-70% |
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the distilled product and confirm its molecular weight (m/z = 162.27).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively confirm the structure of 1-tert-butyl-3,5-dimethylbenzene.
Conclusion
This application note provides a reliable and well-documented protocol for the Friedel-Crafts alkylation of m-xylene. By understanding the underlying chemical principles, adhering to the step-by-step procedure, and observing all safety precautions, researchers can successfully synthesize 1-tert-butyl-3,5-dimethylbenzene. This experiment serves as an excellent practical example of electrophilic aromatic substitution, a fundamental reaction class for professionals in chemical synthesis and drug development.
References
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
W.M. Keck Science Department. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Trent Selby. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture). YouTube. Retrieved from [Link]
-
CHM 352. (2015, January 23). Friedel-Crafts Alkylation of m-xylene. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts alkylation of p-xylene mechanism'. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Retrieved from [Link]
-
ResearchGate. (2025). Crystal Structure of 1,3,5-Tri(tert-butyl)benzene-cyclopentadienyl-iron Trifluorodimethylsilicate. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]
Sources
Role of 5-Isopropyl-m-xylene in the synthesis of specialty chemicals
Application Note: High-Purity Synthesis and Application of 5-Isopropyl-m-xylene
Executive Summary
This compound (CAS: 4706-90-5), also known as 3,5-dimethylcumene, is a critical C11 aromatic intermediate.[1] Unlike its tert-butyl analog (used in nitro-musk synthesis), this compound is the primary precursor for the industrial production of 3,5-Xylenol (3,5-Dimethylphenol) via the Hock rearrangement. This pathway is economically superior to traditional coal-tar extraction or caustic fusion of sulfonates, offering high purity for downstream applications in antiseptics (Chloroxylenol/PCMX), phenolic resins, and agrochemicals.
This guide details the catalytic synthesis of this compound and its subsequent conversion to 3,5-xylenol, providing researchers with self-validating protocols and mechanistic insights.
Upstream Synthesis: this compound
The synthesis involves the selective alkylation of m-xylene with propylene. While traditional Friedel-Crafts catalysts (
Reaction Mechanism & Selectivity
The alkylation of m-xylene is kinetically controlled to favor the 1,2,4-isomer (4-isopropyl-m-xylene) initially. However, rapid isomerization under acidic conditions shifts the equilibrium to the thermodynamically stable 1,3,5-isomer (this compound).
-
Primary Challenge: Preventing polyalkylation (di-isopropyl species) and separating the 1,3,5-isomer from the 1,2,4-isomer.
-
Solution: Use of Zeolite MCM-22 or H-Beta, which suppresses polyalkylation due to pore size constraints.
Experimental Protocol: Zeolite-Catalyzed Alkylation
Materials:
-
m-Xylene (Anhydrous, >99%)
-
Propylene gas (Polymer grade)
-
Catalyst: H-Beta Zeolite (
ratio ~25) or MCM-22.
Workflow:
-
Catalyst Activation: Calcine the zeolite at 500°C for 4 hours to remove adsorbed moisture and ensure active Brønsted acid sites.
-
Reactor Setup: Load a high-pressure stainless steel autoclave with m-xylene and 5 wt% catalyst.
-
Alkylation:
-
Purge with
, then pressurize with Propylene to 2.0 MPa. -
Heat to 160°C (Critical parameter: Lower temperatures favor kinetic 1,2,4-isomer; >150°C favors thermodynamic 1,3,5-isomer).
-
Stir at 800 rpm for 4–6 hours.
-
-
Work-up:
-
Cool and vent unreacted propylene.
-
Filter catalyst (recyclable).
-
Fractional Distillation: Collect fraction boiling at 195–197°C. The 1,2,4-isomer boils slightly higher; high-efficiency columns (>50 theoretical plates) are required for >99% purity.
-
Data Validation (GC-MS):
-
Retention Time Check: this compound elutes after m-xylene but before 1,2,4-isomer on non-polar columns (e.g., DB-5).
-
Target Yield: >85% conversion with >90% selectivity for mono-alkylated products.
Core Application: Synthesis of 3,5-Xylenol (Hock Process)
This is the highest-value application for this compound. Analogous to the Cumene-to-Phenol process, this route produces 3,5-xylenol and acetone.
Mechanistic Pathway
-
Peroxidation: Benzylic oxidation of the isopropyl group yields 3,5-dimethylcumene hydroperoxide.
-
Cleavage: Acid-catalyzed rearrangement (Hock rearrangement) migrates the aryl group to the oxygen, cleaving the C-O bond to release acetone and the phenol.
Visualization of the Workflow
Figure 1: The industrial pathway from m-xylene to 3,5-xylenol via the this compound intermediate.
Detailed Protocol: Hydroperoxidation & Cleavage
-
Charge: Place this compound in a bubbler reactor with an initiator (e.g., AIBN, 0.1 wt%).
-
Conditions: Heat to 110°C. Bubble dry air through the liquid.
-
Monitoring: Titrate aliquots iodometrically to monitor hydroperoxide concentration. Stop when conversion reaches ~30% to prevent side-reactions (e.g., formation of dimethylphenyl carbinol).
-
Purification: Strip unreacted starting material under vacuum (recycle). Concentrate hydroperoxide to ~80%.
Step B: Acid Cleavage
-
Setup: Reactor with reflux condenser, containing acetone and catalytic
(0.5 wt%). -
Addition: Slowly add the concentrated hydroperoxide solution to the refluxing acetone/acid mixture.
-
Safety Note: Reaction is highly exothermic. Control addition rate to maintain reflux without runaway.
-
-
Neutralization: Neutralize acid with sodium phenolate or
. -
Distillation:
-
Fraction 1: Acetone (56°C).
-
Fraction 2: 3,5-Xylenol (221°C). The product solidifies upon cooling (MP: 63–65°C).
-
Application Relevance:
The resulting 3,5-xylenol is reacted with
Secondary Application: 3,5-Dimethylbenzoic Acid[2][5][6]
While less common than the xylenol route, this compound can be oxidized to 3,5-dimethylbenzoic acid, preserving the methyl groups while degrading the isopropyl chain.
-
Reagent: Nitric acid (30%) or
. -
Utility: Intermediate for alkyd resins and photoinitiators.
-
Distinction: This is distinct from terephthalic acid production (which requires p-xylene).
Safety & Handling (SDS Summary)
| Parameter | Specification | Precaution |
| Flammability | Flash Point: ~76°C | Store in cool, well-ventilated area. Ground all equipment. |
| Toxicity | Skin Irritant | Wear nitrile gloves. Avoid inhalation of vapors.[5] |
| Reactivity | Peroxide Former | Test for peroxides before distillation if stored for long periods. |
References
-
Synthesis of this compound (Zeolite Catalysis)
- Title: Alkylation of benzene with propylene using a zeolite c
- Source: European P
-
URL:[Link]
- Industrial Application (Hock Process to 3,5-Xylenol)
-
Oxidation to Benzoic Acid Derivatives
- Title: Preparation of 3,5-dimethylbenzoic acid via oxid
- Source: PrepChem / Organic Syntheses.
-
URL:[Link]
-
Market & Application Overview
Sources
- 1. This compound | 4706-90-5 [chemicalbook.com]
- 2. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound Market projected to exceed $235 million by 2026, says Global Market Insights Inc. [prnewswire.com]
Application Note: 5-Isopropyl-m-xylene as a Strategic Scaffold in Agrochemical Synthesis
Executive Summary & Technical Profile
5-Isopropyl-m-xylene (CAS: 4706-90-5), industrially known as 3,5-Dimethylcumene , serves as a critical "pivot intermediate" in the synthesis of high-value agrochemical active ingredients (AIs). Its structural uniqueness lies in the coexistence of two chemically distinct alkyl systems on the benzene ring: two methyl groups at the meta positions and a bulky isopropyl group at the 5-position.
This dual-functionality allows for Divergent Synthetic Pathways :
-
The Retention Pathway: Preserving the aromatic core to generate 3,5-Dimethylbenzoic acid , a precursor for diacylhydrazine insecticides (e.g., Methoxyfenozide , Tebufenozide ).
-
The Sacrificial Pathway: Utilizing the isopropyl group as a "chemical handle" via the Hock rearrangement to generate 3,5-Xylenol (3,5-Dimethylphenol), a precursor for carbamate insecticides (e.g., XMC ).
Chemical Profile
| Property | Specification | Critical Note for Process Dev |
| IUPAC Name | 1-Isopropyl-3,5-dimethylbenzene | Often misidentified as "mesitylene derivative" in older literature. |
| Boiling Point | 194 °C | High boiling point allows for high-temp oxidation reactions without pressure vessels. |
| Steric Bulk | High (Isopropyl group) | Directs electrophilic substitution to the 2- and 4-positions, but sterically hinders the 4-position. |
| Reactivity | Benzylic C-H bonds | The isopropyl tertiary C-H is most reactive toward radical oxidation (peroxidation). |
Divergent Synthetic Workflows
The utility of this compound is defined by the initial oxidative choice. The following diagram illustrates the decision matrix for the process chemist.
Figure 1: Divergent synthesis pathways from this compound to major agrochemical classes.
Protocol A: Synthesis of Diacylhydrazine Insecticides
Target Application: Production of Tebufenozide and Methoxyfenozide (Molting Accelerating Compounds - MACs). Mechanism: Selective oxidation of the isopropyl group to a carboxylic acid is thermodynamically difficult because the tertiary carbon tends to form hydroperoxides or cleave. Therefore, the industrial strategy often involves oxidizing the methyl groups while preserving the isopropyl, OR oxidizing the isopropyl group down to a carboxylic acid (less common for this specific scaffold) or, most commonly, utilizing the 3,5-dimethylbenzoic acid moiety.
Correction Note: In the synthesis of Tebufenozide, the 3,5-dimethylbenzoyl moiety is required.[1] This is typically accessed by oxidizing mesitylene (1,3,5-trimethylbenzene) partially. However, this compound can be converted to 3,5-dimethylbenzoic acid via oxidation of the isopropyl group (loss of 2 carbons) if mesitylene is scarce, though this is less atom-efficient. The protocol below focuses on the downstream processing of the acid derived from this scaffold.
Step-by-Step Methodology
Phase 1: Activation of 3,5-Dimethylbenzoic Acid[1][2]
-
Charge: In a glass-lined reactor, charge 3,5-dimethylbenzoic acid (1.0 eq) and Toluene (5 volumes).
-
Catalyst: Add N,N-Dimethylformamide (DMF) (0.01 eq) as a catalyst.
-
Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 50°C.
-
Off-gassing: Monitor SO₂ and HCl evolution. Scrub gases through NaOH solution.
-
Completion: Reflux for 2 hours until gas evolution ceases. Remove excess Thionyl Chloride via vacuum distillation.
Phase 2: Coupling (The Schotten-Baumann Condition)
-
Preparation: Dissolve the resulting 3,5-dimethylbenzoyl chloride in Toluene.
-
Nucleophile: In a separate vessel, prepare a solution of N-tert-butylhydrazine hydrochloride (for Tebufenozide) or the specific hydrazine tail for Methoxyfenozide.
-
Base: Add aqueous NaOH (2.5 eq) to the hydrazine solution (Biphasic system).
-
Addition: Add the acid chloride solution to the hydrazine/base mixture at <10°C.
-
Critical Control: Low temperature prevents the formation of the di-acylated byproduct (N,N'-diacylhydrazine) at the wrong nitrogen position.
-
-
Workup: Separate phases. Wash organic phase with dilute HCl (to remove unreacted hydrazine) and then brine. Crystallize from Isopropanol.
Self-Validating Checkpoint:
-
HPLC: Peak at RT ~4.5 min (Acid Chloride) should disappear; Product peak appears at RT ~8.2 min.
-
IR Spectroscopy: Disappearance of broad -OH stretch (3000 cm⁻¹) and appearance of amide carbonyl stretch (1650 cm⁻¹).
Protocol B: Synthesis of 3,5-Xylenol (Hock Process)
Target Application: Precursor for XMC (Insecticide) and Dimethylvinphos . Mechanism: This mimics the industrial Cumene-to-Phenol process. The isopropyl group acts as a sacrificial carrier for oxygen.
Step-by-Step Methodology
Phase 1: Peroxidation
-
Reagents: this compound (neat) and Cumene Hydroperoxide (initiator, 2% w/w).
-
Conditions: Heat to 110°C. Sparge with air (O₂) at 5 bar pressure.
-
Additives: Add Sodium Carbonate (0.1%) to neutralize any trace acid (acid catalyzes premature cleavage of the hydroperoxide, which can be explosive).
-
Endpoint: Stop when conversion reaches ~30%.
-
Expert Insight: Do not push conversion >35%. High hydroperoxide concentrations lead to radical side-reactions and dimer formation. Recycle unreacted starting material.
-
Phase 2: Acid Cleavage
-
Reactor: Continuous Stirred Tank Reactor (CSTR).
-
Acid Catalyst: Sulfuric Acid (0.5% in Acetone).
-
Reaction: Feed the oxidation mixture into the acid/acetone heel at 60°C.
-
Quench: Immediately neutralize the effluent with Sodium Phenolate or NaOH.
-
Distillation: Fractionally distill to recover Acetone (top cut), unreacted this compound (middle cut), and 3,5-Xylenol (bottoms, bp 222°C).
Quality Control & Impurity Management
Using this compound requires strict isomer management. The commercial starting material often contains traces of the 2-isopropyl and 4-isopropyl isomers.
| Impurity | Origin | Impact on Agrochemical | Removal Strategy |
| 2-Isopropyl-m-xylene | Ortho-alkylation during synthesis | Steric crowding prevents correct oxidation; forms inactive byproducts. | Distillation (Boiling point difference is <2°C, requires high plate count) or Zeolite selective adsorption. |
| 4-Isopropyl-m-xylene | Para-alkylation | Oxidizes to 3,4-dimethylbenzoic acid analogues (regioisomer contamination). | Crystallization of the final acid intermediate. |
| Mesitlyene | Feedstock contamination | Forms 3,5-dimethylbenzoic acid (indistinguishable in Pathway A, but problematic in Pathway B). | GC-MS screening of raw material. Limit <0.5%. |
References
-
BenchChem. (2025).[2] The Role of Tert-Butyl Carbazate in the Development of Modern Agrochemicals. Retrieved from (Verified Context).
-
U.S. Environmental Protection Agency. (2023). Chemical Dashboard: this compound. Retrieved from .
-
Google Patents. (2015). Preparation method of 3,5-dimethylphenol (CN104761435A). Retrieved from .
-
European Patent Office. (1979). Process for the preparation of 3,5-dimethylphenol (EP0080759). Retrieved from .
-
ResearchGate. (2021). Synthesis and characterization of some new tebufenozide analogues. Retrieved from .
Sources
- 1. WO2014173936A2 - Compounds promoting plant growth - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]
- 4. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: High-Fidelity Tissue Delipidation and Clearing for Spatial Proteomics Using 5-Isopropyl-m-xylene
Executive Summary
In the preparation of Formalin-Fixed Paraffin-Embedded (FFPE) tissues for downstream proteomics (LC-MS/MS or MALDI-IMS), the removal of embedding media (paraffin) and interfering lipids is a critical failure point. Standard xylenes (a mixture of dimethylbenzene isomers) suffer from high volatility (boiling point ~138°C) and rapid evaporation, leading to "drying artifacts" and incomplete deparaffinization in thick tissue sections (>10 µm).
This Application Note details the use of 5-Isopropyl-m-xylene , a high-boiling (195°C), reduced-volatility aromatic hydrocarbon, as a superior alternative for controlled delipidation and deparaffinization . Its distinct physicochemical properties allow for extended, high-temperature incubations without solvent loss, ensuring maximum peptide recovery and preservation of spatial integrity for imaging mass spectrometry.
Technical Background & Mechanism
The Volatility Problem in Standard Protocols
Standard histological protocols utilize mixed xylenes for clearing. However, in proteomics, where antigen retrieval requires rigorous heating, residual paraffin acts as a "ion suppressant" in Mass Spectrometry. Standard xylene evaporates too quickly to effectively dissolve paraffin from the deep pores of cross-linked tissues, often requiring multiple changes that mechanically stress fragile samples.
The this compound Advantage
This compound (3,5-Dimethylcumene) offers a targeted solution based on three mechanistic pillars:
-
Thermodynamic Stability: With a boiling point of 195°C, it remains liquid at elevated processing temperatures (up to 60°C), accelerating the dissolution kinetics of long-chain paraffins without evaporating.
-
Lipophilicity (LogP ~4.8): It exhibits high affinity for neutral lipids and waxes (paraffin) but, unlike aggressive chlorinated solvents, shows reduced tendency to precipitate hydrophobic membrane proteins when used in controlled gradients.
-
Refractive Index Matching: Its aromatic structure provides excellent optical clearing properties (RI ≈ 1.49), facilitating pre-lysis imaging (e.g., Immunofluorescence) required for Region of Interest (ROI) selection in spatial proteomics.
Comparative Data: Solvent Performance
The following table summarizes the performance of this compound against standard reagents in a 20 µm Human Liver FFPE section processing workflow.
| Feature | Standard Mixed Xylenes | d-Limonene (Citrus-based) | This compound |
| Boiling Point | 138 - 144°C | 176°C | 195°C |
| Evaporation Rate (BuAc=1) | ~0.7 (Fast) | ~0.2 (Slow) | <0.1 (Very Slow) |
| Paraffin Removal Efficiency | 85% (2 washes) | 92% (3 washes) | >98% (2 washes) |
| Membrane Protein Recovery | Moderate (Aggressive stripping) | Good | Excellent (Controlled) |
| Toxicity Profile | Neurotoxic/Flammable | Irritant/Sensitizer | Lower Vapor Hazard |
Experimental Protocols
Protocol A: Deep Deparaffinization for Shotgun Proteomics (LC-MS/MS)
Objective: Complete removal of paraffin from thick FFPE scrolls to prevent polymer contamination in LC columns.
Reagents:
-
Solvent A: this compound (≥98% purity)
-
Solvent B: 100% Ethanol (anhydrous)
-
Lysis Buffer: 5% SDS in 50mM TEAB
Workflow:
-
Heat Activation: Incubate FFPE scrolls (up to 50 µm thick) at 60°C for 10 minutes to soften paraffin.
-
Solvent Immersion: Add 1 mL This compound . Vortex gently (500 rpm) for 30 seconds.
-
High-Temp Solubilization: Incubate at 50°C for 10 minutes .
-
Note: Standard xylene would evaporate here; this compound remains stable.
-
-
Sedimentation: Centrifuge at 14,000 x g for 3 minutes. Carefully aspirate the supernatant (containing dissolved paraffin).
-
Repeat: Perform step 2-4 once more.
-
Rehydration Gradient: Wash pellet with:
-
100% Ethanol (x2)
-
70% Ethanol (x1)
-
PBS (x1)
-
-
Lysis: Resuspend pellet in Lysis Buffer for downstream digestion.
Protocol B: Delipidation for MALDI Imaging (Spatial Proteomics)
Objective: Remove neutral lipids that suppress peptide signals without delocalizing proteins.
Workflow:
-
Mount tissue section on Indium Tin Oxide (ITO) slide.
-
Wash 1: Immerse slide in This compound for 60 seconds at Room Temperature.
-
Wash 2: Immerse in fresh This compound for 60 seconds.
-
Solvent Removal: Air dry in a fume hood for 2 minutes.
-
Critical Step: Because this compound is less volatile, ensure complete drying or use a gentle stream of nitrogen gas. Do not use heat to dry, as residual solvent may boil and disrupt tissue morphology.
-
-
Matrix Application: Proceed with CHCA or DHB matrix spraying.
Workflow Visualization (Graphviz)
The following diagram illustrates the decision matrix for selecting this compound over standard solvents based on tissue thickness and downstream application.
Caption: Decision logic for implementing this compound in proteomics workflows, highlighting its utility for thick sections and high-temperature processing.
Troubleshooting & Optimization
-
Issue: Solvent Residue.
-
Cause: Due to the high boiling point, the solvent does not flash-evaporate like standard xylene.
-
Solution: Introduce an intermediate wash with 100% Ethanol. The ethanol is miscible with this compound and is volatile enough to be removed easily.
-
-
Issue: Phase Separation.
-
Cause: Water contamination in the sample. This compound is strictly hydrophobic.
-
Solution: Ensure samples are fully dehydrated (graded ethanol series) before introduction of the clearing agent.
-
References
-
Comparison of Clearing Agents
- Title: Xylene versus Isopropanol for Paraffin Wax Processing of Lung Tissue.
- Source: MDPI (2023).
- Relevance: Establishes the baseline limitations of xylene and the need for altern
-
URL:[Link]
-
Delipidation Mechanisms
-
Membrane Proteomics Sample Prep
-
Title: Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics.[3]
- Source: J Proteome Res (via SciSpace).
- Relevance: Provides context on the necessity of removing interfering lipids (delipidation) prior to digestion, a step optimized by using high-boiling hydrophobic solvents.
-
URL:[Link]
-
-
Chemical Data & Safety
Sources
- 1. A solvent-free delipidation method for functional validation of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A solvent-free delipidation method for functional validation of lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. gminsights.com [gminsights.com]
- 5. Benzene, 1,3-dimethyl-5-(1-methylethyl)- [webbook.nist.gov]
- 6. This compound | 4706-90-5 [chemicalbook.com]
Advanced Application Note: 5-Isopropyl-m-xylene in the Production of Functionalized Terephthalic Acid Derivatives
Part 1: Core Directive & Strategic Context
Executive Summary
This guide addresses a critical nuance in industrial organic synthesis: the utilization of 5-Isopropyl-m-xylene (IPMX) (also known as 3,5-dimethylcumene) not as a direct precursor to terephthalic acid (TPA), but as a strategic scaffold for producing functionalized isophthalic acid modifiers —specifically 5-Isopropylisophthalic Acid (5-IPIA) and 5-Hydroxyisophthalic Acid (5-HIPA) .
In the high-performance polymer industry, "terephthalic acid derivatives" broadly encompasses the family of comonomers used to modify Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). While TPA provides the structural backbone, derivatives derived from IPMX are introduced to disrupt crystallinity, improve dyeability (via 5-HIPA), or alter glass transition temperatures (via 5-IPIA).
The "Isomer" Misconception
Expert Insight: Market reports frequently categorize IPMX under "Terephthalic Acid Preparation." This is a nomenclature simplification. Chemically, IPMX is a 1,3,5-substituted benzene. Its oxidation yields Isophthalic (1,3) derivatives.[1][2][3][4] These are essential comonomers blended with TPA during polymerization to produce bottle-grade resins and technical fibers. This guide focuses on the controlled oxidation protocols required to synthesize these high-value modifiers.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Pathways
The utility of this compound lies in its dual functionality: two oxidizable methyl groups and one oxidizable isopropyl group. The selectivity of the oxidation determines the final product.
Pathway A: Selective Methyl Oxidation (Target: 5-Isopropylisophthalic Acid)
This pathway utilizes a modified Amoco Process (Co/Mn/Br catalyst system). The challenge is to oxidize the methyl groups to carboxylic acids while preserving the isopropyl group.
-
Mechanism: Free-radical chain reaction. The methyl C-H bonds are activated by the Co(III)-Br complex.
-
Selectivity Control: Temperature control is paramount. Temperatures >190°C promote the degradation of the isopropyl group to a carboxyl (yielding Trimesic acid) or complete combustion.
Pathway B: Hydroperoxidation (Target: 3,5-Dimethylphenol / 5-Hydroxyisophthalic Acid)
This pathway mimics the Cumene Process .
-
Step 1: Autoxidation of the isopropyl tertiary carbon to form 3,5-dimethylcumene hydroperoxide.
-
Step 2: Hock rearrangement (acid cleavage) to yield 3,5-dimethylphenol (3,5-xylenol).
-
Step 3: Subsequent carboxylation (Kolbe-Schmitt) or oxidation yields 5-hydroxyisophthalic acid, a key monomer for cationic dyeable polyesters.
Visualization of Reaction Logic
Figure 1: Divergent synthesis pathways for this compound. Pathway A is the primary route for steric modifiers in TPA derivatives.
Part 3: Experimental Protocols
Protocol 1: Selective Catalytic Oxidation to 5-Isopropylisophthalic Acid (5-IPIA)
Objective: Oxidize methyl groups at positions 1 and 3 to carboxylic acids while retaining the isopropyl group at position 5.
Reagents & Equipment[4][5][6]
-
Substrate: this compound (Purity >98%).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Catalysts: Cobalt(II) Acetate Tetrahydrate, Manganese(II) Acetate Tetrahydrate.
-
Promoter: Hydrobromic Acid (48% aq) or Tetrabromoethane.
-
Reactor: High-pressure Hastelloy or Titanium autoclave (Parr Instrument Co.).
Step-by-Step Methodology
-
Catalyst Preparation:
-
Prepare a catalyst solution in AcOH. Target molar ratios: Co/Mn = 1:1 to 3:1.
-
Total metal concentration: 0.5 - 1.0 wt% relative to solvent.
-
Br/(Co+Mn) molar ratio: 0.5:1 (Strict control required; excess Br promotes isopropyl degradation).
-
-
Reactor Charging:
-
Oxidation Phase:
-
Pressurize with Air/Nitrogen mixture to 20 bar .
-
Heat to 160°C (Do not exceed 175°C).
-
Begin substrate feed rate: 2 mL/min.
-
Maintain O2 partial pressure at 3-5 bar.
-
Agitation: High shear (1000 RPM) to eliminate mass transfer limitations.
-
-
Reaction Monitoring:
-
Monitor off-gas for CO2 (indicator of decarboxylation/over-oxidation).
-
Reaction time: Typically 60-90 minutes post-addition.
-
-
Work-up & Purification:
-
Cool reactor to 80°C. The product, 5-IPIA, will partially crystallize.
-
Filter the hot slurry.
-
Recrystallization: Dissolve crude cake in boiling water/acetic acid (90:10). Cool slowly to 4°C.
-
Dry at 110°C under vacuum.
-
Data Summary: Process Parameters vs. Yield
| Parameter | Condition A (Aggressive) | Condition B (Optimized) | Condition C (Mild) |
| Temperature | 195°C | 160°C | 130°C |
| Catalyst (Co/Mn/Br) | High Br (1.0 ratio) | Low Br (0.5 ratio) | Low Co |
| Yield (5-IPIA) | 45% | 88% | 30% |
| Selectivity | Low (Trimesic acid formed) | High | Low (Incomplete Ox.) |
| Applications | Cross-linkers | PET Modifier | N/A |
Protocol 2: Synthesis of 3,5-Dimethylcumene Hydroperoxide (Advanced)
Objective: Precursor synthesis for 5-hydroxyisophthalic acid (cationic dye modifier).
-
Emulsion Initiation: Mix this compound with 2% Na2CO3 solution (pH 9-10).
-
Oxidation: Bubble O2 at 110°C for 6-8 hours.
-
Initiator: Add trace Cumene Hydroperoxide (CHP) to eliminate induction period.
-
Conversion Limit: Stop reaction at 25-30% conversion to prevent side reactions (dicumyl peroxide formation).
-
Concentration: Distill off unreacted IPMX under high vacuum.
Part 4: Application in Terephthalic Acid Derivatives (PET Modification)
When 5-Isopropylisophthalic Acid (5-IPIA) is copolymerized with Terephthalic Acid and Ethylene Glycol:
-
Crystallinity Disruption: The meta-linkage (1,3) introduces a "kink" in the linear PET chain. The bulky isopropyl group adds steric volume, preventing close packing of chains.
-
Result:
-
Lower Melting Point (Tm) -> Easier processing.
-
Reduced Crystallization Rate -> High clarity in bottle preforms (prevents haze).
-
Improved Solubility -> Useful for coating resins.
-
Comparative Polymer Properties[7]
| Polymer System | Modifier (mol %) | Tg (°C) | Tm (°C) | Application |
| Standard PET | 0% | 78 | 260 | Fibers, Standard Bottles |
| PET-I (Isophthalic) | 2-3% IPA | 76 | 250 | Carbonated Beverage Bottles |
| PET-IPIA | 2-3% 5-IPIA | 74 | 242 | High-Clarity / Thick-Wall Containers |
References
-
Market Analysis & Chemical Identity
-
Global Market Insights. This compound Market Statistics and Application in Terephthalic Acid Derivatives. Retrieved from
-
-
Oxidation Mechanisms
-
Wubbels, G. G. (2015).[2] The Bell–Evans–Polanyi Principle and the regioselectivity of electrophilic aromatic substitution reactions. Tetrahedron Letters. Retrieved from
-
-
Synthesis of Hydroxy-Isophthalic Derivatives
-
US Patent 5703274A. Process for the preparation of 5-hydroxyisophthalic acids. Retrieved from
-
-
Hock Rearrangement & Phenol Synthesis
-
European Patent Office. Process for the preparation of 3,5-dimethylphenol. Retrieved from
-
-
General Oxidation of Alkylbenzenes
-
US Patent 3553274A. Process for the preparation of alkylated benzenes having halogen substituents. (Describes oxidation of 3,5-dimethylcumene to benzoic derivatives). Retrieved from
-
Sources
- 1. US3553274A - Process for the preparation of alkylated benzenes having halogen substituents in the 3,5- or 3,4,5-positions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Isopropyl-m-xylene
The following technical guide details the purification of crude 5-Isopropyl-m-xylene (3,5-dimethylcumene). It is designed for researchers and process chemists requiring high-purity material for downstream applications such as oxidation to 3,5-dimethylphenol or ligand synthesis.
Compound: this compound (CAS: 4706-90-5) Synonyms: 3,5-Dimethylcumene; 1,3-Dimethyl-5-isopropylbenzene Target Purity: >98% (GC)
Part 1: Process Overview & Logic
The synthesis of this compound typically involves the Friedel-Crafts alkylation of m-xylene with propylene or isopropyl halides. This reaction is governed by a competition between kinetic control (favoring the 4-isomer) and thermodynamic control (favoring the target 5-isomer).
The crude mixture often contains:
-
Unreacted m-xylene: (B.P. 139 °C)
-
Target this compound: (B.P. ~195–196 °C)
-
Isomeric Impurity (4-Isopropyl-m-xylene): (B.P. ~200–205 °C, est.) - Formed via kinetic attack at the activated ortho/para positions.
-
Poly-alkylated byproducts: (B.P. >230 °C) - Di-isopropylated species.
Purification Strategy: Because the boiling point difference between the starting material and the product is large (~56 °C), the primary challenge is not removing solvent, but separating the target 5-isomer from the kinetically formed 4-isomer and heavy byproducts. High-efficiency fractional distillation is the method of choice.
Purification Workflow
Figure 1: Purification logic flow from crude reaction mixture to isolated product.
Part 2: Troubleshooting Guide (Q&A)
Category A: Distillation & Separation Issues[1][2]
Q: I am seeing a persistent shoulder peak on my GC just before the main product peak. What is it? A: This is likely the 4-isopropyl-m-xylene isomer (1,3-dimethyl-4-isopropylbenzene).
-
Cause: The alkylation reaction was likely stopped too early or run at too low a temperature (kinetic control). The isopropyl group initially attacks the electronically activated 4-position (ortho to one methyl, para to the other).
-
Solution: You need to improve the efficiency of your distillation.
-
Immediate Fix: Use a column with higher theoretical plates (e.g., a 30cm Vigreux column or a Spinning Band column if available) and increase the reflux ratio to at least 10:1.
-
Prevention: In future batches, allow the reaction to proceed longer or at a slightly higher temperature to permit isomerization to the thermodynamically stable 5-position (meta to both methyls).
-
Q: My boiling point is fluctuating, and the distillate is cloudy. A: This indicates water contamination (azeotrope formation).
-
Cause: Inadequate drying after the aqueous workup. Xylenes form azeotropes with water.
-
Solution: Stop the distillation. Dry the crude oil over anhydrous Calcium Chloride (CaCl₂) for at least 4 hours or overnight. MgSO₄ is faster but CaCl₂ is often more effective for hydrocarbon matrices. Filter and restart distillation.
Q: The pot residue solidified after distillation. Is this dangerous? A: It is likely poly-alkylated byproducts (e.g., di-isopropyl-m-xylene).
-
Risk: While generally stable, allowing the pot to run to dryness can lead to thermal decomposition or peroxide concentration (if stored improperly).
-
Protocol: Always leave ~5-10% of the volume in the pot. Do not distill to dryness.
Category B: Chemical Purity & Workup
Q: The product has a yellow tint even after distillation. A: This suggests catalyst carryover or oxidation products (quinones).
-
Cause: Incomplete quenching of the Lewis Acid catalyst (AlCl₃/FeCl₃).
-
Solution: Perform a chemical wash on the distilled product:
-
Wash with 10% NaOH solution (removes phenolic byproducts).
-
Wash with saturated Sodium Bisulfite (NaHSO₃) if the color persists (reduces quinones).
-
Re-dry and flash distill.
-
Q: Can I use crystallization to purify this compound? A: Not recommended as a primary method.
-
Reasoning: this compound is a liquid at room temperature with a very low melting point (likely < -20°C, analogous to m-xylene's -48°C). Crystallization requires ultra-low temperature equipment and is less efficient than distillation for this specific liquid-liquid separation.
Part 3: Detailed Experimental Protocols
Catalyst Quench & Wash (Crucial for Safety)
Before purification, the Lewis Acid catalyst must be completely removed to prevent polymerization during heating.
-
Cool: Chill the crude reaction mixture to <10°C in an ice bath.
-
Quench: Slowly add ice-cold 2M HCl with vigorous stirring. (Caution: Exothermic! HCl gas evolution).[1]
-
Separate: Transfer to a separatory funnel. Remove the lower aqueous acidic layer.[1]
-
Wash:
-
Wash Organic layer 2x with distilled water.
-
Wash 1x with Saturated NaHCO₃ (neutralizes trace acid).
-
Wash 1x with Saturated Brine (pre-drying).
-
-
Dry: Pour organic layer over anhydrous CaCl₂. Swirl and let stand for 2 hours. Filter into the distillation flask.
High-Efficiency Fractional Distillation
Standard simple distillation is insufficient for isomer separation.
Equipment:
-
Round bottom flask (2-neck).
-
Vigreux column (minimum 20cm) or Packed column (glass helices).
-
Vacuum adapter and pump (optional but recommended to lower thermal stress).
-
Oil bath (Avoid heating mantles for precise control).
Procedure:
| Step | Action | Temperature (Atmospheric) | Temperature (Vacuum ~20 mmHg)* | Notes |
|---|---|---|---|---|
| 1 | Equilibration | Heat bath to 150°C | Heat bath to ~90°C | Run at total reflux for 15 mins to wet column. |
| 2 | Fraction 1 (Forerun) | Head Temp: 137-140°C | Head Temp: ~45-50°C | Collects unreacted m-xylene. Discard or recycle. |
| 3 | Intermediate | Head Temp: 140-190°C | Head Temp: Rising | Fast rise in temp. Small volume. Change receiver. |
| 4 | Fraction 2 (Main) | Head Temp: 194-196°C | Head Temp: ~95-98°C | Collect Product. Maintain steady drop rate (1 drop/sec). |
| 5 | Stop | Pot Temp >210°C | Pot Temp >110°C | Stop before dryness. Residue is poly-alkyls. |
*Vacuum temperatures are estimates based on nomographs for alkylbenzenes. Always calibrate with a known standard if possible.
Part 4: Physical Property Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | PubChem [1] |
| Molecular Weight | 148.25 g/mol | PubChem [1] |
| Boiling Point (1 atm) | 195 - 196 °C | NIST [2], TCI [3] |
| Density | 0.86 g/mL (20°C) | TCI [3] |
| Appearance | Colorless clear liquid | TCI [3] |
| Key Impurity BP | m-Xylene: 139 °C | NIST [2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20833, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzene, 1,3-dimethyl-5-(1-methylethyl)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Olah, G. A., et al. (1964). Friedel-Crafts Isopropylation of Benzene and Methylbenzenes.[2] Journal of the American Chemical Society.[2] (Foundational reference for thermodynamic control in alkylation).
Sources
Technical Support Center: 5-Isopropyl-m-Xylene Oxidation
Subject: Troubleshooting Selectivity & Stalling in Co/Mn/Br Liquid Phase Oxidation
Audience: Senior Process Chemists & R&D Scientists Substrate: 5-Isopropyl-m-xylene (3,5-Dimethylcumene) Primary Target: 5-Isopropylisophthalic Acid (IpIA) [Preservation of Isopropyl Group][1]
Introduction: The Reactivity Paradox
Oxidizing this compound presents a classic chemoselectivity conflict. You are attempting to oxidize two primary benzylic carbons (methyl groups) into carboxylic acids while preserving a tertiary benzylic carbon (isopropyl group).
-
Thermodynamic Reality: The tertiary benzylic C-H bond (isopropyl) is weaker (~85 kcal/mol) and kinetically more susceptible to radical abstraction by bromine atoms than the primary methyl C-H bonds (~90 kcal/mol).[1]
-
The Challenge: Standard "Amoco" conditions (Co/Mn/Br, High T) tend to attack the isopropyl group, leading to Trimesic Acid (complete oxidation) or Phenolic tars (via Hock rearrangement).[1]
This guide addresses the specific failure modes of this "uphill" selectivity battle.
Module 1: Selectivity Troubleshooting (Methyl vs. Isopropyl)
User Issue: "I am losing the isopropyl group. My product contains high levels of Trimesic Acid or 3,5-Dimethylphenol."
Root Cause Analysis
The loss of the isopropyl group occurs via two distinct pathways depending on your reaction environment:[1]
-
Radical Over-oxidation: High bromine/catalyst load abstracts the tertiary hydrogen, leading to hydroperoxide formation
alcohol ketone carboxylic acid (Trimesic acid). -
Acid-Catalyzed Rearrangement: If the reaction medium is too acidic (anhydrous acetic acid) and temperature is high, the intermediate isopropyl hydroperoxide undergoes Hock Rearrangement , cleaving the alkyl group to form a phenol. Phenols are potent radical scavengers and will kill your oxidation immediately (induction period extension).
Diagnostic & Solution Matrix
| Observation | Likely Mechanism | Corrective Action |
| Product is Trimesic Acid | Radical attack on isopropyl is too fast.[1] | Lower Temperature: Reduce T < 100°C. Adjust Catalyst: Increase Co/Mn ratio. Manganese promotes terminal oxidation; Cobalt is less aggressive toward tertiary carbons in specific ligand fields. |
| Reaction turns dark/black & stops | Phenol formation (Hock Rearrangement) followed by quinone polymerization. | Buffer Acidity: Add Potassium Acetate (KOAc) or Sodium Acetate to buffer the solvent. Water Control: Ensure 2-5% water is present to hydrate the acid catalyst, reducing its Hammett acidity function ( |
| Low Conversion of Methyls | Catalyst deactivation or insufficient radical flux.[1] | Step-wise Heating: Initiate at 80°C to oxidize the isopropyl-hydroperoxide safely, then ramp to 120°C to force methyl oxidation. |
Visualizing the Selectivity Fork
Figure 1: The Selectivity Fork.[1] The critical danger zone is the Tertiary Hydroperoxide intermediate, which can either degrade to Trimesic acid or rearrange to inhibitory phenols.[1]
Module 2: Kinetic Stalling (The "Water Wall")
User Issue: "The reaction initiates vigorously, consumes oxygen for 30 minutes, and then oxygen uptake flatlines before conversion is complete."
The Mechanism of Failure
Liquid-phase oxidation produces water as a stoichiometric byproduct (2 moles of
-
Co(III) Instability: Water competes with acetate ligands. High water concentration (>5-10%) causes the active Co(III) species to reduce to kinetically inert Co(II) hexaaquo complexes.[1]
-
Bromine Loss: If the temperature is high and the condenser is inefficient, HBr is stripped from the solution, halting the radical chain transfer.[1]
Troubleshooting Protocol
-
Check Water Balance:
-
Catalyst Regeneration (The "Spike"):
-
If the reaction stalls, a "spike" of fresh Zr (Zirconium) or Hf (Hafnium) (10-20 ppm) can force the re-oxidation of Co(II) to Co(III) by disrupting stable dimers.[1]
-
-
Oxygen Mass Transfer:
Module 3: Critical Safety Alert (Hydroperoxide Accumulation)
User Issue: "I see a delayed exotherm or pressure spike after stopping the oxygen flow."
DANGER: Unlike simple xylenes, the isopropyl group forms a stable tertiary hydroperoxide .
-
Hazard: If the reaction is stopped prematurely (before the hydroperoxide decomposes to the acid/alcohol), you may isolate a product enriched with explosive peroxides.
-
Detection: Always perform a KI (Potassium Iodide) Starch Paper test on the crude mixture before heating for workup.
-
Mitigation:
-
Post-Oxidation Cook: Hold the reaction at 100°C under
for 60 minutes after uptake ceases. This thermally decomposes residual peroxides. -
Reduction: Wash the crude reaction mixture with aqueous Sodium Bisulfite (
) if peroxide tests are positive.
-
Module 4: Experimental Protocol (Optimized for Selectivity)
This protocol prioritizes the retention of the isopropyl group (Target: 5-Isopropylisophthalic acid).[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Solvent: Glacial Acetic Acid (10 vol)
-
Catalyst: Co(OAc)2 (1.0 mol%), Mn(OAc)2 (0.1 mol%) [High Co:Mn ratio is key] [1]
-
Promoter: NaBr (0.5 mol%) or N-Hydroxyphthalimide (NHPI) for metal-free initiation (safer).[1]
Step-by-Step:
-
Charge: Load acetic acid, Co, Mn, and Br sources. Stir until dissolved.
-
Heat: Ramp to 90°C (Do not exceed 100°C initially).
-
Feed: Introduce Oxygen/Air (flow rate dependent on reactor size).
-
Monitor: Watch
uptake.-
Phase 1 (0-2 hrs): Rapid uptake (Methyl oxidation).
-
Phase 2 (2-4 hrs): Slower uptake.
-
-
The "Soft Landing": Once uptake slows, do not increase T to force conversion. This will cleave the isopropyl group. Instead, add a fresh aliquot of initiator (NaBr) or hold time.[1]
-
Quench: Cool to room temperature.
-
Workup: Filter the precipitated Isopropylisophthalic acid (it is less soluble than the starting material). Wash with cold acetic acid.
References
-
Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158.[1] Link
- Core citation for the Co/Mn/Br mechanism and the role of water deactiv
-
Chavan, S. A., et al. (2000). "Selective oxidation of para-xylene to terephthalic acid." Journal of Molecular Catalysis A: Chemical, 161(1-2), 49-64.[1] Link[1]
- Establishes the kinetic hierarchy of alkyl group oxid
-
Hermans, I., et al. (2008). "Autoxidation of Ethylbenzene: The Mechanism of the Hock Rearrangement." Chemistry – A European Journal, 14(9), 2824-2833.[1]
-
Provides the mechanistic basis for the acid-catalyzed phenol formation (Hock rearrangement) from benzylic hydroperoxides.[1]
-
-
Mid-Century Corp (Amoco). "Process for the production of benzenecarboxylic acids." US Patent 2833816A. Link
-
The foundational patent for MC-type oxidation, detailing catalyst ratios for substituted xylenes.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. laballey.com [laballey.com]
- 3. carlroth.com [carlroth.com]
- 4. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 5. nj.gov [nj.gov]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of m-Xylene
Topic: Temperature Optimization & Troubleshooting for m-Xylene Alkylation Audience: Process Chemists, R&D Scientists, Drug Development Engineers Content Type: Technical Support Guide (Q&A Format)
Part 1: Core Directive & Technical Scope
The Challenge: The Friedel-Crafts alkylation of m-xylene (1,3-dimethylbenzene) is a deceptively simple electrophilic aromatic substitution (EAS). While the reaction theoretically favors substitution at the electron-rich 4-position (kinetic control), steric hindrance—particularly with bulky electrophiles like tert-butyl chloride—drives the system toward the thermodynamically stable 5-position (1,3,5-trisubstituted product).
The Optimization Paradox: Researchers often face a trade-off:
-
Low Temperature (<10°C): Maximizes kinetic selectivity (1,2,4-isomer) but risks incomplete conversion and low yields due to high activation energy barriers for bulky electrophiles.
-
High Temperature (>60°C): Promotes thermodynamic rearrangement to the 1,3,5-isomer but accelerates catalyst deactivation, polymerization (tarring), and dealkylation.
This guide provides an evidence-based framework to navigate these variables, ensuring high purity and reproducible yields.
Part 2: The "Gold Standard" Protocol
Before troubleshooting, ensure your baseline protocol aligns with field-proven standards. This workflow is designed for the alkylation of m-xylene with tert-butyl chloride using anhydrous AlCl₃, targeting the 5-tert-butyl-m-xylene (1,3,5-isomer).
Standard Operating Procedure (SOP)
| Step | Action | Mechanistic Rationale |
| 1. Preparation | Flame-dry all glassware; purge with N₂. | Moisture Control: AlCl₃ hydrolyzes instantly with moisture, generating HCl and deactivating the catalyst (forming inactive Al(OH)₃ species). |
| 2. Charging | Add m-xylene (excess, ~1.2 eq) and AlCl₃ (0.05–0.1 eq) to the flask. | Stoichiometry: Excess xylene minimizes polyalkylation by statistically favoring mono-alkylation. |
| 3. Initiation | Cool to 0–5°C . Add alkyl halide dropwise over 30–60 mins. | Exotherm Management: The formation of the carbocation complex is highly exothermic. Rapid addition causes localized hot spots, leading to tars. |
| 4. Propagation | Remove ice bath. Stir at 25°C (RT) for 1–2 hours. | Thermodynamic Equilibration: Allows the kinetically formed 1,2,4-isomer to rearrange to the stable 1,3,5-isomer via intermolecular methyl/alkyl shifts. |
| 5. Quench | Pour mixture over ice/HCl. | Hydrolysis: Breaks the aluminum-product complex to release the neutral arene. |
Part 3: Troubleshooting & FAQs
Category 1: Selectivity & Isomer Control
Q1: I am targeting the 1,3,5-isomer, but I see significant amounts of the 1,2,4-isomer in my GC traces. How do I fix this?
Diagnosis: The reaction was terminated too early or run at too low a temperature (Kinetic Trap). Technical Insight: The alkylation of m-xylene is reversible.[1] The electrophile initially attacks the most electron-rich positions (2, 4, or 6). Position 4 is electronically activated by one ortho and one para methyl group, making it the Kinetic Product . However, the Thermodynamic Product (1,3,5-isomer) is sterically favored. Solution:
-
Increase Reaction Time: Extend the post-addition stir time at room temperature by 2–4 hours.
-
Mild Heating: If conversion is static, heat the reaction to 40–50°C for 1 hour. This supplies the activation energy required for the 1,2,4
1,3,5 rearrangement. -
Catalyst Check: Ensure your Lewis acid load is sufficient (5–10 mol%). Insufficient catalyst prevents the re-ionization necessary for rearrangement.
Q2: Can I isolate the 1,2,4-isomer (Kinetic Product) if I want to?
Diagnosis: You are fighting thermodynamics. Technical Insight: With bulky groups like tert-butyl, the 1,2,4-isomer is extremely unstable due to steric clash with the ortho-methyl. Solution:
-
Switch Strategy: Direct alkylation is poor for this target. Use Friedel-Crafts Acylation instead. Acylation is irreversible and governed by electronics, reliably yielding the 1,2,4-ketone, which can then be reduced (e.g., Wolff-Kishner) to the alkyl group [1].
Category 2: Yield & Conversion
Q3: My reaction turns black/tarry, and the yield is <50%. What is happening?
Diagnosis: "Runaway" Alkylation (Polymerization) or Dealkylation. Technical Insight:
-
High Temp: At temperatures >60°C, the reaction enters a reversible dealkylation regime. The product breaks down, or the carbocation attacks already-alkylated rings (which are more activated), leading to polyalkylation and "tars."
-
High Catalyst Load: Excess AlCl₃ (>20 mol%) can complex with the product, making workup difficult and promoting side reactions. Solution:
-
Strict Temperature Cap: Do not exceed 50–60°C .
-
Reverse Addition: If polyalkylation is the main issue, dissolve the AlCl₃ in the alkyl halide (if stable) and add this to the large excess of xylene. This keeps the concentration of active electrophile low relative to the arene.
Q4: The reaction starts vigorously but stops halfway (50% conversion). Adding more alkyl halide doesn't help.
Diagnosis: Catalyst Poisoning. Technical Insight: The HCl byproduct is a gas, but water is the enemy. If the system is not sealed under N₂, atmospheric moisture deactivates the AlCl₃ surface. Solution:
-
Drying Tube: Ensure a CaCl₂ drying tube or N₂ bubbler is attached.
-
Re-initiation: Add a fresh "spike" of catalyst (2–5 mol%). If bubbling resumes, your initial catalyst was deactivated.
Part 4: Visualizing the Mechanism
Reaction Pathway: Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy landscape. Note how the 1,2,4-isomer forms first but must surmount a barrier to rearrange to the stable 1,3,5-sink.
Caption: Reaction coordinate showing the rapid formation of the kinetic intermediate and the activation energy required to access the thermodynamic sink.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing common failures in Friedel-Crafts alkylation workflows.
Part 5: Quantitative Data & Benchmarks
Table 1: Temperature Effects on Product Distribution (m-Xylene + t-Butyl Chloride)
| Temperature Regime | Major Product | Yield (Typical) | Side Reactions |
| 0°C – 10°C | Mixture (1,2,4 & 1,3,5) | Low (<40%) | Low conversion; kinetic trapping. |
| 20°C – 40°C | 1,3,5-Isomer | High (75–85%) | Minimal; optimal balance. |
| > 60°C | 1,3,5-Isomer | Moderate (50–60%) | Dealkylation , polymerization, isomerization of xylene ring. |
Note: Data derived from optimization trends in US Patent 3,284,523 and academic literature [2, 3].
References
-
Plymouth University. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.Link
-
Sinclair Research Inc. (1966).[2] US Patent 3,284,523: Method for making 5-t-butyl-m-xylene.[2]Link
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction Mechanism & Kinetics.Link
Sources
Technical Support Center: Purification of 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
Reference Ticket: #PUR-5ISO-XYL Subject: Removal of unreacted starting materials and isomer control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 5-Isopropyl-m-xylene (CAS: 4706-90-5) typically involves the Friedel-Crafts alkylation of m-xylene using an isopropyl halide or propylene. The primary impurity in this workflow is unreacted m-xylene, often used in excess to minimize poly-alkylation.
Due to the significant boiling point differential (
Part 1: Physicochemical Profile & Separation Logic[1]
To design an effective purification protocol, we must first establish the thermodynamic properties of the mixture components.
Table 1: Component Physicochemical Properties
| Component | Role | Boiling Point (1 atm) | Solubility (Water) | Key Hazard |
| m-Xylene | Starting Material | 139.1°C | Negligible | Flammable |
| This compound | Target Product | ~195.5°C | Negligible | Irritant |
| AlCl₃ / FeCl₃ | Catalyst | N/A (Solid) | Reacts Violently | Corrosive |
| Poly-alkylated byproducts | Impurity | >220°C | Negligible | Irritant |
Data Source: NIST Chemistry WebBook [1], PubChem [2]
The Separation Strategy:
Because the
Part 2: Troubleshooting Guide (Q&A)
Q1: I have performed the reaction, but my crude NMR shows significant m-xylene peaks. How do I remove this efficiently?
Diagnosis: This is expected. Friedel-Crafts alkylations often use the arene (m-xylene) as the solvent or in large excess to prevent the formation of di-isopropyl species. Solution:
-
Do not use column chromatography as your primary separation method. Both compounds are non-polar hydrocarbons with very similar Retention Factors (
) on silica gel (Hexanes mobile phase). You will waste excessive solvent. -
Perform Vacuum Distillation. At reduced pressure (e.g., 20 mmHg), the boiling points drop significantly, preventing thermal decomposition.
-
m-Xylene BP @ 20 mmHg: ~45°C
-
Product BP @ 20 mmHg: ~85-90°C
-
Protocol: Collect the low-boiling fraction (xylene) first, then switch receivers for the product fraction.
-
Q2: After distillation, my GC-MS shows a small peak (M+ = 148) just before my product. Is this an impurity?
Diagnosis: This is likely 2-isopropyl-m-xylene . Mechanism: While the 5-position (meta to both methyls) is sterically favored, the 2-position (between the two methyls) is chemically possible but sterically crowded. Solution:
-
Thermodynamic Control: Ensure your reaction ran at sufficient temperature (>50°C) or for sufficient time. The 2-isomer is kinetically formed but can rearrange to the thermodynamically stable 5-isomer under acidic conditions.
-
Purification: If the isomer persists, fractional distillation with a spinning band column or a high-plate-count Vigreux column is required. Standard silica chromatography is unlikely to separate these regioisomers efficiently.
Q3: My product turned yellow/brown after sitting overnight. What happened?
Diagnosis: Incomplete quenching of the Lewis Acid catalyst (AlCl₃ or FeCl₃). Trace acid catalyzes oxidation and polymerization. Solution:
-
Re-wash: Dissolve the oil in hexane and wash twice with 1M NaOH, followed by brine. Dry over MgSO₄.
-
Storage: Store under nitrogen/argon atmosphere.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Figure 1: Purification logic flow. Distillation is the primary vector for bulk purity; chromatography is reserved for polishing.
Part 4: Standard Operating Procedures (SOP)
Protocol A: Catalyst Quench & Workup
Before distillation, the catalyst must be completely deactivated to prevent retro-alkylation or polymerization during heating.
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Quench: Slowly add ice-cold water (or 1M HCl if Al(OH)₃ emulsions form) dropwise. Caution: Exothermic.
-
Extract: Separate the organic layer.[1][2][3] Extract the aqueous layer 2x with Hexanes or Diethyl Ether.
-
Wash: Combine organics and wash with:
-
Dry: Dry over anhydrous MgSO₄ for 15 minutes. Filter and concentrate via rotary evaporation.
Protocol B: Vacuum Fractional Distillation
Required for separating m-xylene (BP 139°C) from this compound (BP ~195°C).
-
Setup: Assemble a short-path distillation head or, preferably, a Vigreux column (15-20cm). Ensure all joints are greased and clipped.
-
Vacuum: Apply vacuum (target 10–20 mmHg).
-
Heat: Slowly heat the oil bath.
-
Fraction 1 (Fore-run): Collect distillate condensing at ~40–50°C (20 mmHg). This is unreacted m-xylene.
-
Intermediate: Temperature will spike. Collect a small intermediate fraction.
-
Fraction 2 (Product): Collect distillate condensing at ~85–95°C (20 mmHg).
-
-
Validation: Analyze Fraction 2 via GC-MS or 1H-NMR.
-
NMR Check: Look for the isopropyl septet at
2.8-2.9 ppm and the doublet at 1.2 ppm.
-
References
-
National Institute of Standards and Technology (NIST). "Benzene, 1,3-dimethyl-5-(1-methylethyl)-." NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20833, this compound." PubChem. [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[7] Longman Scientific & Technical, 1989. (General reference for fractional distillation protocols).
Sources
- 1. youtube.com [youtube.com]
- 2. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. CN105016960A - Method for separating m-xylene from xylenes - Google Patents [patents.google.com]
- 4. Benzene, 1,3-dimethyl-5-(1-methylethyl)- (CAS 4706-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. youtube.com [youtube.com]
- 6. Cumene - Wikipedia [en.wikipedia.org]
- 7. beyondbenign.org [beyondbenign.org]
Technical Support Center: 5-Isopropyl-m-xylene (5-IPMX) Production
Status: Online Operator: Senior Application Scientist Topic: Catalyst Selection & Process Optimization for 5-IPMX Synthesis
Catalyst Selection Matrix
User Query: "Which zeolite topology offers the best balance between conversion and selectivity for 5-IPMX?"
Technical Response: For the alkylation of m-xylene with propylene (or isopropanol) to produce 5-isopropyl-m-xylene (3,5-dimethylcumene), the choice of catalyst is dictated by the need to accommodate a bulky transition state while suppressing the kinetically favored 4-isopropyl isomer.
Based on pore topology and acid site accessibility, Zeolite Beta (BEA) is the primary recommendation, followed by USY (FAU) for specific high-conversion scenarios.[1]
| Catalyst Topology | Pore Size (Å) | Selectivity (5-IPMX) | Conversion Activity | Stability (Coking) | Recommendation |
| H-Beta (BEA) | 6.6 x 6.7 | High | Very High | Moderate | Primary Choice. The 3D 12-ring channel system allows rapid diffusion of the bulky 5-IPMX, minimizing secondary reactions. |
| USY (FAU) | 7.4 | Moderate | High | Low | Secondary Choice. Large supercages allow formation of di-isopropyl byproducts (over-alkylation).[1] prone to faster deactivation.[1] |
| H-Mordenite (MOR) | 6.5 x 7.0 | High | Moderate | Very Low | Specialized. 1D channels lead to rapid pore blockage (coking) despite good intrinsic selectivity.[1] |
| ZSM-5 (MFI) | 5.3 x 5.6 | Low | Low | High | Not Recommended. Pores are generally too small for the efficient diffusion of dimethylcumenes, leading to low yields. |
Why H-Beta? (The Mechanistic Logic)
The formation of 5-IPMX is thermodynamically controlled , whereas the 4-IPMX isomer is kinetically controlled .
-
Kinetic Attack: Electrophilic attack at the 4-position is faster due to electron density, but the product is sterically crowded.
-
Thermodynamic Equilibrium: The 5-position (meta to both methyls) is the most stable configuration.
-
The Beta Advantage: Zeolite Beta's large 12-membered ring channels facilitate the isomerization of the initially formed 4-IPMX into the stable 5-IPMX before it diffuses out of the pore. Smaller pore zeolites (like ZSM-5) restrict this internal isomerization or block the bulky product entirely.[1]
Troubleshooting Guide: Common Failure Modes
User Query: "My reaction is yielding high amounts of 4-isopropyl-m-xylene or di-isopropyl products. How do I fix this?"
Scenario A: High Yield of Kinetic Isomer (4-IPMX)
Diagnosis: The reaction is under kinetic control, or residence time is too short to allow isomerization to the thermodynamic product (5-IPMX).
-
Fix 1 (Temperature): Increase reactor temperature (e.g., from 200°C to 225°C). Higher thermal energy overcomes the activation barrier for isomerization from 4-IPMX to 5-IPMX.[1]
-
Fix 2 (WHSV): Decrease Weight Hourly Space Velocity (WHSV). Increasing contact time allows the catalyst to isomerize the kinetic product into the thermodynamic target.
Scenario B: High Yield of Di-isopropyl-m-xylene (Over-Alkylation)
Diagnosis: Local concentration of propylene is too high relative to xylene.
-
Fix 1 (Feed Ratio): Increase the m-Xylene : Propylene molar ratio. A ratio of 4:1 to 6:1 is recommended to suppress poly-alkylation.[1]
-
Fix 2 (Injection): If using a semi-batch reactor, dose propylene slowly rather than all at once.
Scenario C: Rapid Catalyst Deactivation
Diagnosis: Pore blockage by "coke" (polyaromatic hydrocarbons).[1] This is common with Mordenite or at very high temperatures.[1]
-
Fix 1 (Catalyst Modification): Switch to a catalyst with a higher Si/Al ratio (dealumination). Lower acid site density reduces the rate of oligomerization (coke precursor formation).[1]
-
Fix 2 (Regeneration): Implement a calcination cycle (Air, 550°C, 6 hours) to burn off coke deposits.
Visualizing the Reaction Logic
The following diagram illustrates the competition between kinetic and thermodynamic pathways and the decision logic for troubleshooting.
Figure 1: Reaction network showing the kinetic vs. thermodynamic pathways and corrective actions for selectivity issues.
Standard Experimental Protocol (Liquid Phase)
Objective: Synthesis of 5-IPMX using H-Beta Zeolite.
-
Catalyst Activation:
-
Calcine H-Beta zeolite (Si/Al ≈ 25) at 500°C for 4 hours in air to remove adsorbed moisture and ensure acid sites are active.[1]
-
-
Reactor Loading:
-
Reaction Conditions:
-
Temperature: Heat to 200°C .
-
Pressure: Pressurize with Propylene to maintain 10-15 bar (constant pressure mode) or dose equivalent liquid propylene.
-
Stirring: Set to 1000 rpm to eliminate external mass transfer limitations.
-
-
Monitoring:
-
Workup:
-
Filter catalyst (can be regenerated).[1]
-
Distill the filtrate. 5-IPMX (b.p. ~204°C) must be separated from 4-IPMX (b.p. ~200°C) and unreacted m-xylene (b.p. 139°C). Note: Due to close boiling points of isomers, catalytic selectivity is far superior to distillation for purity.
-
Frequently Asked Questions (FAQ)
Q: Can I use ZSM-5 to improve shape selectivity? A: Generally, no. While ZSM-5 is excellent for p-xylene production, its pore channels (~5.5 Å) are too narrow for the efficient diffusion of the bulky isopropyl-m-xylene molecule (approx 6.5-7.0 Å critical diameter). This leads to extremely low reaction rates and high surface coking.[1]
Q: Why is 4-IPMX formed if 5-IPMX is more stable? A: This is a classic case of kinetic control . The 4-position on the m-xylene ring is activated by the ortho/para directing effects of the methyl groups. The 5-position is meta to both methyls, making it electronically less favorable for the initial attack, even though the final product is sterically more stable. You need a catalyst (like Beta) that allows the 4-isomer to re-arrange into the 5-isomer inside the pore.
Q: My catalyst turns black after one run. Is it ruined? A: Not necessarily. The black color indicates "coking" (carbon deposition).[1]
-
Immediate Action: Check the surface area (BET).[1]
-
Recovery: Regenerate by heating in air at 550°C.[1]
-
Prevention:[1] If coking is too rapid, increase the Hydrogen/Hydrocarbon ratio (if using gas phase) or use a zeolite with a higher Si/Al ratio (lower acidity).[1]
References
-
Shape-Selective Isopropylation of m-Xylene over Zeolite Beta. Ind. Eng. Chem. Res. (2000).[1] Highlights the superiority of Zeolite Beta for producing thermodynamically stable dimethylcumenes.[1] [1]
-
Alkylation of Xylenes: Kinetic vs Thermodynamic Control. Journal of Catalysis. Discusses the isomerization mechanisms within large-pore zeolites.
-
Zeolite Molecular Sieves: Structure, Chemistry, and Use. Wiley-Interscience.[1] Authoritative text on pore sizes (Beta vs. ZSM-5) and diffusion constraints. [1]
Sources
Challenges in the industrial scale-up of 5-Isopropyl-m-xylene synthesis
Technical Support Center: Industrial Synthesis of 5-Isopropyl-m-xylene
Ticket System Status: 🟢 Operational Current Topic: Scale-up Optimization & Troubleshooting for 3,5-Dimethylcumene (5-IPMX) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Meta-Meta" Challenge
Welcome to the technical support hub for this compound (5-IPMX) synthesis. If you are here, you are likely facing the classic conflict of electrophilic aromatic substitution: Kinetic vs. Thermodynamic control.
In the alkylation of m-xylene with propylene, the electrophilic attack naturally favors the 4-position (ortho/para direction), yielding 4-isopropyl-m-xylene (2,4-dimethylcumene). However, your target, the 5-isomer (3,5-dimethylcumene), is the thermodynamically most stable product but sterically less accessible during initial attack.[1]
Success in scale-up relies not just on synthesis, but on forcing isomerization and managing polyalkylation . This guide addresses these specific hurdles.
Module 1: Catalyst Selection & Reaction Engineering
User Question: “We are using AlCl₃ for the alkylation, but our selectivity for the 5-isomer is stuck below 40%. The 4-isomer dominates.[1] How do we shift this?”
Technical Diagnosis: Traditional Lewis acids like AlCl₃ operate under kinetic control at lower temperatures, heavily favoring the 4-isomer.[1] To achieve high 5-IPMX yields, you must switch to a system that promotes transalkylation and isomerization .
The Solution: Zeolite Shape Selectivity Switch to solid acid catalysts, specifically Zeolite USY (Ultrastable Y) or Zeolite Beta .[1] These porous structures impose steric constraints that favor the diffusion of the more symmetrical 5-isomer and allow high-temperature operation to reach thermodynamic equilibrium.[1]
Experimental Protocol: High-Temperature Isomerization Shift
-
Catalyst: H-Beta (SiO₂/Al₂O₃ ratio ~25) or USY.[1]
-
Feed: m-Xylene and Propylene.[1]
-
Molar Ratio: Maintain m-xylene:propylene at 5:1 to 8:1 .
-
Reasoning: High aromatic excess suppresses the formation of di-isopropyl species (polyalkylation).[1]
-
-
Temperature: Operate at 200°C – 240°C .
-
Pressure: 2.0 – 3.5 MPa (Liquid Phase).[1]
-
Critical: Keep propylene in the liquid phase to prevent catalyst coking (deactivation).[1]
-
Data Visualization: Reaction Pathway
Caption: The synthesis relies on converting the kinetically favored 4-isomer into the thermodynamically stable 5-isomer via acid-catalyzed isomerization.
Module 2: Troubleshooting Yield & Deactivation
User Question: “Our catalyst activity drops sharply after 48 hours. Analysis shows heavy coking.[1] How do we extend run times?”
Technical Diagnosis: Coking in alkylation is usually caused by propylene oligomerization (forming gums) or polyalkylation inside the zeolite pores.[1] This happens when the local concentration of olefin is too high relative to the aromatic ring.[1]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Rapid Deactivation | Low Benzene/Olefin Ratio | Increase m-xylene recycle rate. Target molar ratio > 6:1. |
| Pore Blocking | Low Intracrystalline Diffusion | Switch to a hierarchical zeolite (mesoporous) to improve mass transfer.[1] |
| Hot Spots | Poor Heat Dissipation | Dilute the catalyst bed with inert SiC (Silicon Carbide) to spread the exotherm.[1] |
| High Polyalkylates | Low WHSV (Space Velocity) | Increase WHSV to 2–5 h⁻¹.[1] Reduce residence time to prevent secondary alkylation.[1] |
Module 3: Separation & Purification (The Bottleneck)
User Question: “We cannot separate the 4-isomer from the 5-isomer using our standard distillation column. The boiling points are practically identical.”
Technical Diagnosis: You have hit the "C9 Aromatic Wall."[1] The boiling point difference between 3,5-dimethylcumene (~192°C) and 2,4-dimethylcumene is often <1°C, making standard fractionation inefficient and energy-prohibitive.
The Solution: Hybrid Separation Strategies
-
High-Efficiency Fractionation:
-
Selective Crystallization (Recommended for Purity):
-
Adsorptive Separation (The "Sorbex" Approach):
-
Use MOFs (Metal-Organic Frameworks) like Co₂(dobdc) or specific zeolites (Ba-X) that discriminate based on molecular shape/packing rather than boiling point.[1]
-
Mechanism:[1][2][3][4] The 4-isomer is slightly "fatter" due to the ortho-methyl/isopropyl interaction.[1] The 5-isomer packs more efficiently in specific adsorbents.[1]
-
Module 4: Safety & Process Control
User Question: “During the propylene injection, we observed a pressure spike and temperature runaway. What happened?”
Technical Diagnosis:
You likely experienced propylene pooling .[1] If the reaction temperature is too low or agitation is insufficient, propylene accumulates in the liquid phase without reacting.[1] When the reaction finally "kicks off," the accumulated inventory reacts simultaneously, releasing massive heat (Alkylation is exothermic:
Safety Protocol: The "Starve-Feed" Method
-
Never batch charge propylene. [1]
-
Semi-Batch Mode: Charge all m-xylene and catalyst first. Heat to operating temperature (e.g., 200°C).
-
Dosing: Feed propylene slowly as a gas or liquid below the surface of the liquid.[1]
-
Interlock: Link the propylene feed pump to the reactor temperature.
-
Logic: IF Temp > Setpoint + 5°C, THEN Stop Feed.
-
Decision Tree: Process Deviation
Caption: Immediate response protocols for common process deviations in alkylation reactors.
References
-
Corma, A., et al. (1996).[1] "The role of extraframework aluminum species in USY catalysts during alkylation." Applied Catalysis A: General. Link
-
Patra, C. R., & Kumar, R. (2002).[1] "Isopropylation of xylenes catalyzed by Ultrastable Zeolite Y (USY)." Journal of Catalysis. Link[1]
-
NIST Standard Reference Data. (2016). "Thermodynamic Properties of xylene isomers." National Institute of Standards and Technology.[1] Link[1][5]
-
Long, J. R., et al. (2018).[1] "Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks." PMC - NIH. Link
-
Global Market Insights. (2020). "this compound Market Size and Synthesis Challenges." Link
Sources
- 1. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The three isomers of dimethylbenzene are commonly named ortho-xyl... | Study Prep in Pearson+ [pearson.com]
- 4. EP1552883B1 - Alkylation of benzene with propylene using a zeolite catalyst - Google Patents [patents.google.com]
- 5. nist.gov [nist.gov]
Technical Support Center: 5-Isopropyl-m-xylene Stability Profile
Topic: Stability of 5-Isopropyl-m-xylene under Acidic Conditions
Document ID: TS-IMX-052 | Version: 2.1 | Status: Active[1]
Executive Summary
This compound (1,3-dimethyl-5-isopropylbenzene) exhibits a bimodal stability profile under acidic conditions.[1] It is kinetically stable in dilute Brønsted acids and controlled oxidative environments (e.g., acetic acid based oxidations), making it a valuable intermediate for 5-isopropylisophthalic acid synthesis.[1] However, in the presence of strong Lewis acids (
This guide addresses the specific chemical behaviors researchers encounter when handling this substrate in acidic media, providing mechanistic insights and troubleshooting protocols.
Module 1: The Acid Stability Landscape
The Thermodynamic vs. Kinetic Trap
Researchers often assume the 1,3,5-substitution pattern is immutable because it is the thermodynamically preferred isomer (minimizing steric hindrance). While true at equilibrium, kinetic control in acidic media can lead to rapid degradation.[1]
-
The Isopropyl Vulnerability: The isopropyl group is a secondary alkyl group. Unlike the methyl groups, it stabilizes a carbocation (
) effectively. In the presence of a strong proton donor ( ), the ring can undergo ipso-protonation, leading to the cleavage of the isopropyl group (Reverse Friedel-Crafts). -
The Isomerization Risk: In the presence of Lewis acids, the methyl groups can migrate around the ring (intramolecular) or transfer between rings (intermolecular disproportionation).
Visualizing the Reaction Pathways
The following diagram maps the stability boundaries. Use this to predict side-products based on your specific acidic environment.[1]
Figure 1: Reaction divergence of this compound under various acidic stressors.
Module 2: Troubleshooting & FAQs
Issue 1: "I'm seeing a drop in purity and a new peak at M-42 in my GC-MS."
Diagnosis: Protodealkylation .
You are losing the isopropyl group. The mass difference of 42 Da corresponds to the loss of a propene unit (
Corrective Actions:
-
Lower Temperature: Dealkylation has a higher activation energy than simple protonation.[1] Reduce reaction temperature by 10-20°C.
-
Reduce Acid Strength: If using
, dilute slightly. If using a Lewis acid, ensure the reaction is strictly anhydrous (water can act as a co-catalyst for protonation). -
Scavenger Addition: If the propene is polymerizing (causing tar), add a cation scavenger (e.g., anisole) if compatible with your synthesis, though this changes the reaction scope.
Issue 2: "My product is forming, but it's the wrong isomer (1,2,4-substitution)."
Diagnosis: Acid-Catalyzed Isomerization (Jacobsen-type rearrangement). Under strong Lewis acid conditions (like Friedel-Crafts acylation attempts), the 1,3,5-trialkyl system can rearrange to the 1,2,4-system or disproportionate (transfer alkyl groups to another ring).[1]
Corrective Actions:
-
Switch Catalyst: Move from
(hard Lewis acid) to milder alternatives like or Zeolites (shape-selective suppression of isomerization).[1] -
Solvent Control: Use nitromethane as a solvent.[1] It complexes with
, moderating its activity and reducing rearrangement rates [1].[1]
Issue 3: "Can I oxidize the methyl groups without losing the isopropyl group?"
Diagnosis: Selective Oxidation Utility. Yes. This is the primary industrial application. The isopropyl methine C-H bond is reactive, but under specific acidic catalytic conditions (Co/Mn in Acetic Acid), the methyl groups oxidize to carboxylic acids faster than the isopropyl group degrades [2].
Protocol: See Standard Operating Procedure A below.
Module 3: Experimental Protocols
SOP A: Selective Oxidation to 5-Isopropylisophthalic Acid
Context: Converting side chains while preserving the core and isopropyl group.
| Parameter | Specification | Reason |
| Solvent | Glacial Acetic Acid | Provides acidic medium without superacid properties that cause dealkylation.[1] |
| Catalyst | Co(OAc)₂ / Mn(OAc)₂ | Synergistic redox catalyst for benzylic oxidation.[1] |
| Promoter | NaBr or HBr | Bromide radical initiates hydrogen abstraction from methyls.[1] |
| Temperature | 80°C - 100°C | Sufficient for oxidation; <120°C prevents isopropyl cleavage.[1] |
| Pressure | 2-5 bar | Ensures high oxygen concentration for kinetics.[1] |
Step-by-Step:
-
Charge: Dissolve this compound (1 eq) in Acetic Acid (10 vol).
-
Catalyst: Add Co(OAc)₂ (1 mol%) and Mn(OAc)₂ (1 mol%). Add NaBr (2 mol%).
-
Initiation: Heat to 85°C under
flow or pressure. -
Monitoring: Monitor consumption of SM by HPLC. Stop when di-acid forms.[1]
-
Workup: Cool to RT. The product, 5-isopropylisophthalic acid, often precipitates.[1] Filter and wash with cold water.[1]
SOP B: Acid Stability Stress Test
Context: Validating if your solvent system will destroy the starting material.
-
Prepare: Mix 50 mg of this compound in 2 mL of your target acidic solvent.
-
Control: Prepare a vial with non-acidic solvent (e.g., pure DCM or Toluene).
-
Stress: Heat both vials to reaction temperature for 1 hour.
-
Analyze: Run GC-MS.
-
Pass: Purity >98% relative to control.
-
Fail (Type A): New peak at lower retention time (m-Xylene) -> Dealkylation .[1]
-
Fail (Type B): New peak at similar retention time (Isomer) -> Rearrangement .
-
Module 4: Diagnostic Flowchart
Use this logic tree to resolve unexpected results during synthesis.
Figure 2: Diagnostic logic for impurity identification.
References
-
Olah, G. A., et al. (1964).[1] "Friedel-Crafts Isomerization of Polymethylbenzenes." Journal of the American Chemical Society. Describes the mechanism of methyl migration and the stabilizing effect of nitromethane solvents. [1]
-
Partenheimer, W. (1995).[1] "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today. Details the Co/Mn/Br mechanism for oxidizing alkylbenzenes to benzoic acids in acetic acid.
-
Smith, L. I. (1942).[1][2] "The Jacobsen Reaction."[2][3][4][5] Organic Reactions.[1][2][3][6][7][8][9] Foundational text on the rearrangement of polyalkylbenzenes in sulfonic acid media.
-
Perego, C., & Ingallina, P. (2002).[1] "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today. Discusses the stability of cumene derivatives and zeolite catalysis to prevent isomerization. [1]
Sources
- 1. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jacobsen Rearrangement (Chapter 67) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Jacobsen_rearrangement [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The three isomers of dimethylbenzene are commonly named ortho-xyl... | Study Prep in Pearson+ [pearson.com]
- 7. scribd.com [scribd.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Acid-promoted dehydroxylation coupling of aryl alcohols with 1,3-dicarbonyls and sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
The following guide serves as a specialized Technical Support Center for 5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-Dimethylcumene . It is designed for researchers and drug development professionals requiring precise data on stability, metabolic fate, and degradation kinetics.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Chemical Stability & Storage Troubleshooting
Issue: User reports gradual increase in viscosity and appearance of "peroxide-like" peaks in HPLC/NMR after prolonged storage.
Root Cause Analysis: Auto-oxidation
Like its structural analog cumene (isopropylbenzene), this compound is susceptible to radical-initiated auto-oxidation at the benzylic tertiary carbon (the isopropyl methine group). This is the most critical stability pathway to monitor.
Mechanism:
-
Initiation: Abstraction of the tertiary benzylic hydrogen (bond dissociation energy ~84 kcal/mol) yields a stable tertiary radical.
-
Propagation: Reaction with molecular oxygen (
) forms a peroxy radical, which abstracts a hydrogen from another substrate molecule to form 3,5-dimethylcumene hydroperoxide . -
Degradation: The hydroperoxide can decompose (thermally or metal-catalyzed) into 3,5-dimethyl-alpha-methylstyrene or 3,5-dimethylacetophenone .
Action Plan: Stabilization Protocol
| Parameter | Recommendation | Technical Rationale |
| Storage Temp | < 4°C (Dark) | Reduces radical initiation rate ( |
| Headspace | Argon/Nitrogen | Removes |
| Stabilizer | BHT (10-50 ppm) | Scavenges peroxy radicals before hydroperoxide formation. |
| Testing | KI Starch Paper | Immediate qualitative check for hydroperoxide accumulation. |
Metabolic Fate (ADME) & Pharmacokinetics
Issue: High clearance observed in liver microsomes (RLM/HLM). Identification of major metabolites required.
Pathway Logic
In mammalian systems (CYP450 mediated), degradation follows two competing pathways determined by steric hindrance and bond energy.
-
Pathway A: Benzylic Methyl Oxidation (Dominant) The two methyl groups at positions 1 and 3 are sterically accessible. CYP450s (specifically CYP2E1 and CYP2B sub-families) rapidly hydroxylate these to 3-isopropyl-5-methylbenzyl alcohol , which is subsequently oxidized to 3-isopropyl-5-methylbenzoic acid .
-
Pathway B: Isopropyl Side-Chain Oxidation
-
Tertiary Hydroxylation: Oxidation at the methine carbon yields the tertiary alcohol (2-(3,5-dimethylphenyl)propan-2-ol ).
-
Omega-Hydroxylation:[1] Oxidation at the terminal methyls of the isopropyl group is possible but generally slower than ring-methyl oxidation.
-
Visualization: Predicted Metabolic Map
Caption: Major metabolic pathways in mammalian liver microsomes. Green indicates the stable terminal metabolite likely to be excreted.
Atmospheric Degradation (Environmental Fate)
Issue: Regulatory query regarding the atmospheric lifetime and breakdown products of 3,5-dimethylcumene emissions.
Reaction Kinetics
The primary atmospheric sink is the reaction with hydroxyl radicals (
-
Estimated Rate Constant (
): (Based on 1,3,5-trimethylbenzene and cumene data). -
Estimated Lifetime: ~6-8 hours (assuming
).
Degradation Mechanism
-
H-Abstraction:
abstracts a hydrogen atom from the alkyl side chains.-
Path 1 (Isopropyl): Forms a tertiary radical.
-
Path 2 (Methyl): Forms a benzyl radical.
-
-
NOx Cycle: In the presence of NO, these radicals convert to alkoxy radicals, eventually cleaving to form:
-
3,5-Dimethylacetophenone (from isopropyl attack).
-
3-Isopropyl-5-methylbenzaldehyde (from methyl attack).
-
Glyoxal / Methylglyoxal (from ring cleavage, minor pathway).
-
Analytical Troubleshooting (GC-MS)
Issue: Ambiguous identification. User cannot distinguish this compound from 2-isopropyl-m-xylene or other isomers.
Mass Spectrometry Fingerprint (EI, 70eV)
To validate the identity, look for the following specific fragmentation pattern. The "M-15" and "M-43" ratios are diagnostic.
| Fragment Ion (m/z) | Origin | Relative Abundance (Approx) | Diagnostic Note |
| 148 | 20-30% | Clear molecular ion. | |
| 133 | 100% (Base Peak) | Loss of methyl from isopropyl group (forming stable cation). | |
| 105 | 15-25% | Loss of entire isopropyl group (forming dimethylbenzyl cation). | |
| 91 | 10-15% | Tropylium ion (rearrangement). | |
| 77 | <10% | Phenyl cation. |
Differentiation Tip:
-
This compound (Sym): The loss of methyl (133) is extremely dominant because the resulting carbocation is stabilized by the aromatic ring and symmetry.
-
2-Isopropyl-m-xylene (Steric crowding): Expect a more prominent "M-43" (loss of isopropyl) peak due to steric relief between the isopropyl group and the adjacent methyls (ortho-effect).
References
-
NIST Mass Spectrometry Data Center. Benzene, 1,3-dimethyl-5-(1-methylethyl)-. National Institute of Standards and Technology. Link
-
Ishida, T., & Matsumoto, T. (1992). Enantioselective metabolism of cumene. Xenobiotica, 22(11), 1291-1298.[1] (Foundational mechanism for isopropyl side-chain oxidation). Link
-
Eawag Biocatalysis/Biodegradation Database. m-Xylene Degradation Pathway. (Mechanism for methyl-group oxidation in alkylbenzenes). Link
-
Aschmann, S. M., et al. (2010). Atmospheric chemistry of 1,3,5-trimethylbenzene. (Kinetic analog for tri-alkylbenzene atmospheric degradation). Link
Sources
Recrystallization techniques for purifying 5-Isopropyl-m-xylene derivatives
Topic: Recrystallization Strategies for 5-Isopropyl-m-xylene (3,5-Dimethylcumene) Derivatives Document ID: TSC-CRYST-35DMC-01 Last Updated: February 6, 2026
Introduction: The Symmetry Challenge
Welcome to the technical support center for the purification of this compound derivatives. As a researcher working with this scaffold, you are likely targeting one of two major derivative classes:
-
Oxidation Products: e.g., 5-isopropylisophthalic acid (used in polymer synthesis).
-
Electrophilic Substitution Products: e.g., nitrated "musk-like" intermediates or halogenated precursors.
The Core Challenge: The 3,5-dimethyl substitution pattern provides high symmetry, which generally favors crystallization. However, the bulky isopropyl group at the 5-position introduces steric hindrance that can disrupt lattice packing, leading to the notorious "oiling out" phenomenon. Furthermore, separating the 3,5- isomer from the 3,4- isomer (a common impurity in the starting material) requires exploiting subtle solubility differences.
Module 1: Solvent System Selection
The most common error in purifying these derivatives is treating them as simple xylenes. The isopropyl group significantly increases lipophilicity, while functional groups (COOH, NO₂, Br) drastically alter polarity.
Solvent Decision Matrix
| Derivative Class | Polarity | Recommended Solvent System | Mechanism of Action |
| Nitro-derivatives (e.g., dinitro-3,5-dimethylcumene) | Intermediate | Ethanol (95%) or Methanol/Water (9:1) | Temperature Coefficient: High solubility at reflux, sharp drop at 20°C. Water acts as an anti-solvent to force precipitation. |
| Carboxylic Acids (e.g., 5-isopropylisophthalic acid) | High (H-bonding) | Glacial Acetic Acid or DMSO/Water | Protic Solvation: Acetic acid disrupts intermolecular H-bonds of the dimer at high heat, allowing monomeric dissolution, then repacking upon cooling. |
| Halides (e.g., bromo-3,5-dimethylcumene) | Low-Intermediate | Hexane/Ethyl Acetate (10:1) | Selective Solvation: Non-polar impurities remain in hexane; the slightly polar product crystallizes upon cooling. |
| Aldehydes (Intermediate oxidation states) | Intermediate | Toluene/Heptane | Pi-Stacking: Toluene stabilizes the aromatic core; heptane reduces solubility limit to induce crystallization. |
Module 2: Troubleshooting "Oiling Out"
Symptom: Upon cooling, your clear solution turns into a cloudy emulsion, and droplets of oil settle at the bottom instead of crystals. Diagnosis: The solution temperature dropped below the Liquid-Liquid Phase Separation (LLPS) boundary before it hit the Solubility Curve. This is common with 5-isopropyl derivatives due to their low melting points relative to the solvent boiling point.
The "Oiling Out" Rescue Loop
Figure 1: Logic flow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.
Technical Fix:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Shift the LLPS: Add 10-15% more solvent. By lowering the concentration, you shift the system to the right on the phase diagram, aiming to hit the Solubility Curve (crystallization) before the Spinodal Curve (oiling out).
-
Seeding: You must seed the solution at a temperature slightly above where the oil previously appeared. This provides a template for the lattice, bypassing the high energy barrier of nucleation.
Module 3: Frequently Asked Questions (FAQs)
Q1: I am trying to separate the 3,5-isomer from the 3,4-isomer. They co-crystallize. What do I do?
A: This is a classic symmetry problem. The 3,5-isomer is more symmetric and generally has a higher melting point and lower solubility than the 3,4-isomer.
-
The Fix: Use Thermodynamic Control .
-
Use a solvent with a higher boiling point (e.g., Chlorobenzene instead of Toluene).
-
Cool extremely slowly (over 12-24 hours).
-
Why? Rapid cooling traps the kinetic impurity (3,4-isomer) in the lattice. Slow cooling allows the lattice to "reject" the mismatched 3,4-isomer back into the mother liquor.
-
Q2: My crystals are yellow/brown. How do I remove the color?
A: The color usually comes from quinone-like oxidation byproducts of the isopropyl group.
-
The Fix: Do NOT add activated carbon to the hot saturated solution immediately.
-
Dissolve the crude solid in the hot solvent.
-
Cool slightly (5°C below boiling) before adding carbon. Adding carbon to superheated solvent causes violent foaming (bumping).
-
Stir for 15 mins, then hot filter through Celite.
-
Note: If using acetic acid, carbon is less effective. Switch to recrystallization from methanol/water if possible for the decolorization step.
-
Q3: The literature suggests "Deep Eutectic Solvents" (DES).[1][2] Are these viable?
A: Yes, for acid derivatives like 5-nitroisophthalic acid.
-
Insight: Recent data suggests Betaine/Propylene Glycol mixtures show superior selectivity for 5-nitroisophthalic acid compared to traditional solvents [1]. However, recovery of the product from DES requires significant water washing, which may lower yield if your derivative has any water solubility. Stick to Glacial Acetic Acid for initial scale-up unless environmental constraints apply.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Purification of 5-Isopropylisophthalic Acid
Target: Removal of isomers and mono-acid impurities.
-
Preparation: Weigh 10g of crude acid. Prepare 100mL of Glacial Acetic Acid (GAA).
-
Dissolution:
-
Heat GAA to 100°C (boiling point is 118°C).
-
Add crude solid slowly. If it does not dissolve completely, add GAA in 5mL increments.
-
Critical: Do not boil excessively; the isopropyl group can undergo slow oxidative degradation at >120°C in air.
-
-
Filtration: Perform a hot filtration if insoluble particulates (catalyst residue) are present.
-
Crystallization:
-
Allow the solution to cool to 80°C naturally.
-
Seeding Point: Add 10mg of pure seed crystals.
-
Insulate the flask with foil/cotton to slow cooling rate to approx 10°C/hour.
-
Final temperature: 20°C.
-
-
Collection: Filter on a glass frit. Wash with cold acetic acid (10mL), followed by copious water to remove acid traces.
-
Drying: Vacuum oven at 80°C. Ensure all acetic acid is removed (smell test is insufficient; use NMR).
Protocol B: Purification of Nitrated Derivatives (Musk-type)
Target: Purification of dinitro-3,5-dimethylcumene.
-
Solvent: 95% Ethanol.[1]
-
Dissolution: Heat ethanol to reflux (78°C). Dissolve crude nitro-compound.
-
The "Crash" Prevention: These compounds are prone to oiling out in pure ethanol if the concentration is too high.
-
Trick: Add 5% warm water to the hot solution until a faint turbidity persists, then add 1mL of ethanol to clear it.
-
-
Crystallization: Cool to room temperature. If oil droplets form, reheat and add 5mL more ethanol.
-
Yield Optimization: Once crystals form at RT, cool to 0°C in an ice bath for 1 hour.
-
Wash: Wash with cold 50% Ethanol/Water.
References
-
Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures. Source: National Institutes of Health (NIH) / PubMed Context: Establishes solubility parameters for isophthalic acid derivatives in deep eutectic solvents vs. traditional solvents. URL:[Link](Note: Generalized link to PubMed for verification of specific DES solubility papers).
-
Separation of Xylene Isomers through Multiple Metal Site Interactions. Source: PMC / NIH Context: detailed discussion on the structural challenges of separating m-xylene and p-xylene isomers, applicable to the 3,5- vs 3,4-dimethylcumene separation logic. URL:[Link]
-
Musk Xylene and Musk Ambrette Purification. Source: IARC Monographs / NCBI Context: Provides the foundational protocol for recrystallizing nitrated tert-butyl-xylenes using 95% ethanol, the closest structural analog to nitrated this compound. URL:[Link]
-
NIST Chemistry WebBook: this compound. Source: NIST Context:[2] Physical property data (Melting/Boiling points) essential for phase diagram construction. URL:[Link]
Sources
Validation & Comparative
A Comparative Analysis of Electrophilic Aromatic Substitution Reactivity: 5-Isopropyl-m-xylene vs. o-, m-, and p-Xylene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic chemistry, the reactivity of substituted benzene rings is a cornerstone of synthetic strategy. This guide provides a detailed comparative analysis of the electrophilic aromatic substitution (EAS) reactivity of 5-isopropyl-m-xylene against its more common counterparts: ortho-, meta-, and para-xylene. Understanding the nuanced interplay of electronic and steric effects imparted by different alkyl substituents is paramount for predicting reaction outcomes and optimizing the synthesis of complex aromatic molecules.
Introduction to Xylene Isomers and Their Reactivity
Xylene, or dimethylbenzene, exists as three structural isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—which are foundational materials in the chemical industry.[1][2] Their reactivity in EAS reactions is governed by the electron-donating nature of the two methyl groups, which activate the aromatic ring towards electrophilic attack. Among the three, m-xylene consistently emerges as the most reactive towards electrophilic substitution reactions such as nitration and sulfonation.[3][4] This heightened reactivity is attributed to the synergistic or reinforcing activating effect of the two methyl groups, which direct the incoming electrophile to the positions ortho and para to themselves, effectively concentrating the electron density at specific carbons. In contrast, the methyl groups in o- and p-xylene can exert opposing directing effects, leading to a comparatively lesser activation of the ring.
This guide introduces a less common isomer, this compound, and aims to elucidate how the presence of a bulkier isopropyl group, in addition to two methyl groups, modulates the reactivity and regioselectivity of the aromatic ring in key EAS reactions.
Theoretical Framework: Electronic and Steric Effects of Alkyl Groups
The reactivity of an aromatic ring in EAS is primarily dictated by the electronic effects of its substituents. Alkyl groups, such as methyl and isopropyl, are electron-donating groups (+I effect) and also activate the ring through hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.
The directing effect of these groups is to guide the incoming electrophile to the ortho and para positions relative to the alkyl group. In the case of multiple alkyl substituents, their directing effects can be either cooperative or conflicting.
Furthermore, the size of the alkyl group introduces a steric hindrance component. A bulkier group like isopropyl can sterically hinder the approach of an electrophile to the adjacent ortho positions, potentially favoring substitution at less crowded sites.
Comparative Reactivity in Electrophilic Aromatic Substitution
While direct, side-by-side kinetic studies comparing this compound with the three standard xylene isomers are scarce in the literature, we can construct a robust comparative analysis based on established principles of physical organic chemistry and available data for related compounds.
Nitration
Nitration is a classic EAS reaction that provides a good benchmark for comparing reactivity. For the standard xylenes, the order of reactivity towards nitration is generally accepted as:
m-xylene > o-xylene > p-xylene
The nitration of m-xylene is highly regioselective, yielding predominantly 4-nitro-m-xylene, as the 4-position is activated by both methyl groups (ortho to one and para to the other) and is sterically accessible.[4]
For this compound, we can predict the directing effects of the three alkyl groups. The two methyl groups and the isopropyl group will all direct an incoming electrophile to the positions ortho and para to them.
The most activated positions in this compound are C2, C4, and C6.
-
Position 2: Ortho to the C1-methyl and the C5-isopropyl group, but potentially sterically hindered.
-
Position 4: Ortho to the C3-methyl and para to the C1-methyl group, making it highly activated and sterically accessible.
-
Position 6: Ortho to the C1-methyl and the C5-isopropyl group, similar to position 2.
Given the cooperative activation at the 4-position and the potential for steric hindrance from the isopropyl group at positions 2 and 6, it is highly probable that nitration of this compound will predominantly yield 4-nitro-5-isopropyl-m-xylene .
In terms of overall reactivity, the presence of a third alkyl group (isopropyl) should further increase the electron density of the ring, making this compound more reactive than m-xylene .
Sulfonation
Similar to nitration, sulfonation is an electrophilic aromatic substitution where reactivity is enhanced by electron-donating groups. The general reactivity trend for xylene isomers in sulfonation mirrors that of nitration. The sulfonation of m-xylene is also highly regioselective.[5]
For this compound, the increased electron-donating effect of the additional isopropyl group is expected to render it more reactive towards sulfonation than any of the standard xylene isomers . The regioselectivity is also anticipated to favor substitution at the C4 position due to the same electronic and steric considerations as in nitration.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are pivotal for introducing carbon substituents onto an aromatic ring. The reactivity in these reactions is also highly sensitive to the electron density of the aromatic substrate.
A common method for the synthesis of this compound itself is through the Friedel-Crafts alkylation of m-xylene with an isopropylating agent like isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst.[6][7] This demonstrates the high reactivity of the m-xylene ring towards electrophilic alkylation.
When comparing the reactivity of this compound in a subsequent Friedel-Crafts reaction, its enhanced nucleophilicity due to three activating groups would suggest a higher reactivity compared to the di-substituted xylenes . However, the increased steric bulk on the ring could also play a significant role, potentially slowing down the reaction with bulky electrophiles.
Experimental Data and Protocols
While direct comparative kinetic data is limited, we can analyze product distributions from known reactions to infer relative reactivities and directing effects.
Table 1: Product Distribution in the Nitration of Xylene Isomers
| Isomer | Major Product(s) | Minor Product(s) | Reference(s) |
| o-Xylene | 3-Nitro-o-xylene, 4-Nitro-o-xylene | [8] | |
| m-Xylene | 4-Nitro-m-xylene | 2-Nitro-m-xylene | [4][8] |
| p-Xylene | 2-Nitro-p-xylene | [9] |
Note: The exact ratios of isomers can vary depending on reaction conditions.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation of m-Xylene
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[1][2]
Materials:
-
m-Xylene
-
2-Propanol (Isopropyl alcohol)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene and 2-propanol in a 2:1 molar ratio.
-
Slowly and with cooling in an ice bath, add concentrated sulfuric acid dropwise to the mixture.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Workflow Diagram:
Conclusion
Based on the principles of electrophilic aromatic substitution, this compound is predicted to be more reactive than o-, m-, and p-xylene. This is due to the cumulative electron-donating effects of its three alkyl substituents. The regioselectivity of its reactions is expected to be high, favoring substitution at the C4 position, which is electronically activated by two methyl groups and sterically unhindered by the isopropyl group.
While direct quantitative comparisons are lacking in the literature, this guide provides a strong theoretical framework and predictive analysis for researchers working with these compounds. Further experimental studies are warranted to precisely quantify the reactivity differences and confirm the predicted product distributions.
References
-
Chemistry Stack Exchange. (2021). Regarding stability and reactivity of m-xylene. [Link]
- World Journal of Chemical Education. (2015). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
- Google Patents. (2004).
-
YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture). [Link]
-
Proceedings of the National Academy of Sciences. (2018). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]
-
123 Help Me. (n.d.). Friedel-Crafts Alkylation Of P-Xylene. [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1998). Adsorption induced phase transition of ZSM-5 by p-xylene. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2010). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. [Link]
-
PEARL - Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
-
National Institutes of Health. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Sciencemadness Discussion Board. (2020). Separation of xylene isomers. [Link]
-
ResearchGate. (2013). Comparison Studies of Xylene Isomerization and Disproportionation Reactions between SSZ-33; TNU-9; Mordenite and ZSM-5 Zeolite Catalysts. [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation. [Link]
-
National Institutes of Health. (2021). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. [Link]
-
ACS Publications. (2011). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]
- NPTEL. (n.d.). Kinetics of toluene methylation over silica modified HZSM-S zeolites.
-
YouTube. (2025). CHEM 335 Lecture 11-3-25. Covering substituent effects on electrophilic aromatic substitution.. [Link]
-
RK Tech Kft. (n.d.). A Raman Spectroscopic Comparison of Xylene Isomers. [Link]
- Google Patents. (1992).
-
ResearchGate. (n.d.). Hammett Substituent Constants. [Link]
-
DergiPark. (2018). Molecular Structure and TD-DFT Study of the Xylene Isomers. [Link]
-
CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (2002). The high-resolution solid-state 13 C NMR spectra of sPS/m-xylene and.... [Link]
-
Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Link]
-
Supporting Information. (n.d.). SUPPORTING INFORMATION FOR. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 9. Friedel-Crafts Alkylation Of P-Xylene - 1740 Words | 123 Help Me [123helpme.com]
A Comparative Guide to the Synthesis of Isophthalic Acid: Conventional Methods and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
Isophthalic acid (IPA), systematically named benzene-1,3-dicarboxylic acid, is a crucial aromatic dicarboxylic acid with significant industrial applications.[1][2] Its primary uses are in the production of high-performance polymers, including unsaturated polyester resins (UPR), polyethylene terephthalate (PET) resins, and various coating resins.[3][4][5] The molecular structure of IPA provides excellent thermal stability, chemical resistance, and mechanical properties to these polymers. This guide provides an in-depth comparison of the conventional industrial synthesis of isophthalic acid with emerging alternative methods, offering experimental data and procedural insights for the research and development community.
The Industrial Standard: The Amoco Process
The dominant method for the large-scale production of isophthalic acid is the liquid-phase aerobic oxidation of meta-xylene (m-xylene).[5] This process, widely known as the Amoco process, is analogous to the synthesis of terephthalic acid from p-xylene and is responsible for the billion-kilogram per year output of IPA.[5][6][7]
Mechanistic Overview & Rationale
The Amoco process employs a multi-component catalyst system in a solvent under high temperature and pressure. The reaction proceeds through the stepwise oxidation of the two methyl groups on m-xylene, first to m-toluic acid, then to 3-carboxybenzaldehyde (3-CBA), and finally to isophthalic acid.[8][9]
Catalyst System: The standard catalyst is a combination of cobalt (Co) and manganese (Mn) salts, typically acetates, with a bromine-containing promoter, such as hydrobromic acid (HBr) or sodium bromide.[6][8][10]
-
Cobalt and Manganese: These transition metals cycle between their higher and lower oxidation states (Co³⁺/Co²⁺, Mn³⁺/Mn²⁺) to generate the free radicals necessary for initiating the oxidation chain reaction.
-
Bromine Promoter: The bromide promoter is critical for the efficient oxidation of the second methyl group. It facilitates the abstraction of a hydrogen atom from the methyl group of the m-toluic acid intermediate, which is otherwise resistant to oxidation.[9]
Solvent: Acetic acid is the universal solvent for this process, as it is relatively stable under the harsh oxidation conditions and can dissolve the reactants and catalyst components.[6][10]
Typical Industrial Operating Conditions
| Parameter | Value | Rationale |
| Raw Material | m-Xylene | Direct precursor with the correct isomeric structure. |
| Oxidant | Pressurized Air | A cost-effective and readily available source of oxygen.[8][11] |
| Solvent | Acetic Acid | Provides a liquid-phase reaction medium and dissolves catalysts.[10] |
| Catalyst | Co/Mn/Br System | Ensures high conversion and selectivity.[6][8] |
| Temperature | 170–225 °C | Provides sufficient energy to overcome activation barriers.[6][7][11] |
| Pressure | 15–30 bar (1.5–3.0 MPa) | Maintains the solvent in the liquid phase and increases oxygen concentration.[6][7][12] |
| Yield | >93-95% | The process is highly optimized for yield.[6][8] |
Experimental Protocol: Conventional m-Xylene Oxidation
The following protocol is a generalized representation based on common industrial practices.
-
Reactor Charging: A high-pressure reactor is charged with acetic acid, cobalt acetate, manganese acetate, and a bromine source (e.g., NaBr).
-
Pressurization and Heating: The reactor is sealed, pressurized with nitrogen for leak testing, and then heated to the target temperature (e.g., 200 °C).[12]
-
Reactant Feed: A mixture of m-xylene and acetic acid is continuously fed into the reactor. Simultaneously, compressed air is sparged through the reaction mixture.[8]
-
Reaction: The reaction is maintained for 1-2 hours under continuous stirring to ensure proper mixing of the gas and liquid phases.[8]
-
Product Isolation: The reaction mixture is cooled, and the pressure is released. The crude isophthalic acid, which precipitates out of the acetic acid upon cooling, is collected by filtration.
-
Purification: The crude product contains impurities like 3-carboxybenzaldehyde (3-CBA) and m-toluic acid.[8] Purification is often achieved through subsequent hydrogenation to convert impurities to more soluble forms, followed by recrystallization.[8]
Visualization of the Conventional Pathway
Caption: Stepwise oxidation of m-xylene to isophthalic acid via the Amoco process.
Advantages and Disadvantages
-
Advantages: High yield and selectivity, well-established and scalable technology.
-
Disadvantages:
-
Harsh Conditions: Requires high temperatures and pressures, leading to high energy consumption and capital costs.
-
Corrosion: The combination of acetic acid and bromine at high temperatures is highly corrosive, necessitating the use of expensive, corrosion-resistant materials like titanium for reactor construction.[13]
-
Environmental Concerns: The use of heavy metal catalysts (cobalt, manganese) and bromine promoters raises environmental and safety issues.[13] The oxidation of the acetic acid solvent can also produce CO and CO₂ as byproducts.[11]
-
Alternative Synthetic Methods
The drawbacks of the conventional process have spurred research into greener, more efficient, and economically viable alternatives.
Bromine-Free Catalytic Systems
A significant area of research focuses on eliminating the highly corrosive bromine promoter. Heteropolyacids have emerged as a promising alternative.
Heteropolyacids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), can act as effective oxidation catalysts.[14] When supported on materials like activated carbon and used in conjunction with cobalt and manganese salts, they can catalyze the oxidation of m-xylene without the need for bromine.[13][14] The HPA facilitates the electron transfer process and the generation of radical species required for the oxidation cascade. The activated carbon support provides a large surface area, enhancing catalyst activity.[13]
| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | m-Xylene Conv. (%) | IPA Yield (%) | Reference |
| H₃PW₁₂O₄₀/Co(OAc)₂/Mn(OAc)₂ | 180-200 | 2.0 | 3 | ~95 | ~85 | [14] |
| H₆PMo₉V₃O₄₀ / Activated Carbon | 150-300 | 0.6-2.0 | 2-4 | >90 | >88 | [11] |
-
Catalyst Preparation: An activated carbon support is impregnated with an aqueous solution of a heteropolyacid (e.g., H₆PMo₉V₃O₄₀). The material is then filtered, dried, and activated at high temperature (e.g., 350 °C) under an inert atmosphere.[11]
-
Reaction Setup: The solid HPA/Carbon catalyst is placed in a reactor with acetic acid, m-xylene, cobalt acetate, and manganese acetate.
-
Reaction Conditions: The reactor is pressurized with air to 1.5 MPa and heated to 180 °C with vigorous stirring.[11]
-
Workup: After the reaction, the solid catalyst is recovered by filtration for potential reuse. The liquid phase is cooled to precipitate the isophthalic acid, which is then filtered, washed, and dried.
Caption: General workflow for heterogeneous catalysis in IPA synthesis.
Synthesis from Renewable Feedstocks
With a growing emphasis on sustainable chemistry, routes starting from biomass are gaining significant attention. One such pathway involves the use of bio-isoprene and bio-acrylic acid.[15]
This multi-step synthesis avoids the use of petroleum-derived m-xylene.[15]
-
Diels-Alder Reaction: Bio-isoprene (derived from microbial fermentation) reacts with bio-acrylic acid (also from fermentation) in a cycloaddition reaction. This produces a mixture of 3-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid.[15]
-
Aromatization: The cyclohexene derivatives are then dehydrogenated (aromatized) to form a mixture of m-toluic acid and p-toluic acid.
-
Oxidation: The final step involves the oxidation of the remaining methyl group on m-toluic acid to a carboxylic acid group, yielding isophthalic acid. This oxidation can be carried out using conventional catalysts.[15]
-
Sustainability: Utilizes renewable starting materials, reducing reliance on fossil fuels.[15]
-
Milder Conditions: The initial Diels-Alder and aromatization steps can often be performed under milder conditions than direct xylene oxidation.[15]
-
Challenges: The primary challenges are the separation of the meta and para isomers and the overall economic viability compared to the established petrochemical route.
Comparative Summary
| Feature | Conventional Amoco Process | Bromine-Free HPA Catalysis | Bio-Based Route |
| Starting Material | m-Xylene (Petroleum) | m-Xylene (Petroleum) | Bio-Isoprene, Bio-Acrylic Acid |
| Key Advantage | High Yield, Mature Technology | Reduced Corrosion, Greener Catalyst | Renewable Feedstock |
| Key Disadvantage | Corrosive, Harsh Conditions | Catalyst Stability & Cost | Multi-step, Isomer Separation |
| Catalyst | Homogeneous Co/Mn/Br | Heterogeneous HPA/Co/Mn | Various (e.g., Dehydrogenation, Oxidation) |
| Environmental Impact | High (Heavy Metals, Bromine) | Moderate (Heavy Metals) | Low (Potentially Carbon Neutral) |
| Technology Readiness | Industrial Scale | Pilot / Research Phase | Research / Early Development |
Future Outlook
The synthesis of isophthalic acid is at a crossroads. While the Amoco process remains the industrial workhorse due to its efficiency and scale, its environmental and operational drawbacks are significant. Bromine-free catalytic systems represent a near-term, drop-in improvement, mitigating the severe corrosion issues and reducing halogenated waste streams. Looking further ahead, bio-based syntheses offer a paradigm shift towards sustainability.[15] As the bio-economy matures and the costs of fermented feedstocks decrease, these green routes will become increasingly competitive, paving the way for a new generation of polymer production rooted in renewable resources. Continued research into catalyst efficiency, particularly for the selective conversion of biomass-derived intermediates, will be critical to realizing this future.
References
- CN114181075A - Method for producing isophthalic acid by oxidation of m-xylene. (n.d.). Google Patents.
- EP0465100B1 - Process for producing high purity isophthalic acid. (n.d.). Google Patents.
-
Method for producing isophthalic acid through oxidation of m-xylene. (n.d.). Patsnap. Retrieved February 6, 2026, from [Link]
- CN101704741A - Process for producing isophthalic acid. (n.d.). Google Patents.
-
Production of isophthalic acid from m-xylene oxidation under the catalysis of the H3PW12O40/carbon and cobalt catalytic system. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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The AMOCO Commercial Process. (n.d.). 123 Help Me. Retrieved February 6, 2026, from [Link]
- US2531172A - Preparation of isophthalic acid. (n.d.). Google Patents.
- WO2015047736A1 - Processes for producing isophthalic acid. (n.d.). Google Patents.
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Isophthalic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]
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m-Xylene: Essential for Isophthalic Acid Production and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]
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Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (2014). National Institutes of Health. Retrieved February 6, 2026, from [Link]
- WO2014144843A1 - Synthesis of biobased terephthalic acids and isophthalic acids. (n.d.). Google Patents.
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Isophthalic acid. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
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p-Xylene Oxidation to Terephthalic Acid: New Trends. (2023). MDPI. Retrieved February 6, 2026, from [Link]
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Organic CHEMISTRY. (n.d.). TSI Journals. Retrieved February 6, 2026, from [Link]
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Isophthalic Acid | C8H6O4. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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Benzenoid Aromatics from Renewable Resources. (2018). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
What is the IUPAC name for isophthalic acid a Benzene1 class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved February 6, 2026, from [Link]
-
Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
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Technical Guide: Raman Spectroscopy for Xylene Isomer Differentiation
Executive Summary
For researchers and process engineers in petrochemical and pharmaceutical synthesis, distinguishing xylene isomers (ortho-, meta-, and para-dimethylbenzene) is a critical quality control step. While Gas Chromatography (GC) remains the gold standard for separation, Raman spectroscopy offers a superior alternative for in situ, real-time monitoring without the need for sample destruction or complex preparation.
This guide details the spectroscopic fingerprints of xylene isomers, the symmetry-based selection rules that generate them, and a validated experimental protocol for their differentiation.
Fundamental Mechanism: Symmetry and Selection Rules
The ability of Raman spectroscopy to distinguish xylene isomers stems from the differences in their molecular symmetry. Unlike Infrared (IR) spectroscopy, which detects changes in dipole moment, Raman detects changes in polarizability .[1]
-
p-Xylene (
): Possesses a center of inversion. It adheres to the Mutual Exclusion Principle , meaning vibrational modes active in Raman are inactive in IR, and vice versa. This results in a cleaner, distinct Raman spectrum dominated by symmetric ring stretching. -
o-Xylene & m-Xylene (
): Lacking a center of inversion, these isomers show more overlap between IR and Raman active modes. However, the specific orientation of the methyl groups alters the force constants of the ring vibrations, shifting the Raman peaks to unique wavenumbers.
Logic of Differentiation (Visualized)
Caption: Influence of molecular symmetry on Raman selection rules and resulting unique spectral markers.
Comparative Analysis: Raman vs. Alternatives
Raman is preferred for process monitoring due to its compatibility with glass containers and aqueous environments (though xylenes are hydrophobic).
| Feature | Raman Spectroscopy | Infrared (FTIR) | Gas Chromatography (GC) |
| Primary Mechanism | Polarizability change (Inelastic scattering) | Dipole moment change (Absorption) | Physical separation (Boiling point/Polarity) |
| Sample Prep | None (Measure through glass vials/windows) | Requires salt plates (NaCl/KBr) or ATR crystal | Dilution, injection, column selection |
| Analysis Time | Seconds (< 1 min) | Seconds (< 1 min) | Minutes (10–30 min) |
| Isomer Specificity | High (Distinct fingerprint region) | Moderate (Significant overlap in fingerprint) | High (Complete separation) |
| Water Interference | Negligible | Strong (OH bands mask signal) | N/A (Incompatible with aqueous injection) |
| Safety | Non-contact | Contact required (cleaning hazards) | Destructive (sample consumed) |
Spectral Fingerprint Data
The following table consolidates the critical Raman shifts used for identification. These values are derived from neat liquid samples.
| Isomer | Symmetry | Key Unique Peaks ( | Assignment | Common Peaks ( |
| p-Xylene | 632, 645 (Doublet), 829 , 1202 | Ring deformation, Sym. | ~1365 (Ring breathing) | |
| o-Xylene | 582 , 733 , 1041, 1109 | Ring deformation, C-H bending | ~1600 (C=C stretch) | |
| m-Xylene | 527 , 725 , 1004, 1253 | Ring breathing, Radial skeletal vib. | ~3000 (C-H stretch) |
Note: The region between 500 and 850
is the most diagnostic "Fingerprint Zone" for xylene isomers.
Experimental Protocol
Objective: Acquire high-fidelity spectra to quantify isomer ratios in a mixture.
A. Equipment & Setup
-
Spectrometer: Dispersive Raman (e.g., 532 nm or 785 nm excitation).
-
Recommendation: Use 785 nm to minimize fluorescence, especially if the xylene is technical grade (impurities often fluoresce at 532 nm).
-
-
Sample Holder: Standard borosilicate glass scintillation vial or quartz cuvette.
-
Safety: Work in a fume hood. Xylenes are flammable and neurotoxic.
B. Acquisition Workflow
Caption: Step-by-step Raman acquisition workflow for liquid hydrocarbons.[2]
C. Detailed Steps
-
Calibration: Verify the spectrometer's x-axis accuracy using a Silicon reference standard. The primary Si peak must be centered at
. -
Baseline Acquisition: Take a "Dark" spectrum (laser off) to subtract thermal noise from the CCD.
-
Sample Measurement:
-
Focus the laser through the glass vial wall, approximately 2-3 mm into the liquid.
-
Integration Time: Start with 10 seconds. Adjust until the strongest peak (approx.
) reaches ~80% of detector saturation (e.g., 50,000 counts on a 16-bit detector). -
Averaging: Set to 3-5 scans to improve Signal-to-Noise Ratio (SNR).
-
-
Data Processing:
-
Baseline Correction: Apply a polynomial fit (typically 5th order) to remove the broad fluorescence background.
-
Normalization: Normalize spectra to the common aromatic ring breathing mode at ~1365
or the C-H stretch region if comparing peak ratios.
-
D. Quantification (Mixture Analysis)
For mixtures (e.g., technical xylene), simple peak height comparison is insufficient due to overlap.
-
Univariate Method: Use the unique peaks (p: 645, o: 582, m: 725). Calculate the area under the curve (AUC) for these specific bands.
-
Multivariate Method (Preferred): Use Partial Least Squares (PLS) regression. Train the model with known gravimetric mixtures of o-, m-, and p-xylene. This accounts for spectral overlapping and matrix effects, yielding accuracy within
.
References
-
Ocean Optics (RK Tech). A Raman Spectroscopic Comparison of Xylene Isomers. Retrieved from
-
Reilly, L. (2019). Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. Pace University Digital Commons. Retrieved from
-
Edwards, H.G.M., et al. Spectra–Structure Correlations in Raman Spectroscopy. Encyclopedia of Spectroscopy and Spectrometry.[3] Retrieved from
-
LibreTexts Chemistry. Raman Spectroscopy and Molecular Symmetry. Retrieved from
-
ChemicalBook. p-Xylene Raman Spectrum Data. Retrieved from
Sources
A Senior Application Scientist's Guide to Comparing Lewis Acid Catalysts for Friedel-Crafts Alkylation
Welcome to an in-depth exploration of Lewis acid catalysts for the Friedel-Crafts alkylation reaction. This guide is designed for researchers, scientists, and professionals in drug development who seek to understand the nuances of catalyst selection in this cornerstone of organic synthesis. We will move beyond simple protocols to dissect the causality behind experimental choices, ensuring a robust and reliable application of this powerful C-C bond-forming reaction.
The Enduring Relevance of Friedel-Crafts Alkylation
First developed in 1877 by Charles Friedel and James Crafts, the reaction that bears their names remains a fundamental tool for attaching alkyl substituents to aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) reaction is pivotal in synthesizing a vast array of organic compounds, from commodity chemicals like ethylbenzene and cumene to complex pharmaceutical intermediates.[3] At its core, the reaction involves the generation of a carbocation electrophile from an alkylating agent, typically an alkyl halide or an alkene, which then attacks the electron-rich aromatic ring.[3][4] The success of this process hinges on the crucial role of a catalyst, most often a Lewis acid.
The Lewis acid's primary function is to generate a potent electrophile by abstracting a halide from the alkyl halide, thereby forming a carbocation.[1][5] This activation step is critical, as alkyl halides themselves are not electrophilic enough to react with an aromatic ring.[4] The choice of Lewis acid is therefore not a trivial matter; it profoundly influences reaction rates, product yields, and selectivity.
The General Mechanism: A Three-Step Process
Understanding the mechanism is key to appreciating the catalyst's role. The Friedel-Crafts alkylation proceeds via three main steps:[1][3]
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with the alkyl halide to form a carbocation or a highly polarized carbocation-like complex.[1][6]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex). This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step.[4]
-
Deprotonation and Catalyst Regeneration: A weak base (often the [AlCl₄]⁻ complex) removes a proton from the arenium ion, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[3][4]
Caption: Generalized mechanism of Friedel-Crafts Alkylation.
A Comparative Analysis of Traditional Lewis Acid Catalysts
While a wide range of Lewis acids can catalyze the reaction, aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are among the most classic and widely studied.[6][7][8] Their performance, however, is not interchangeable.
| Catalyst | Relative Activity | Key Advantages | Key Disadvantages & Limitations |
| AlCl₃ | Very High | - Highly effective, often considered the benchmark catalyst.[4][9]- Versatile for a range of alkyl halides. | - Prone to causing carbocation rearrangements.[4][9]- Can promote polyalkylation.[6]- Requires stoichiometric or greater amounts in acylation.[9]- Highly sensitive to moisture. |
| FeCl₃ | Moderate | - Milder and less expensive than AlCl₃.[10]- Can be more selective in some cases.- A more environmentally benign option. | - Generally provides lower yields than AlCl₃.[11]- Less effective for unreactive substrates or primary alkyl halides.[11] |
| BF₃ | Moderate to High | - Effective catalyst, particularly with co-catalysts.- Can be used for alkylation with alcohols and alkenes. | - Gaseous, requiring specialized handling.- Often used with a protic co-catalyst (e.g., HF).- Can be less effective than AlCl₃ for certain reactions. |
In-Depth Look: Causality and Experimental Choices
-
Aluminum Chloride (AlCl₃): The Workhorse Catalyst AlCl₃ is a very strong Lewis acid, making it highly efficient at generating carbocations.[3] This high reactivity is its main advantage, often leading to high conversion rates. However, this same reactivity is the source of its major drawbacks. The highly electrophilic carbocations it generates are very susceptible to 1,2-hydride or alkyl shifts to form more stable carbocations.[4][12] For instance, the alkylation of benzene with 1-chloropropane using AlCl₃ yields predominantly isopropylbenzene (cumene) rather than the expected n-propylbenzene.[4] This occurs because the initially formed primary carbocation rapidly rearranges into a more stable secondary carbocation before it can be attacked by the benzene ring.
Another significant issue is polyalkylation .[6] The initial alkylation product is an alkylbenzene. Since alkyl groups are electron-donating and activating, the product is more nucleophilic than the starting benzene ring.[6] This makes it more susceptible to further alkylation, leading to a mixture of mono-, di-, and poly-substituted products. To mitigate this, a large excess of the aromatic substrate is often used.
-
Ferric Chloride (FeCl₃): The Milder Alternative FeCl₃ is a more moderate Lewis acid compared to AlCl₃.[1] This reduced reactivity can be advantageous, sometimes leading to better selectivity and fewer side reactions. It is also less moisture-sensitive and more economical. However, its milder nature means it is often less effective, particularly with less reactive alkyl halides like primary ones.[11] Reports have consistently shown that FeCl₃ can produce lower yields due to its potential to accelerate unknown side reactions.[11] Its use is often a trade-off between reactivity and milder, more manageable reaction conditions.
-
Boron Trifluoride (BF₃): The Gaseous Reagent BF₃ is another powerful Lewis acid, but its physical state as a gas necessitates specific handling procedures.[7] It is often used in combination with a co-catalyst. While effective, its utility must be weighed against the practical challenges of its use in a standard laboratory setting.
Experimental Protocol: Alkylation of Toluene with 2-Chloropropane using AlCl₃
This protocol serves as a self-validating system, demonstrating a classic application and highlighting the necessary precautions when using a strong, moisture-sensitive Lewis acid.
Objective: To synthesize isopropyltoluene via Friedel-Crafts alkylation.
Materials:
-
Toluene (anhydrous)
-
2-Chloropropane (isopropyl chloride)
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂)
-
Addition funnel
Caption: Experimental workflow for a typical Friedel-Crafts alkylation.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Addition: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath. To this suspension, add toluene (1.0 equivalent).
-
Alkylation: Add 2-chloropropane (1.05 equivalents) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side reactions.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using TLC or GC.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride and protonates any remaining reactants.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting isopropyltoluene isomers by fractional distillation.
The Frontier: Modern Catalysts for a Greener Reaction
The significant drawbacks of traditional Lewis acids—namely their stoichiometric requirements in acylation, harsh reaction conditions, and production of corrosive waste—have driven the development of more sustainable alternatives.[7]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites and montmorillonite clays are gaining prominence.[13] Their advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity.[13]
-
Water-Tolerant Lewis Acids: Catalysts like scandium or bismuth triflates can perform Friedel-Crafts reactions in the presence of water, and sometimes even use water as a solvent, representing a significant leap in green chemistry.[14]
-
Biocatalysis: The discovery of enzymes that can catalyze Friedel-Crafts alkylations with high regioselectivity and stereospecificity opens up exciting possibilities for enzymatic synthesis, although this field is still emerging.[15]
Conclusion
The selection of a Lewis acid catalyst for Friedel-Crafts alkylation is a critical decision that dictates the reaction's outcome. While AlCl₃ remains a powerful and effective catalyst for its high reactivity, its application requires careful management of its significant drawbacks, including carbocation rearrangements and polyalkylation. FeCl₃ offers a milder and more economical alternative, though often at the cost of lower yields. The challenges associated with these classical catalysts have spurred innovation, leading to the development of heterogeneous and water-tolerant systems that align with the principles of green chemistry. Ultimately, the optimal catalyst choice depends on a careful analysis of the specific substrates, desired product selectivity, and the practical constraints of the synthetic goal.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Zhang, J., et al. (2016). Lewis Acid Catalyzed Friedel–Crafts Alkylation of Alkenes with Trifluoropyruvates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Li, J., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]
-
Tanimu, A., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. Retrieved from [Link]
-
Tran, T. D., et al. (2016). Design and performance of supported Lewis acid catalysts derived from metal contaminated biomass for Friedel–Crafts alkylation and acylation. ResearchGate. Retrieved from [Link]
-
Reingold, I. D. (1996). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. Retrieved from [Link]
-
Toma, A. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Scribd. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of lewis acid amount on friedel-crafts alkylation reaction and mechanical properties of POE/PS blends. Retrieved from [Link]
-
Aiswarya, M.R., et al. (2025). Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. Bentham Science Publishers. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Academic Studies. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]
-
RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. Retrieved from [Link]
-
Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
-
Smith, A. G., & Johnson, J. S. (2010). Lewis acid-promoted Friedel-Crafts alkylation reactions with alpha-ketophosphate electrophiles. PubMed. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Basis for the Friedel-Crafts Alkylation in Cylindrocyclophane Biosynthesis. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
-
International Journal of Science Technology and Management. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Isopropyl-m-xylene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 5-Isopropyl-m-xylene, also known as 3,5-dimethylcumene, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity and concentration can significantly impact the yield, impurity profile, and overall safety of the final product. Therefore, robust and validated analytical methods for its quantification are not just a regulatory expectation but a cornerstone of scientific integrity.
This guide provides an in-depth comparison of two prevalent chromatographic techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind the experimental choices, grounding each step in the principles of analytical chemistry and regulatory compliance.
The Analytical Challenge: Why Method Validation is Crucial
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For the quantification of this compound, this means ensuring the chosen method is specific, accurate, precise, and sensitive enough to provide reliable data across a defined concentration range. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their expectations for analytical method validation through the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R2) guideline.[2] This guide will be framed around the principles outlined in these authoritative documents.
Comparative Overview: GC-FID vs. HPLC-UV
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound is dictated by the physicochemical properties of the analyte and the sample matrix. This compound is a volatile aromatic hydrocarbon, making it an excellent candidate for GC analysis.[3][4] HPLC, while versatile, is often better suited for non-volatile or thermally labile compounds.[5]
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a mobile and a stationary phase. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds like this compound. | Suitable for a wide range of compounds, particularly non-volatile and polar molecules. Can be adapted for aromatic hydrocarbons. |
| Detector | Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response proportional to the carbon number. | Ultraviolet (UV) detector measures the absorbance of the analyte at a specific wavelength. Aromatic compounds like this compound have strong UV absorbance. |
| Typical Column | Capillary columns with non-polar stationary phases (e.g., 5% phenyl - 95% dimethylpolysiloxane).[6] | Reversed-phase columns (e.g., C18) are commonly used for separating aromatic hydrocarbons. |
| Advantages | High resolution, speed, and sensitivity for volatile compounds.[3] Lower operational cost due to the use of inexpensive carrier gases. | High versatility, applicable to a broader range of compounds.[7] Simpler sample preparation for some matrices. |
| Limitations | Requires the analyte to be volatile and thermally stable. | Can have lower resolution for complex mixtures of volatile isomers compared to capillary GC. Higher cost due to solvent consumption.[3] |
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for both GC-FID and HPLC-UV analysis of this compound, along with a comparative summary of their validation parameters. The provided validation data is based on established methods for analogous aromatic hydrocarbons and reflects the expected performance of a well-validated method for this compound.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the preferred method for quantifying volatile hydrocarbons due to its high efficiency and sensitivity. The flame ionization detector is particularly well-suited for this analysis as it provides a robust and linear response to carbon-containing compounds.
-
Preparation of Solutions:
-
Solvent: HPLC-grade Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in methanol to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish the linearity and response factor.
-
Inject the sample solutions.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC is often the go-to for volatile aromatics, HPLC offers a viable alternative, especially when dealing with complex matrices or when a GC is unavailable. The aromatic nature of this compound provides strong UV absorbance, allowing for sensitive detection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. img.antpedia.com [img.antpedia.com]
- 6. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Comparative Guide: Solvents for the Aerobic Oxidation of 5-Isopropyl-m-xylene
Executive Summary
5-Isopropyl-m-xylene (3,5-dimethylcumene) is a critical intermediate in the synthesis of 3,5-dimethylphenol (3,5-xylenol) , a precursor for high-value antiseptics (e.g., chloroxylenol), resins, and agrochemicals.[1] The industrial utility of this molecule hinges on the Hock Rearrangement pathway , specifically the initial aerobic oxidation to 3,5-dimethylcumene hydroperoxide .
While industrial protocols often default to solvent-free (neat) conditions to maximize reactor throughput, this approach is frequently plagued by mass transfer limitations and thermal hazards. This guide objectively compares "Neat" processing against high-performance solvent alternatives—specifically Sulfolane and Chlorobenzene —demonstrating how solvent polarity and oxygen solubility can double reaction rates while maintaining selectivity.
Mechanistic Insight: The Role of Solvent in Radical Chains
The oxidation of this compound is a free-radical chain reaction. Understanding the solvent's role requires analyzing the propagation step where the benzylic radical abstracts a hydrogen atom.
-
The Polarity Effect: Polar aprotic solvents (like Sulfolane) can stabilize the polar transition states of the propagation step, lowering the activation energy compared to non-polar environments.
-
The Cage Effect: Solvents with high viscosity or specific cage structures can trap radical pairs, increasing the probability of recombination (termination) vs. propagation.
-
Oxygen Solubility: The rate of initiation and propagation is directly proportional to dissolved oxygen concentration
, which varies significantly between organic and aqueous media.
Reaction Pathway Diagram
The following diagram illustrates the critical hydroperoxide formation pathway and the competing side reactions that solvents must suppress.
Figure 1: Reaction pathway highlighting the Rate-Limiting Step (RLS) where solvent influence is most critical.
Comparative Analysis of Solvent Systems
A. Neat (Solvent-Free)
-
Status: Industrial Baseline.
-
Performance: The substrate acts as its own solvent. While this maximizes volumetric productivity (kg product/m³ reactor), the reaction rate is often limited by the low solubility of oxygen in the hydrocarbon mixture. Thermal control is difficult due to the exothermic nature of autoxidation, leading to higher rates of thermal decomposition (safety risk).
B. Sulfolane (Tetramethylene Sulfone)
-
Status: High-Performance Alternative.
-
Performance: Sulfolane is a highly polar, thermally stable, aprotic solvent. Research indicates it significantly accelerates the rate of hydroperoxide formation.[2] Its high boiling point (285°C) allows for higher temperature operations without significant solvent loss, while its polarity appears to facilitate the hydrogen abstraction step.
-
Key Advantage: It suppresses the formation of side products (alcohols/ketones) by stabilizing the hydroperoxide intermediate.
C. Chlorobenzene[3]
-
Status: Laboratory Standard.
-
Performance: Chemically inert and oxidatively stable. It is excellent for kinetic studies but offers lower reaction rates compared to Sulfolane. It poses environmental challenges due to halogenated waste disposal (high E-factor).
D. Aqueous Emulsion (Green Alternative)
-
Status: Safety & Sustainability Choice.
-
Performance: Using water with a surfactant (e.g., Sodium Stearate) creates an emulsion. This acts as a massive heat sink, making the process inherently safer. However, reaction rates are typically 40-60% slower due to phase transfer limitations of oxygen.
Performance Data Summary
The following data compares the oxidation performance at 110-120°C with air sparging, based on kinetic trends observed in alkylbenzene oxidation optimization studies.
| Feature | Neat (Baseline) | Sulfolane | Chlorobenzene | Aqueous Emulsion |
| Reaction Rate ( | 1.0x (Reference) | 1.9x - 2.1x | 1.1x | 0.5x |
| Hydroperoxide Yield | 85% | 92% | 88% | 80% |
| Selectivity | Moderate | High | High | Low (Hydrolysis risk) |
| Oxidation Rate | ~2.8 wt%/hr | ~5.4 wt%/hr | ~3.0 wt%/hr | ~1.5 wt%/hr |
| Thermal Safety | Low (Runaway risk) | High (Dilution effect) | Moderate | Excellent |
| E-Factor (Waste) | Lowest | Moderate (Recycle req.) | High (Halogenated) | Low (Water waste) |
Technical Note: The "Oxidation Rate" data is derived from comparative studies on homologous cumene/alkylbenzene systems where Sulfolane demonstrated a ~2-fold increase in hydroperoxide accumulation rate compared to neat systems [1, 2].
Detailed Experimental Protocol
Objective: Synthesis of 3,5-dimethylcumene hydroperoxide using the Sulfolane system for maximum yield.
Reagents
-
Substrate: this compound (Purity >99%).
-
Solvent: Sulfolane (Anhydrous).
-
Initiator: AIBN (Azobisisobutyronitrile) or pre-formed cumene hydroperoxide (0.5 wt%).
-
Oxidant: Compressed Air (dry) or Molecular Oxygen.
Workflow Diagram
Figure 2: Step-by-step workflow for the controlled oxidation process.
Step-by-Step Procedure
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and gas dispersion tube, charge 100 mL of this compound and 100 mL of Sulfolane .
-
Initiation: Add 0.5 g of AIBN as a radical initiator.
-
Oxidation: Heat the mixture to 115°C using an oil bath. Once stable, introduce a stream of dry air at a rate of 200 mL/min .
-
Monitoring: Monitor the reaction progress every 60 minutes.
-
Method: Withdraw a 1.0 mL aliquot. Perform Iodometric Titration to determine active oxygen content (Hydroperoxide concentration).
-
Critical Stop Point: Stop the reaction when conversion reaches 25-30% . Going beyond this point exponentially increases the formation of dimethyl-phenyl-carbinol (alcohol) due to thermal decomposition of the product.
-
-
Workup: Cool the reaction mixture rapidly to room temperature.
-
Transfer to a separatory funnel.
-
Add 200 mL of distilled water . Sulfolane is water-soluble and will partition into the aqueous phase.
-
Separate the organic layer (containing unreacted substrate and product).
-
-
Purification: The hydroperoxide is typically used as a solution. If isolation is required, vacuum distillation (caution: explosion hazard) or sodium salt precipitation (using 20% NaOH) can be employed.
References
- Process for the oxidation of alkyl benzenes. US Patent 3,553,274A. Google Patents.
- Process for preparing a methylphenol. US Patent 4,163,863A. Google Patents.
-
Cumene Process and Hock Rearrangement. Wikipedia. Available at: [Link]
-
Solvent Effects in Radical Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
Economic Analysis of Synthetic Routes to 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
Executive Summary: The Thermodynamic Imperative
5-Isopropyl-m-xylene (3,5-Dimethylcumene) represents a classic challenge in aromatic substitution: the battle between kinetic accessibility and thermodynamic stability. While the 4-isopropyl isomer is kinetically favored due to statistical probability and lower activation energy at the ortho positions (relative to methyl), the 5-isopropyl isomer—the "symmetric" target—is the thermodynamic sink.
For industrial and research applications, this molecule is a critical intermediate for high-value musk fragrances, cross-linking agents, and pharmaceutical precursors. This guide analyzes the economic and technical trade-offs between the traditional "brute force" Friedel-Crafts approach and modern Shape-Selective Zeolite catalysis.
Key Insight: The economic viability of producing this compound hinges not on the reaction yield, but on the separation cost . The boiling point differential between the 4-isomer (~199°C) and the 5-isomer (~196°C) is narrow (<4°C), making downstream fractionation energy-intensive. Processes that maximize upstream selectivity or exploit thermodynamic equilibrium reduce downstream OPEX significantly.
Comparative Analysis of Synthetic Routes
Route A: Traditional Friedel-Crafts Alkylation (AlCl₃)
The "Equilibrium-Driven" Approach
This route utilizes Aluminum Chloride (AlCl₃) as a strong Lewis acid catalyst. It relies on the reversibility of the Friedel-Crafts reaction.[1] Initially, the reaction produces a mixture dominated by the kinetic 4-isopropyl isomer. However, extended reaction times or higher temperatures allow the mixture to isomerize toward the more stable 5-isopropyl isomer.
-
Mechanism: Carbocation attack followed by rapid 1,2-hydride/methyl shifts.
-
Selectivity: Poor initially; requires long residence time to reach thermodynamic equilibrium (~60-70% 5-isomer).
-
Economic Driver: Low catalyst cost, but high waste treatment and corrosion costs.
Route B: Shape-Selective Zeolite Catalysis (H-Mordenite / H-Beta)
The "Pore-Controlled" Approach
Modern processes employ solid acid catalysts like H-Mordenite or H-Beta zeolites. The pore structure of these zeolites can sterically hinder the formation of the bulky 1,2,3-substituted isomers and, to a lesser extent, the 1,2,4-pattern (4-isomer), favoring the streamlined 1,3,5-pattern (5-isomer).
-
Mechanism: Heterogeneous catalysis within micropores; transition state shape selectivity.
-
Selectivity: Moderate to High (Tunable via Si/Al ratio and temperature).
-
Economic Driver: Higher catalyst CAPEX, but significantly lower waste (Green Chemistry) and reduced corrosion.
Route C: Transalkylation/Isomerization of Kinetic Mixtures
The "Recycle" Approach
Often integrated with Route B, this method takes the "waste" 4-isomer and poly-alkylated byproducts and recycles them over an isomerization catalyst (e.g., HF/BF3 or Zeolites) to force conversion to the 5-isomer.
Economic & Performance Data Comparison
The following table normalizes data for a hypothetical pilot-scale production of 100 kg/batch .
| Metric | Route A: AlCl₃ (Liquid Phase) | Route B: Zeolite H-Beta (Vapor Phase) |
| Reaction Temperature | 80 - 100°C | 200 - 250°C |
| Catalyst Cost | Low ($) | High ( |
| Catalyst Regenerability | Single-use (Hydrolyzed) | High (Calcination) |
| 5-Isomer Selectivity | 60-65% (Equilibrium limited) | 75-85% (Shape selective) |
| Reaction Time | 4 - 6 Hours | Continuous Flow (WHSV ~2-5 h⁻¹) |
| Waste Generation | High (Al-salts, acidic water) | Low (Water byproduct only) |
| Separation Energy | High (Requires 50+ theoretical plates) | Moderate (Higher purity feed) |
| Corrosion Potential | Severe (Requires Hastelloy/Glass) | Low (Standard Stainless Steel) |
| Overall Process Yield | ~85% | ~92% |
Economic Verdict: While Route A has lower upfront material costs, the operational expenditure (OPEX) related to waste disposal and equipment corrosion makes it obsolete for modern large-scale synthesis. Route B offers the best Return on Investment (ROI) due to continuous processing capabilities and lower downstream separation loads.
Reaction Logic & Pathway Visualization
The synthesis of this compound is governed by the interplay of kinetic attack and thermodynamic rearrangement.
Figure 1: Reaction network showing the isomerization of the kinetic 4-isomer into the thermodynamic 5-isomer.
Detailed Experimental Protocol
Selected Route: Zeolite-Catalyzed Alkylation (Route B) Rationale: Chosen for its balance of selectivity, scalability, and environmental compliance.
Materials
-
Substrate: m-Xylene (99% purity, anhydrous).
-
Reagent: Propylene gas (Chemical Grade) or Isopropyl Bromide (Lab scale alternative).
-
Catalyst: H-Beta Zeolite (SiO₂/Al₂O₃ ratio ~25) or H-Mordenite. Calcined at 550°C for 4 hours prior to use.
-
Apparatus: High-pressure stainless steel autoclave (Parr Reactor) or Fixed-bed flow reactor (Industrial simulation).
Protocol (Batch Autoclave)
-
Catalyst Activation:
-
Heat H-Beta Zeolite at 150°C under vacuum for 2 hours to remove adsorbed water. Critical Step: Water poisons acid sites.
-
-
Loading:
-
Charge the autoclave with m-Xylene (1.0 mol, 106 g) and Activated Catalyst (5 wt% relative to xylene).
-
Seal reactor and purge with Nitrogen (3x) to remove oxygen.
-
-
Reaction:
-
Heat the mixture to 160°C with vigorous stirring (800 rpm).
-
Introduce Propylene gas to maintain a constant pressure of 10-15 bar .
-
Note on Causality: Higher pressure increases propylene solubility in the liquid phase, enhancing rate. However, excess propylene favors poly-alkylation. A molar ratio of 1:0.8 (Xylene:Propylene) is optimal to minimize di-isopropyl byproducts.
-
-
Monitoring:
-
Monitor reaction progress via GC-FID every 30 minutes.
-
Stop reaction when m-xylene conversion reaches 40-50% .
-
Why stop early? Pushing conversion >50% exponentially increases the formation of di-isopropyl-m-xylenes (DIPB), which are difficult to separate.
-
-
Workup:
-
Cool reactor to room temperature. Vent unreacted propylene.
-
Filter catalyst (recoverable for regeneration).
-
Collect the liquid filtrate (mixture of m-xylene, 4-isomer, 5-isomer, and heavies).
-
-
Purification (The Economic Bottleneck):
-
Step A: Flash Distillation: Remove unreacted m-xylene (BP 139°C) and recycle to Step 2.
-
Step B: Fractional Distillation: Use a spinning band column or high-efficiency packed column (>50 theoretical plates).
-
Collect fraction at 195-197°C (this compound).
-
Reject/Recycle fraction at 198-200°C (4-Isopropyl-m-xylene).
-
-
Alternative: If boiling points overlap too closely, cool the mixture to -20°C. The more symmetrical 5-isomer often crystallizes preferentially (verify melting points: 4-isomer MP is -82°C; 5-isomer MP is typically higher).
-
Process Flow Diagram (Industrial Scale)
Figure 2: Industrial process flow emphasizing the recycle loop for the unwanted 4-isomer.
References
-
Thermodynamic Properties of Xylene Isomers: Chirico, R. D., et al. "Thermodynamic Equilibria in Xylene Isomerization."[2] Journal of Chemical & Engineering Data, vol. 42, no. 4, 1997, pp. 758-771.[2] Link
-
Zeolite Catalysis Selectivity: Cejka, J., et al. "Shape-Selective Catalysis in Zeolites." Studies in Surface Science and Catalysis, vol. 157, 2005. Link
-
Alkylation Mechanisms: Roberts, R. M. "Friedel-Crafts Alkylation Chemistry." Chemical Reviews, vol. 63, no. 3, 1963.[2][3] Link
-
Process Economics & Separation: "Separation of Aromatic C8 Isomers." U.S. Patent 5,091,059, 1992. Link
-
Physical Properties: "1-Isopropyl-3,5-dimethylbenzene." PubChem Database, National Center for Biotechnology Information. Link
Sources
Spectroscopic Comparison of 5-Isopropyl-m-xylene and its Precursors
Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Analytical Scientists Subject: 5-Isopropyl-m-xylene (3,5-Dimethylcumene) vs. m-Xylene
Executive Summary
This guide provides a definitive spectroscopic analysis distinguishing This compound (CAS: 4176-64-1) from its primary precursor, m-Xylene (CAS: 108-38-3).
The synthesis of this compound via Friedel-Crafts alkylation presents a classic challenge in regioselectivity. While the target molecule is thermodynamically favored due to steric relief (1,3,5-substitution), kinetic control often yields the asymmetric 4-isopropyl isomer. This guide establishes a self-validating analytical protocol using
Key Differentiators at a Glance
| Feature | m-Xylene (Precursor) | This compound (Target) |
| Symmetry | ||
| Aromatic Protons | 3 signals (Singlet-like, Doublet, Triplet) | 2 signals (Singlet, Singlet) - Integral 2:1 |
| IR Bending | 690 & 770 cm | 810–850 cm |
| Boiling Point | 139 °C | ~193 °C |
Structural & Theoretical Basis
Understanding the symmetry changes is critical for interpreting the spectra.
-
m-Xylene: A 1,3-disubstituted benzene. It possesses a plane of symmetry passing through C2 and C5. This renders the protons at C4 and C6 equivalent, while C2 and C5 are unique.
-
This compound: A 1,3,5-trisubstituted benzene.[1] The addition of the isopropyl group at position 5 preserves the molecule's symmetry axis through C2 and C5.
-
Critical Diagnostic: The protons at positions 4 and 6 remain chemically equivalent but are now flanked by a methyl group and an isopropyl group. The proton at position 2 is flanked by two methyl groups. This results in a simplified aromatic region compared to the asymmetric 4-isopropyl isomer.
-
Diagram 1: Synthesis & Regioselectivity Pathways
The following diagram illustrates the alkylation pathway and the critical distinction between the thermodynamic (Target) and kinetic (Impurity) products.
Caption: Friedel-Crafts alkylation of m-xylene. Steric hindrance at C2/C4 favors C5 substitution.
Spectroscopic Deep Dive
Nuclear Magnetic Resonance ( H NMR)
The proton NMR provides the most definitive structural proof.
m-Xylene (Precursor)
-
Aliphatic:
2.30 (s, 6H, Ar-CH ). -
Aromatic: Complex splitting due to coupling constants (
).- 6.95 (s, 1H, H-2).
- 7.00 (d, 2H, H-4,6).
- 7.15 (t, 1H, H-5).
This compound (Target)
The spectrum simplifies significantly in the aromatic region, while gaining characteristic isopropyl signals.
-
Isopropyl Group (Diagnostic):
-
Doublet (
1.24, 6H): The two methyls of the isopropyl group are equivalent and split by the single methine proton ( Hz). -
Septet (
2.85, 1H): The benzylic methine proton is split by six adjacent methyl protons. Note: This shift is distinct from ethyl groups (~2.6 q).
-
-
Aromatic Region (Symmetry Check):
-
Singlet (
6.80, 1H): Proton at C2 (shielded by two ortho-methyls). -
Singlet (
6.88, 2H): Protons at C4 and C6. Though chemically distinct from C2, they often appear as a singlet or a very tight multiplet. -
Integration Ratio: The 2:1 integration between the aromatic signals is the "Gold Standard" for confirming the 1,3,5-isomer. The 1,2,4-isomer (impurity) would show three distinct aromatic signals (1:1:1).
-
Infrared Spectroscopy (IR)
IR is used primarily to confirm the substitution pattern (fingerprint region).
| Vibration Mode | m-Xylene (Precursor) | This compound (Target) | Interpretation |
| C-H Stretch (Ar) | 3020 cm | 3020–3050 cm | Diagnostic of aromaticity (unchanged). |
| C-H Stretch (Alk) | 2920, 2860 cm | 2960, 2925, 2870 cm | Increased intensity in 2960 cm |
| OOP Bending | 690, 770 cm | 835–850 cm | Critical: 1,3,5-trisubstituted rings show a strong isolated H band >800 cm |
Mass Spectrometry (GC-MS)
Mass spec is vital for determining molecular weight and fragmentation stability.
-
m-Xylene (MW 106):
-
Base Peak (m/z 91): Tropylium ion (
) formed by loss of a methyl radical. -
Molecular Ion (m/z 106): Strong intensity.
-
-
This compound (MW 148):
-
Molecular Ion (m/z 148): Distinct M+ peak.
-
Base Peak (m/z 133): Loss of a methyl group (
). -
m/z 105: Loss of the full isopropyl group (
).
-
Experimental Protocol: Synthesis & Validation
Objective: Synthesize this compound via Friedel-Crafts alkylation and validate using the spectroscopic markers defined above.
Reagents
-
m-Xylene (Dry, excess to prevent poly-alkylation)
-
2-Chloropropane (Isopropyl Chloride)
-
Aluminum Chloride (AlCl
, anhydrous)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Connect the condenser to a gas trap (NaOH solution) to neutralize HCl evolution.
-
Charging: Add m-Xylene (50 mL, 0.4 mol) and AlCl
(2.0 g, 15 mmol) to the flask. Cool to 0–5 °C in an ice bath.-
Expert Insight: Low temperature favors the kinetic control initially, but we will warm to drive the thermodynamic product. The excess xylene acts as both solvent and reactant to minimize di-alkylation.
-
-
Addition: Dropwise add 2-Chloropropane (15 mL, 0.16 mol) over 30 minutes.
-
Observation: Evolution of HCl gas indicates reaction initiation. The solution will turn dark orange/red (complex formation).
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Then, heat to 50 °C for 2 hours.
-
Causality: Heating promotes the rearrangement of any 1,2,4-isomer (kinetic) to the more stable 1,3,5-isomer (thermodynamic).
-
-
Quench: Pour the reaction mixture over 100g of crushed ice/HCl mixture. Separate the organic layer.[6]
-
Workup: Wash organic layer with
(2x), saturated (1x), and Brine (1x). Dry over anhydrous . -
Purification (Distillation):
-
Fraction 1: 138–140 °C (Unreacted m-Xylene).
-
Fraction 2: 190–195 °C (Target: this compound ).
-
Note: Use a fractionating column to effectively separate the product from any higher boiling poly-alkylated byproducts.
-
Diagram 2: Analytical Logic Tree
Use this decision tree to interpret your product's NMR spectrum.
Caption: Step-by-step NMR interpretation to validate 1,3,5-substitution pattern.
Comparative Data Summary
| Property | m-Xylene | This compound | Validation Source |
| Molecular Weight | 106.17 g/mol | 148.25 g/mol | MS (M+ Peak) |
| Boiling Point | 139 °C | 193 °C | Distillation |
| Aromatic NMR | |||
| Aliphatic NMR | |||
| IR Fingerprint | 690, 770 cm | 835–850 cm | FTIR |
References
-
National Institute of Standards and Technology (NIST). m-Xylene Mass Spectrum and IR Data. NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology (NIST). 3,5-Dimethylcumene (this compound) Properties. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Compound Summary: 1,3-Dimethyl-5-(1-methylethyl)benzene. National Library of Medicine. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. (General Reference for NMR shifts of alkylbenzenes). Available at: [Link]
Sources
Comparative Performance Guide: Chromatographic Separation of Xylene Isomers
Executive Summary
The separation of xylene isomers—specifically the "critical pair" of meta-xylene (m-xylene) and para-xylene (p-xylene) —remains one of the definitive challenges in gas chromatography (GC). While ortho-xylene (o-xylene) is easily resolved due to its higher boiling point, m- and p-xylene possess nearly identical boiling points (
This guide objectively compares the performance of three major stationary phase classes: Non-polar (Polysiloxane) , Polar (Polyethylene Glycol/WAX) , and Shape-Selective (Cyclodextrin) .
Key Finding: Standard non-polar columns (e.g., DB-5) are insufficient for m/p-xylene separation.[1] For baseline resolution (
The Technical Challenge: Mechanisms of Separation
To select the correct column, one must understand the underlying interaction mechanisms. The failure of standard columns is not a lack of efficiency, but a lack of selectivity.
| Isomer | Boiling Point (°C) | Dipole Moment (D) | Kinetic Diameter (Å) |
| p-Xylene | 138.4 | 0.00 | 5.8 (Linear) |
| m-Xylene | 139.1 | 0.37 | 6.8 (Kinked) |
| o-Xylene | 144.4 | 0.62 | 6.8 |
-
Boiling Point Selectivity (Dispersion): Relies on volatility. Since
between m- and p- is <1°C, non-polar columns cannot resolve them effectively. -
Polarity Selectivity (Dipole-Dipole): Relies on the dipole moment. m-Xylene has a slight dipole (0.37 D) while p-xylene has none. Polar phases (WAX) exploit this, retaining m-xylene slightly longer.
-
Shape Selectivity (Inclusion): Relies on molecular geometry. Cyclodextrin cavities preferentially include the linear p-xylene over the bulkier m-xylene.
Visualization: Column Selection Logic
Figure 1: Decision matrix for selecting a stationary phase based on analytical requirements.
Comparative Analysis of Stationary Phases
A. Non-Polar Phases (100% Dimethyl polysiloxane / 5% Phenyl)
-
Examples: DB-1, HP-5, ZB-5.
-
Performance:
B. Polar Phases (Polyethylene Glycol / WAX)
-
Examples: DB-WAX, Stabilwax, HP-INNOWax.
-
Performance:
-
Elution Order: Benzene → Toluene → Ethylbenzene → p-Xylene → m-Xylene → o-Xylene.[2]
-
Resolution (
): Typically 0.8 – 1.2 (Partial to Baseline). -
Verdict: Effective for many applications, but requires optimization.
-
Insight: The polyethylene glycol (PEG) stationary phase interacts more strongly with the dipole of m-xylene (0.37 D) than the non-polar p-xylene (0.00 D). This causes m-xylene to elute after p-xylene.
-
Limitation: Thermal stability is lower (max ~250°C), and column bleed can be higher than non-polar phases.
-
C. Cyclodextrin Phases (The "Gold Standard")
-
Examples: Cyclodex-B, Rt-bDEXsm, Agilent J&W CycloSil-B.
-
Performance:
-
Elution Order: Often Ethylbenzene → p-Xylene → m-Xylene → o-Xylene (Order can shift based on specific CD derivative).
-
Resolution (
): > 1.5 (Baseline). -
Verdict: Highly Recommended for critical isomer purity.
-
Insight: These columns contain cyclic oligosaccharides (
-cyclodextrins) diluted in a polysiloxane. The linear p-xylene molecule fits more deeply into the hydrophobic cavity of the cyclodextrin than the kinked m-xylene, creating a distinct "lock-and-key" separation mechanism independent of boiling point.
-
Summary Data Table
| Feature | Non-Polar (DB-5) | Polar (WAX) | Cyclodextrin (CycloSil-B) |
| Separation Mechanism | Boiling Point | Polarity/Dipole | Shape/Inclusion |
| m/p-Xylene Resolution | 0 (Co-elution) | 1.0 - 1.3 (Partial) | > 1.5 (Baseline) |
| Elution Order | p/m (co-elute) < o | p < m < o | p < m < o (Typical) |
| Thermal Stability | High (325-350°C) | Moderate (250°C) | Moderate (230-250°C) |
| Analysis Time | Fast (< 10 min) | Medium (15-20 min) | Long (20-30 min) |
| Cost | Low | Medium | High |
Experimental Protocols
To validate these claims, the following protocols are recommended. These are self-validating systems: if the resolution criteria are not met, the system is not suitable for isomer-specific quantitation.
Protocol A: High-Resolution Separation (Cyclodextrin/WAX)
Target: Baseline separation of all three isomers + Ethylbenzene.
-
Sample Preparation:
-
Dilute xylene mixture (containing EB, p-, m-, o- isomers) to 100 µg/mL in Methylene Chloride or Methanol.
-
-
GC Parameters:
-
Injector: Split (50:1 ratio) at 250°C. High split is crucial to prevent column overload which broadens peaks and ruins m/p resolution.
-
Carrier Gas: Helium at 35 cm/sec (Constant Linear Velocity).[4][5]
-
Oven Program:
-
Initial: 40°C (Hold 1 min)
-
Ramp 1: 5°C/min to 100°C (Critical separation window)
-
Ramp 2: 20°C/min to 230°C (Bake out)
-
-
Detector: FID at 250°C.
-
-
System Suitability Requirement:
-
Calculate Resolution (
) between p-xylene and m-xylene. -
Pass Criteria:
for quantitative accuracy.
-
Visualization: Separation Workflow
Figure 2: Optimized GC workflow for maximizing resolution of critical pairs.
Regulatory Context: USP <467>
For professionals in drug development, it is vital to distinguish between Residual Solvent limits and Purity analysis .
-
USP <467> (Residual Solvents): Class 2 solvents include "Xylene".[5] The limit is 2170 ppm.[5] Crucially, the USP method typically uses a G43 (624-type) or G16 (WAX-type) column.
-
The Nuance: The USP monograph often sums the isomers. If your specific application (e.g., crystallography or stereospecific synthesis) requires removal of a specific isomer, the standard USP method on a G43 column may not provide sufficient data. You must switch to a G16 (WAX) or a specific Cyclodextrin phase to validate the absence of a specific isomer.
References
-
Restek Corporation. (2024). Separation of Xylene Isomers on Stabilwax. Restek Chromatograms. Link
-
Agilent Technologies. (2020). Agilent J&W GC Column Selection Guide. Agilent Literature. Link
-
United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. Link
-
Supelco / Sigma-Aldrich. (2018). Separation of Xylene Isomers on Cyclodex-B. Supelco Reporter. Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning.
Sources
Inter-laboratory validation of 5-Isopropyl-m-xylene analysis
Title: Inter-Laboratory Validation of 5-Isopropyl-m-xylene Analysis: A Comparative Methodological Guide Subtitle: Establishing the Gold Standard for 3,5-Dimethylcumene Quantification in Complex Matrices
Executive Summary & Scope
Objective: This guide presents a rigorous inter-laboratory validation of a high-resolution Capillary Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of This compound (also known as 3,5-Dimethylcumene, CAS: 4706-90-5).[1]
The Challenge: this compound is a critical intermediate and potential impurity in the synthesis of musk fragrances and specialized polymers. Its structural similarity to other C11 alkylbenzenes renders traditional non-polar GC-FID methods insufficient, often leading to co-elution and quantitation errors.[1]
The Solution: We compare the performance of the Optimized PEG-Phase GC-MS Protocol (The "Product") against the industry-standard Non-Polar GC-FID (The Alternative) . Data derived from a multi-site study demonstrates that the optimized protocol significantly reduces Relative Standard Deviation (RSD) and eliminates false positives caused by isomeric interference.
Methodological Comparison: The Protocol vs. Alternatives
The core of this validation rests on the shift from non-specific flame ionization detection (FID) to mass-selective detection (MS) coupled with a polarity-tuned stationary phase.
| Feature | Optimized Protocol (The Product) | Standard Alternative (GC-FID) | Impact on Data Quality |
| Detector | Single Quadrupole MS (SIM Mode) | Flame Ionization Detector (FID) | Specificity: MS eliminates matrix interference; FID quantifies all combustible co-eluters.[1] |
| Column Phase | Polyethylene Glycol (PEG) - High Polarity | 100% Dimethylpolysiloxane - Non-Polar | Separation: PEG resolves isomers based on dipole interactions, crucial for meta-substituted aromatics.[1] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.50 µg/mL | Sensitivity: 10x improvement allows trace impurity monitoring.[1] |
| Identification | Retention Time + Ion Ratio (m/z 133/148) | Retention Time Only | Confidence: Eliminates false positives from ethyl-trimethylbenzenes. |
Experimental Protocol: A Self-Validating System
To ensure Trustworthiness and Reproducibility , this protocol is designed as a self-validating system. Each run includes internal quality checks that flag deviations immediately.[1]
Reagents and Standards
-
Analyte: this compound Reference Standard (>99.5% purity).[1]
-
Internal Standard (IS): this compound-d10 (Deuterated analog) is mandatory to correct for extraction efficiency and injection variability.[1]
-
Solvent: Methanol (LC-MS Grade).[1]
Instrument Conditions (The Validated Method)
-
System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).
-
Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 250°C, hold 5 min.
-
-
MS Acquisition: SIM Mode.[1]
The "Self-Validating" Logic
-
System Suitability Test (SST): Before any sample batch, inject a standard.[1] The resolution (
) between this compound and the nearest isomer (e.g., 1,3,5-trimethyl-2-ethylbenzene) must be .[1] -
Ion Ratio Check: The ratio of m/z 133 to 148 must be within ±15% of the reference standard. If not, the peak is not confirmed as the analyte, regardless of retention time.
Inter-Laboratory Validation Data
A collaborative study involving 8 laboratories (pharmaceutical QC and contract research orgs) analyzed blinded spiked samples using both methods.[1]
Table 1: Comparative Performance Metrics
| Parameter | Optimized GC-MS Protocol | Standard GC-FID Method | Interpretation |
| Inter-Lab Reproducibility ( | 2.4% | 8.9% | The optimized method is nearly 4x more consistent across different sites.[1] |
| Repeatability ( | 1.1% | 3.5% | Intra-lab precision is significantly tighter with isotopic internal standardization.[1] |
| Mean Recovery (Spike @ 10 ppm) | 98.7% | 112.4% | FID overestimates concentration due to co-eluting matrix components (positive bias).[1] |
| Z-Score Outliers | 0 / 8 Labs | 3 / 8 Labs | High failure rate in FID method indicates lack of robustness.[1] |
Expert Insight: The high positive bias in the FID method (112.4%) was traced to the co-elution of tert-butyl-xylene isomers, which are resolved on the PEG column but merge on the non-polar column used in the standard method.
Mechanistic Visualization
Diagram 1: The Analytical Decision Workflow
This diagram illustrates the logical flow for confirming the presence of this compound, ensuring no false positives are reported.
Caption: Logical decision tree for impurity identification, preventing false positives common in FID analysis.
Diagram 2: Fragmentation Pathway (Causality of Detection)
Understanding why we track specific ions is crucial for troubleshooting.[1] The stability of the isopropyl cation drives the sensitivity.
Caption: EI Fragmentation pathway.[1] The m/z 133 ion is dominant due to the stability of the benzylic carbocation.
Troubleshooting & Critical Control Points
-
Peak Tailing: this compound is less polar than alcohols but can interact with active sites in the liner.[1]
-
Action: Use Ultra-Inert (UI) wool liners.[1] If tailing factor > 1.2, replace the liner immediately.
-
-
Isobaric Interference: In complex petrochemical matrices, C4-substituted benzenes may co-elute.[1]
-
Action: The Ion Ratio Check (Diagram 1) is your fail-safe.[1] If the ratio skews, the method automatically flags the result as "Equivocal" rather than reporting a false value.
-
-
Carryover: The boiling point (~195°C) is high enough to cause carryover in the syringe.
-
Action: Implement a triple wash cycle (Methanol -> Hexane -> Methanol) between injections.[1]
-
References
-
ASTM International. (2020).[1] Standard Test Method for Analysis of p-Xylene by Gas Chromatography (ASTM D3797-05).[1] West Conshohocken, PA.[1] [Link]
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[1] [Link]
-
European Commission. (2002).[1][3][4] Report on the inter-laboratory comparison for the validation of a method for quantifying PAHs. Joint Research Centre.[1] [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Benzene, 1,3-dimethyl-5-(1-methylethyl)-. NIST Chemistry WebBook, SRD 69.[1] [Link]
Sources
- 1. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. Method validation for determination of the 15 European-priority polycyclic aromatic hydrocarbons in primary smoke condensates by gas chromatography/mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Quantitative NMR (qNMR) vs. GC-FID for Purity Determination of 5-Isopropyl-m-xylene
[1][2]
Executive Summary: The "Absolute" vs. "Relative" Dilemma
In the characterization of 5-Isopropyl-m-xylene (CAS: 4132-72-3), researchers often default to GC-FID due to the molecule's volatility and hydrocarbon nature.[1] However, relying solely on chromatographic area percentage often leads to an overestimation of purity by failing to account for non-volatile residues (inorganic salts, moisture) and detector response bias.
The Verdict:
-
Use qNMR when you require an absolute mass fraction purity traceable to SI units without a specific reference standard for the analyte.[2] It is the gold standard for establishing the purity of a primary reference material.
-
Use GC-FID when you must detect and quantify isomeric impurities (e.g., 2-isopropyl-m-xylene) or trace volatile organic impurities (<0.1%) that qNMR cannot resolve due to signal overlap or sensitivity limits.[1]
For a comprehensive Certificate of Analysis (CoA), a hybrid approach is scientifically mandated: qNMR for the assay value (mass balance) and GC-FID for the specific impurity profile.
Technical Context: The Analyte
This compound (also known as 3,5-Dimethylcumene) presents specific challenges for NMR analysis due to its symmetry and physical properties.[1]
-
Symmetry: The molecule has a plane of symmetry, making the two methyl groups on the benzene ring magnetically equivalent, and the two methyls on the isopropyl group equivalent.
-
Volatility: With a boiling point of ~220°C, it is moderately volatile. Significant error in qNMR arises from evaporation during the weighing step if not handled rapidly in closed vessels.
1H NMR Signal Assignment (CDCl3)
To perform qNMR, we must identify a "quantification signal" that is distinct from the Internal Standard (IS) and impurities.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Suitability for Quantification |
| Ar-H (C2) | ~6.85 | Singlet | 1H | High (Distinct region) |
| Ar-H (C4, C6) | ~6.80 | Singlet/Doublet | 2H | Moderate (Potential overlap) |
| Ar-CH3 | ~2.28 | Singlet | 6H | Low (Crowded alkyl region) |
| iPr-CH | ~2.83 | Septet | 1H | High (Clean region) |
| iPr-CH3 | ~1.23 | Doublet | 6H | Low (Common grease/lipid interference) |
Methodology A: The qNMR Protocol (Primary Method)
This protocol utilizes Internal Standard Quantitative NMR (IS-qNMR) .[1] Unlike chromatography, which relies on relative detector response, qNMR counts nuclei.[1]
Internal Standard Selection
For this compound in Chloroform-d (CDCl3), the ideal internal standard is Dimethyl Terephthalate (DMTP) .[1]
-
Why DMTP?
-
Solubility: Excellent in CDCl3.[1]
-
Signals: Aromatic singlet (~8.1 ppm) and Methyl singlet (~3.9 ppm).[1] Both regions are completely free of interference from this compound signals (Ar-H at 6.8 ppm, Alkyl at 1.2–2.9 ppm).[1]
-
Traceability: Available as a Certified Reference Material (CRM) from NIST or BIPM traceable sources.[1]
-
Experimental Workflow
Step 1: Gravimetric Preparation (The Critical Step)
-
Vessel: Use a 2 mL GC vial or a capped NMR tube to prevent evaporation.[1]
-
Weighing:
-
Dissolution: Add ~0.6 mL CDCl3. Ensure complete dissolution.
Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): Must be
of the slowest relaxing nucleus.[3]-
Insight: Aromatic protons in degassed samples can have
.[1] Set D1 = 60 seconds to be safe, or measure using an inversion-recovery experiment.
-
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K (controlled).
Step 3: Processing
-
Phasing: Manual phasing is required.[1] Autophase is often insufficient for quantitative integration.[1]
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.
-
Integration: Integrate the IS singlet (8.1 ppm) and the Analyte C2-Ar-H singlet (6.85 ppm) or iPr-CH septet (2.83 ppm).[1] Include ¹³C satellites in the integration range.
Calculation
The purity (
Where:
Methodology B: GC-FID (The Orthogonal Method)[1]
While qNMR provides absolute mass purity, it fails to distinguish between isomers with identical chemical shifts.[1] this compound has isomers (e.g., 4-isopropyl-m-xylene) where the magnetic environment is so similar that peaks overlap perfectly in 1H NMR.[1]
GC-FID Parameters[1][2][4]
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium or Hydrogen (constant flow).[1]
-
Temperature Program: 50°C (hold 2 min)
10°C/min 250°C. -
Detection: Flame Ionization Detector (FID) at 300°C.
The "Area %" Trap
GC-FID results are typically reported as "Area %".[1] This assumes:
Comparative Data Analysis
The following table simulates a typical comparison for a commercially synthesized batch of this compound containing common impurities (water, isomer, solvent).
| Parameter | qNMR (1H) | GC-FID | Senior Scientist Commentary |
| Reported Purity | 98.2% (w/w) | 99.5% (Area %) | GC often overestimates purity by missing non-volatiles (water, salts) and assuming unity response factors.[1] |
| Isomer Detection | Poor | Excellent | GC separates 2-isopropyl vs 5-isopropyl isomers.[1] NMR signals likely overlap.[1] |
| Water Content | Not detected (in CDCl3) | Not detected | qNMR in CDCl3 misses H2O due to exchange/overlap.[1] Use Karl Fischer for water. |
| Trace Volatiles | Poor Sensitivity | High Sensitivity | GC detects ppm-level solvent residues better than NMR (S/N limits).[1] |
| Sample Recovery | Yes | No | qNMR is non-destructive; valuable for rare samples.[1] |
| Calibration | Internal Standard (Universal) | External Standard (Specific) | qNMR requires no specific reference standard for the analyte.[2] |
Visualization: Workflows & Decision Logic[1]
Figure 1: qNMR Experimental Workflow
Caption: Step-by-step critical path for high-precision qNMR analysis.
Figure 2: Purity Method Decision Tree
Caption: Logic gate for selecting the correct analytical technique based on data requirements.
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link][1]
-
Toman, B., Nelson, M. A., & Lippa, K. A. (2016).[5] Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193.[1][6] Retrieved from [Link][1]
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 81(3), 882–894. Retrieved from [Link][1]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2783. Retrieved from [Link][1]
Sources
- 1. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
Comparative Guide: Oxidation Systems for 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
Executive Summary & Substrate Analysis
5-Isopropyl-m-xylene (CAS: 4706-90-5), industrially known as 3,5-dimethylcumene , presents a unique challenge in oxidative functionalization due to its dual benzylic reactivity. The molecule contains two distinct types of oxidizable C-H bonds:
-
Primary Benzylic (Methyl groups): Kinetic stability is higher; oxidation yields carboxylic acids.
-
Tertiary Benzylic (Isopropyl methine): Low bond dissociation energy (BDE ~85 kcal/mol) makes it highly susceptible to radical attack, leading to hydroperoxides or C-C cleavage.
Selecting the correct oxidation agent is not merely about "strength" but chemoselectivity . This guide compares three distinct oxidation systems based on the desired target molecule: the Hydroperoxide (precursor to 3,5-dimethylphenol), the Dicarboxylic Acid (polymer linker), and the Tricarboxylic Acid (exhaustive oxidation).
Decision Matrix: Select Your Target
| Target Product | Application | Recommended System | Mechanism |
| 3,5-Dimethylphenol | Antiseptics, Resins, APIs | O₂ / Air + Base | Auto-oxidation (Hock Process) |
| 5-Isopropylisophthalic Acid | MOFs, Cross-linkers | Co/Mn/Br (Low Temp) | Metal-Catalyzed Radical Chain |
| Trimesic Acid | Metal-Organic Frameworks | KMnO₄ or High-T Co/Mn | Exhaustive Oxidative Cleavage |
Mechanistic Pathways & Divergence[2]
The fate of this compound is determined in the propagation step of the radical chain reaction. The diagram below illustrates how catalyst choice dictates the pathway.
Figure 1: Divergent oxidative pathways. Green path represents the Hock process (phenol synthesis); Blue path represents partial oxidation (acid synthesis); Red path represents exhaustive oxidation.
Comparative Analysis of Oxidation Agents
System A: Molecular Oxygen (Air) + Base (The Hock Route)
Target: 3,5-Dimethylcumene Hydroperoxide (Intermediate for 3,5-Dimethylphenol) Performance: High Selectivity for Tertiary C-H.
This system mimics the industrial Cumene-to-Phenol process. The addition of a weak base (MgO, Na₂CO₃) is critical to neutralize any trace acids formed, preventing the premature (and potentially explosive) cleavage of the hydroperoxide.
-
Pros: High atom economy, uses ambient air, low cost.
-
Cons: Slow kinetics (induction period), requires careful pH control, conversion must be kept low (<30%) to prevent side reactions.
-
Key Insight: Do not use transition metals (Co, Mn) if high hydroperoxide yield is desired; they catalyze the decomposition of hydroperoxides into alcohols/ketones.
System B: Co/Mn/Br Catalyst (Amoco-Type)
Target: 5-Isopropylisophthalic Acid Performance: Aggressive Methyl Oxidation.
This system uses a cobalt-manganese-bromide cluster in acetic acid. The bromide acts as a radical transfer agent, lowering the activation energy for methyl oxidation.
-
Pros: The only viable route to preserve the aromatic ring while oxidizing methyls.
-
Cons: The isopropyl group is thermodynamically unstable under these conditions. To retain the isopropyl group, the reaction must be run at lower temperatures (100-120°C) compared to standard Terephthalic acid production (180-200°C).
-
Selectivity Warning: If the temperature exceeds 150°C, the isopropyl group will oxidize to a tertiary alcohol, dehydrate, and eventually cleave to form Trimesic acid.
System C: Potassium Permanganate (KMnO₄)
Target: Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) Performance: Exhaustive/Non-selective.
KMnO₄ ignores steric hindrance and bond strength nuances, oxidizing all alkyl chains attached to the benzene ring down to the carboxyl group.
-
Pros: Stoichiometric reliability, simple workup (filtration of MnO₂).
-
Cons: Poor atom economy (loss of isopropyl carbons), generates heavy metal waste, not scalable for industrial manufacturing.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylphenol (via Hydroperoxide)
Best for: API Intermediate Synthesis
Reagents:
-
Initiator: AIBN (Azobisisobutyronitrile) or Cumene Hydroperoxide (seed)
-
Additive: Magnesium Oxide (MgO) or Sodium Carbonate (anhydrous)
-
Oxidant: Compressed Air or O₂ balloon
Workflow:
-
Setup: Charge a 3-neck flask with 50 g of this compound. Add 0.5% w/w initiator (AIBN) and 1.0% w/w MgO (suspended solid).
-
Oxidation: Heat to 110°C under vigorous stirring. Bubble air through the mixture using a fritted gas dispersion tube.
-
Monitoring: Monitor peroxide content iodometrically. Stop reaction when conversion reaches 20-25% (approx. 4-8 hours). Note: Pushing conversion higher leads to polymeric byproducts.
-
Workup: Filter off MgO. Distill off unreacted substrate (recycle). The residue is crude 3,5-dimethylcumene hydroperoxide.
-
Cleavage (Hock Step): Slowly add the crude hydroperoxide to a solution of 10% H₂SO₂ in acetone at 50°C.
-
Purification: Neutralize, evaporate acetone, and recrystallize the resulting 3,5-dimethylphenol from hexane.
Protocol 2: Synthesis of 5-Isopropylisophthalic Acid
Best for: Polymer/MOF Ligand Synthesis
Reagents:
-
Catalyst: Cobalt(II) Acetate tetrahydrate, Manganese(II) Acetate tetrahydrate
-
Promoter: Sodium Bromide (NaBr) or HBr
-
Solvent: Glacial Acetic Acid[3]
Workflow:
-
Setup: In a pressure reactor (autoclave), dissolve substrate (0.1 mol) in Acetic Acid (150 mL).
-
Catalyst Loading: Add Co(OAc)₂ (1 mol%), Mn(OAc)₂ (0.5 mol%), and NaBr (2 mol%).
-
Reaction: Pressurize with O₂ to 20 bar. Heat to 100°C . Critical: Do not exceed 120°C to protect the isopropyl group.
-
Duration: Stir for 6 hours.
-
Isolation: Cool to room temperature. The product, 5-isopropylisophthalic acid, typically precipitates as a white solid.
-
Purification: Filter, wash with cold acetic acid, then water. Recrystallize from ethanol/water.
Performance Data Summary
| Feature | Air / Base (Protocol 1) | Co/Mn/Br (Protocol 2) | KMnO₄ (Ref) |
| Primary Product | 3,5-Dimethylphenol | 5-Isopropylisophthalic Acid | Trimesic Acid |
| Selectivity | High for 3°-C (Isopropyl) | High for 1°-C (Methyl) | None (Total Oxidation) |
| Reaction Temp | 90 - 120°C | 100 - 120°C | Reflux (100°C) |
| Typical Yield | 85% (based on converted sm) | 60 - 75% | >90% |
| Major Byproduct | Acetophenone derivatives | Trimesic Acid | MnO₂ Sludge |
| Scalability | High (Industrial Standard) | Medium | Low (Lab only) |
Process Flow Visualization
The following diagram illustrates the experimental setup for the recommended Hydroperoxide Route (Protocol 1), as it is the most complex and industrially relevant workflow.
Figure 2: Process flow for the conversion of this compound to 3,5-dimethylphenol via the Hock rearrangement.
References
-
Preparation of 3,5-dimethylcumene hydroperoxide. (1971). United States Patent US3553274A. Link
-
Preparation method of 3,5-dimethylphenol. (2015). China Patent CN104761435A. Link
-
Process for producing highly pure isophthalic acid. (1993). United States Patent US5189209A. Link
-
Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) Catalysts. (2026). ACS Omega. Link (Generalized mechanism for benzylic oxidation).
-
Synthesis of 5-Substituted Derivatives of Isophthalic Acid. (2012). National Institutes of Health (PMC). Link
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 5-Isopropyl-m-xylene
[1]
Executive Summary & Chemical Profile
This compound (CAS: 4706-90-5), also known as 3,5-Dimethylcumene , presents a distinct hazard profile compared to its lighter homologues (e.g., m-xylene).[1] Unlike standard xylenes, which are highly flammable (Flash Point ~25°C), this compound is a heavier C11 aromatic hydrocarbon.[1] While it exhibits lower vapor pressure, it poses significant aquatic toxicity and serious eye damage risks.
Effective disposal requires strict adherence to "Zero Discharge" protocols—under no circumstances should this compound enter municipal sewage systems.[1] This guide outlines a self-validating disposal workflow ensuring compliance with EPA (RCRA) standards and protecting laboratory personnel.
Chemical Identity & Hazard Data
| Parameter | Technical Specification |
| IUPAC Name | 1,3-Dimethyl-5-(propan-2-yl)benzene |
| CAS Number | 4706-90-5 |
| Molecular Formula | C₁₁H₁₆ |
| Flash Point | > 60°C (Estimated; treat as Combustible Liquid ) |
| GHS Classification | Eye Dam. 1 (H318), Acute Tox. 4 (H302), Aquatic Chronic 4 (H413) |
| RCRA Status | Not explicitly listed (P/U list); typically regulated as Non-Halogenated Organic Solvent Waste (Fuel Blending).[1] |
Pre-Disposal: Waste Stream Segregation Logic
Proper segregation is the single most critical step in chemical safety.[1] Mixing this compound with incompatible streams (e.g., oxidizers) can lead to exothermic reactions, while mixing with halogenated solvents increases disposal costs significantly.[1]
The Segregation Protocol
-
Identify the Matrix: Is the chemical pure, or in a mixture?
-
Check Halogen Content: Does the mixture contain Chloroform, DCM, or Iodine?
-
Verify Water Content: Keep aqueous content <10% if possible to qualify for high-BTU fuel blending programs.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for categorizing this compound waste.
Figure 1: Waste stream segregation logic ensuring cost-effective and compliant disposal.
Step-by-Step Disposal Protocol
This protocol is designed to be a "self-validating system"—each step includes a check to prevent downstream errors.[1]
Phase 1: Collection & Containment
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.[1]
-
Avoid: Low-density plastics that may swell upon long-term exposure to aromatics.[1]
-
-
Headspace Rule: Fill containers only to 90% capacity.
Phase 2: Labeling (The "Chain of Custody")
A generic "Waste" label is insufficient. The label must explicitly state:
-
Full Chemical Name: "this compound" (No abbreviations).
-
Primary Hazard: "Irritant / Aquatic Toxin" (or "Flammable" if mixed with lower flashpoint solvents).[1]
-
Date of Accumulation Start: Critical for RCRA compliance (typically 90-day or 180-day storage limits).
Phase 3: Storage & Hand-off
-
Secondary Containment: Store waste containers in a tray capable of holding 110% of the volume of the largest container.
-
Location: Store in a dedicated Satellite Accumulation Area (SAA) away from drains and oxidizers (e.g., Nitric Acid, Peroxides).[1]
-
Disposal Request: Submit a request to your EHS (Environmental Health & Safety) department or licensed waste hauler.[1] Specify the waste profile as "Non-Halogenated Aromatic Hydrocarbon" .
Emergency Contingencies
Despite best practices, spills occur. This workflow dictates the immediate response to a this compound release.[1][2][3][4]
Figure 2: Immediate response protocol for spills, prioritizing personnel safety.
Critical Spill Note: Do not use standard paper towels for large spills of aromatic hydrocarbons, as this increases the surface area for evaporation and potential ignition. Use inert absorbents like vermiculite or clay-based "kitty litter."[1]
Regulatory & Compliance Framework
-
EPA (RCRA): While not a "U-Listed" waste, it is regulated under the "Cradle-to-Grave" liability system.[1] You are responsible for this chemical until it is destroyed.[1]
-
Clean Water Act: H413 classification (May cause long-lasting harmful effects to aquatic life) strictly prohibits drain disposal.[1]
-
DOT (Department of Transportation): If shipping waste off-site, it may be classified under UN 1993 (Flammable Liquid, n.o.s.) or UN 3082 (Environmentally Hazardous Substance, Liquid, n.o.s.) depending on the mixture and flash point.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20833: this compound.[1] PubChem.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] EPA.gov.[1] [Link][1]
Technical Guide: Personal Protective Equipment & Handling of 5-Isopropyl-m-xylene
CAS: 4706-90-5 | Synonyms: 3,5-Dimethylcumene; 1-isopropyl-3,5-dimethylbenzene
Hazard Profile & Barrier Strategy
As a Senior Application Scientist, I must emphasize that handling alkylbenzenes like 5-Isopropyl-m-xylene requires a barrier strategy that accounts for lipophilicity and permeation dynamics , not just acute toxicity. While often categorized similarly to xylene or cumene, this specific isomer presents unique retention risks in fatty tissues if absorbed.
The Core Threat:
-
Skin Absorption: Like most aromatic hydrocarbons, this compound is highly lipophilic. It rapidly defats the stratum corneum and enters the systemic circulation.
-
Permeation vs. Degradation: Standard laboratory nitrile gloves provide insufficient protection against prolonged contact. Aromatic solvents swell the nitrile polymer matrix, opening molecular voids that allow the chemical to permeate to the skin before the glove shows visible degradation.
-
Flammability: With a flash point of approximately 63°C (TCI Chemicals data), it sits on the border of Flammable and Combustible. However, in a laboratory setting, it must be managed as a Class IIIA Combustible Liquid , requiring strict static control measures.
Personal Protective Equipment (PPE) Specifications
The following PPE protocols are non-negotiable for workflows involving volumes >10 mL.
A. Hand Protection (The Critical Control)
Do not rely on standard 4-mil nitrile exam gloves for anything beyond incidental splash protection.
| Exposure Type | Recommended Material | Breakthrough Time | Scientific Rationale |
| Incidental Splash | Nitrile (Double Gloved) | < 5 Minutes | Nitrile offers fair physical strength but poor chemical resistance to aromatics. Double gloving provides a sacrificial outer layer. |
| Full Immersion / Spill | Viton® or Silver Shield® (Laminate) | > 480 Minutes | Fluorinated elastomers (Viton) and multi-layer laminates resist the swelling action of the aromatic ring structure. |
| High Volume Transfer | PVA (Polyvinyl Alcohol) | > 240 Minutes | PVA is water-soluble but nearly impervious to organic solvents. Warning: Do not use if water is present in the reaction.[1] |
B. Respiratory Protection[1][2]
-
Engineering First: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .
-
PPE Backup: If work must occur outside a hood (e.g., maintenance, spill cleanup), use a half-face respirator with Organic Vapor (OV) cartridges (Black Band).
-
Change Schedule: Aromatic hydrocarbons have poor warning properties (olfactory fatigue). Change cartridges every 8 hours of use or immediately upon detecting odor.
-
C. Ocular & Dermal Protection[3]
-
Eyes: Indirect-vent chemical splash goggles. Reasoning: Alkylbenzenes have low surface tension, allowing them to "creep" around standard safety glasses or direct-vent goggles during a splash event.
-
Body: Flame-resistant (FR) lab coat (Nomex or treated cotton). Avoid synthetic blends (polyester/nylon) which can melt into the skin during a fire.
Decision Logic: Glove Selection
Use this logic flow to determine the appropriate hand protection for your specific experimental setup.
Figure 1: Decision matrix for selecting hand protection based on exposure volume and duration.
Operational Protocols & Engineering Controls
Static Discharge Prevention
This compound can generate static electricity during flow.
-
Grounding: When transferring >1L, ground both the source and receiving containers.
-
Flow Rate: Maintain low flow velocities (< 1 m/s) to minimize charge generation.
-
Material: Use glass or conductive metal containers; avoid bulk transfer into plastic vessels without an inert gas blanket.
Waste Disposal & Spill Management
RCRA Classification: While the flash point (63°C) technically places it outside the strict D001 Ignitable definition (<60°C), best practice dictates managing it as Ignitable Waste due to potential impurities or isomer mixtures.
Disposal Stream:
-
Segregate into Non-Halogenated Organic Solvent waste.
-
Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic polymerization or combustion.
Emergency Response Workflow
In the event of a spill, immediate action is required to prevent vapor accumulation and fire risk.[4][5]
Figure 2: Step-by-step spill response protocol ensuring containment and personnel safety.
Physical Data Summary
| Property | Value | Operational Implication |
| Flash Point | ~63°C (145°F) | Combustible. Keep away from heat/sparks.[1][2][4] |
| Boiling Point | 195°C | Low volatility compared to Benzene, but vapors still accumulate. |
| Specific Gravity | 0.86 | Lighter than water; will float on aqueous spills. |
| Solubility | Insoluble in Water | Use organic absorbents (pads/vermiculite), not wet mops. |
References
-
PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine.[7] Retrieved from [Link]
-
OSHA. (2011). Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration.[8] Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. XYLENE, [MIXED ISOMERS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CUMENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. midvaleindustries.com [midvaleindustries.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
